molecular formula C119H196N32O29 B12402005 LL-21

LL-21

Numéro de catalogue: B12402005
Poids moléculaire: 2539.0 g/mol
Clé InChI: UWYQWMJFPJKOGK-JGNUGRKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LL-21 is a useful research compound. Its molecular formula is C119H196N32O29 and its molecular weight is 2539.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C119H196N32O29

Poids moléculaire

2539.0 g/mol

Nom IUPAC

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C119H196N32O29/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-/m0/s1

Clé InChI

UWYQWMJFPJKOGK-JGNUGRKPSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

SMILES canonique

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origine du produit

United States

Foundational & Exploratory

The VGF-Derived Peptide TLQP-21: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 21-amino acid peptide TLQP-21, derived from the VGF (non-acronymic) proprotein, has emerged as a pleiotropic signaling molecule with significant implications for a range of physiological processes. This technical guide provides an in-depth exploration of the core biological functions of TLQP-21, with a focus on its role in metabolism, pain modulation, immune responses, and neuroprotection. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction

The VGF gene, predominantly expressed in neuronal and neuroendocrine tissues, encodes a precursor protein that is proteolytically processed into several bioactive peptides. Among these, TLQP-21 has garnered considerable attention for its diverse biological activities.[1][2] This peptide is a key player in the regulation of energy homeostasis, modulation of nociceptive pathways, and orchestration of immune and neuroprotective mechanisms.[1][2][3] The primary receptor for TLQP-21 has been identified as the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor (GPCR), providing a crucial framework for understanding its mechanism of action.[1][4] This guide synthesizes the current knowledge on TLQP-21, offering a technical overview of its functions and the methodologies to investigate them.

Core Biological Functions of TLQP-21

TLQP-21 exerts a wide array of effects across various physiological systems:

  • Metabolic Regulation: Central and peripheral administration of TLQP-21 has been shown to increase energy expenditure and prevent diet-induced obesity.[5][6] It does not directly induce lipolysis but potentiates the effects of β-adrenergic agonists in adipocytes.[1][7]

  • Pain Modulation: TLQP-21 exhibits dual effects on pain perception. Central administration can produce analgesic effects, while peripheral application can be pro-nociceptive, highlighting its complex role in pain pathways.

  • Immune System Modulation: Through its interaction with C3aR1, a receptor also involved in the complement system, TLQP-21 can modulate the activity of immune cells such as microglia.[8]

  • Neuroprotection: Studies have indicated that TLQP-21 can protect neurons from apoptosis and may play a role in mitigating the pathology of neurodegenerative diseases.[9]

  • Cardiovascular Regulation: Emerging evidence suggests a role for TLQP-21 in the regulation of blood pressure.[1]

  • Gastric Function: TLQP-21 has been shown to influence gastric motility and secretion.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of TLQP-21.

Table 1: Receptor Binding and Activation

ParameterValueCell Type/SystemSpeciesReference(s)
Kd 0.55 ± 0.05 nMCHO cellsRat[3]
Bmax 81.7 ± 3.9 fmol/mg proteinCHO cellsRat[3]
IC50 (TLQP-21) 0.98 ± 0.06 nMCHO cellsRat[3]
EC50 (β-arrestin recruitment) 10.3 µMHTLA cells expressing human C3aR1Mouse[1]
EC50 (β-arrestin recruitment) 68.8 µMHTLA cells expressing human C3aR1Human[1]
EC50 (ERK signaling) 83.6 nMCHO cells expressing human C3aRMouse[11]
EC50 (ERK signaling) 587 nMCHO cells expressing human C3aRHuman[11]

Table 2: Dose-Response Effects

Biological EffectEC50 / Effective DoseAssay/ModelSpeciesReference(s)
Gastric Strip Contraction 0.47 µM (female), 0.87 µM (male)Rat longitudinal forestomach stripsRat[10]
Isoproterenol-induced Lipolysis Potentiation Dose-dependent3T3-L1 adipocytesMouse[1]
Prevention of Diet-Induced Obesity 15 µ g/day (i.c.v.)C57BL/6J mice on high-fat dietMouse[6]

Table 3: Effects on Gene Expression

GeneFold Change/EffectTissue/Cell TypeConditionSpeciesReference(s)
β2-AR IncreaseBrown Adipose TissueChronic i.c.v. TLQP-21Mouse[12]
PPAR-δ IncreaseWhite Adipose TissueChronic i.c.v. TLQP-21Mouse[12]
UCP1 IncreaseWhite Adipose TissueChronic i.c.v. TLQP-21Mouse[12]
β3-AR Slight IncreaseWhite Adipose TissueChronic i.c.v. TLQP-21Mouse[12]
Prolactin mRNA ~1.5-fold increaseGH3 cells10 µM TLQP-21 for 6 daysRat[13]
Vgf mRNA ~2-fold increaseGH3 cells10 µM TLQP-21 for 6 daysRat[13]

Signaling Pathways

TLQP-21 primarily signals through the C3aR1 receptor, a G-protein coupled receptor. Upon binding, it initiates a cascade of intracellular events.

TLQP21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds G_protein Gq/Gi C3aR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_cytosol [Ca²⁺]i ↑ Ca_release->Ca_cytosol Ca_cytosol->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., Lipolysis, Gene Expression) MAPK_ERK->Cellular_Response Leads to

TLQP-21 Signaling Pathway through C3aR1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of TLQP-21 on basal and β-agonist-stimulated lipolysis.

Materials:

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24- or 48-well plate.

  • Wash the cells twice with pre-warmed assay buffer.

  • Add assay buffer containing various concentrations of TLQP-21 with or without a fixed concentration of isoproterenol (e.g., 100 nM). Include vehicle and isoproterenol-only controls.

  • Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 1-3 hours.

  • Collect the supernatant for glycerol measurement.

  • Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalize glycerol release to total cellular protein content.

Lipolysis_Assay_Workflow start Start differentiate Differentiate 3T3-L1 Preadipocytes start->differentiate wash Wash Differentiated Adipocytes differentiate->wash treat Treat with TLQP-21 +/- Isoproterenol wash->treat incubate Incubate (1-3 hours) treat->incubate collect Collect Supernatant incubate->collect measure Measure Glycerol Concentration collect->measure analyze Analyze Data measure->analyze end End analyze->end

Workflow for In Vitro Lipolysis Assay.
Intracerebroventricular (i.c.v.) Cannulation and Infusion in Mice

Objective: To deliver TLQP-21 directly into the central nervous system to study its central effects on metabolism and behavior.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Osmotic minipumps

  • TLQP-21 peptide dissolved in artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the mouse and secure it in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole over the target lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

  • Implant the guide cannula to the desired depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week.

  • For chronic infusion, connect the guide cannula to a pre-filled osmotic minipump implanted subcutaneously.

  • Monitor physiological and behavioral parameters for the duration of the infusion.

ICV_Infusion_Workflow start Start anesthetize Anesthetize Mouse and Mount in Stereotax start->anesthetize cannulate Implant Guide Cannula into Lateral Ventricle anesthetize->cannulate recover Post-operative Recovery (≥ 1 week) cannulate->recover implant_pump Implant Osmotic Minipump (Subcutaneous) recover->implant_pump connect Connect Pump to Guide Cannula implant_pump->connect monitor Monitor Physiological and Behavioral Parameters connect->monitor end End monitor->end

Workflow for i.c.v. Cannulation and Infusion.
Formalin-Induced Inflammatory Pain Model

Objective: To assess the analgesic or pro-nociceptive effects of TLQP-21 on inflammatory pain.

Materials:

  • Formalin solution (1-5% in saline)

  • Observation chambers with mirrors for paw observation

  • Syringes for injection

  • TLQP-21 peptide or vehicle

Procedure:

  • Acclimatize the animals (mice or rats) to the testing environment.

  • Administer TLQP-21 or vehicle via the desired route (e.g., intrathecal, intraperitoneal).

  • After a predetermined pretreatment time, inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the animal in the observation chamber and record the time spent licking, biting, or flinching the injected paw for up to 60 minutes.

  • Analyze the data in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-60 minutes, inflammatory pain).

Formalin_Test_Workflow start Start acclimatize Acclimatize Animal to Testing Environment start->acclimatize administer Administer TLQP-21 or Vehicle acclimatize->administer inject_formalin Inject Formalin into Hind Paw administer->inject_formalin observe Observe and Record Nociceptive Behaviors (0-60 min) inject_formalin->observe analyze Analyze Data in Two Phases (Early and Late) observe->analyze end End analyze->end

Workflow for the Formalin-Induced Pain Model.

Conclusion

TLQP-21 is a multifaceted neuropeptide with significant potential as a therapeutic target for a variety of disorders, including metabolic syndromes, chronic pain, and neurodegenerative diseases. Its primary signaling pathway through the C3aR1 receptor provides a clear avenue for mechanistic studies and drug development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the intricate biology of TLQP-21 and translate these findings into novel therapeutic strategies. The continued investigation of this VGF-derived peptide is poised to yield valuable insights into fundamental physiological processes and open new doors for the treatment of complex human diseases.

References

The Discovery and History of VGF-Derived Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The VGF (non-acronymic) gene, first identified as a nerve growth factor (NGF)-inducible transcript in PC12 pheochromocytoma cells, encodes a 68-kDa pro-protein that serves as a precursor to a multitude of bioactive peptides.[1][2][3] These VGF-derived peptides are proteolytically cleaved and secreted from neuronal and neuroendocrine cells, playing pivotal roles in a diverse array of physiological processes, including energy metabolism, synaptic plasticity, pain modulation, and reproduction.[4][5] Their involvement in the pathophysiology of metabolic and neurodegenerative disorders has positioned them as significant biomarkers and therapeutic targets.[6][7] This technical guide provides a comprehensive overview of the discovery and history of VGF and its key derived peptides, detailing the experimental methodologies that underpinned their identification and characterization, summarizing critical quantitative data, and visualizing the complex signaling pathways they modulate.

A History of Discovery: From an NGF-Inducible Gene to a Peptide Precursor

The story of VGF began in 1985 when Levi et al. identified a gene that was rapidly and robustly induced in PC12 cells following treatment with Nerve Growth Factor (NGF).[3] This finding was significant as it pointed to a new player in the cascade of events triggered by neurotrophins, which are crucial for neuronal differentiation and survival. Subsequent research by Salton et al. in 1991 further characterized the VGF gene, cloning it and detailing its structural organization.[8]

It was soon understood that the VGF gene did not code for a single functional protein but rather a large precursor, rich in paired basic amino acid residues that are consensus cleavage sites for prohormone convertases (PCs), such as PC1/3 and PC2.[1][7] This discovery established VGF as a pro-protein, similar to other members of the granin family of neuropeptides, processed within the regulated secretory pathway of neuroendocrine cells to generate a constellation of smaller, biologically active peptides.[2][9][10]

G cluster_Discovery Discovery & Cloning cluster_Processing Protein Processing NGF Nerve Growth Factor (NGF) PC12 PC12 Cells VGF_Gene VGF Gene Identified (1985) VGF_Cloning VGF Gene Cloned & Sequenced (1991) VGF_mRNA VGF mRNA VGF_Cloning->VGF_mRNA VGF_Proprotein VGF Pro-protein (68 kDa) Cleavage Proteolytic Cleavage (PC1/3, PC2) Peptides Bioactive VGF-Derived Peptides

Major VGF-Derived Peptides: Identification and Characterization

The advent of advanced analytical techniques, particularly mass spectrometry, has enabled the identification and sequencing of numerous VGF-derived peptides from various tissues, including the brain, adrenal medulla, and gastrointestinal tract.[11][12] These peptides are typically named after the first four N-terminal amino acids of their sequence followed by their length in amino acids.[6]

C-Terminal Peptides: TLQP-62 and TLQP-21

Among the most extensively studied are the C-terminal peptides. TLQP-62 (rat VGF₅₅₆₋₆₁₇) was identified as a modulator of synaptic activity and has since been implicated in memory formation and antidepressant-like effects.[13][14] Further processing of TLQP-62 gives rise to TLQP-21 (rat VGF₅₅₆₋₅₇₆), a pleiotropic peptide with significant roles in regulating energy expenditure, metabolism, and inflammatory pain.[5][9][11]

Other Key Peptides: AQEE-30 and NERPs

AQEE-30 (Peptide V) was one of the first VGF peptides to be isolated, initially from the bovine posterior pituitary.[15] It has demonstrated neuroprotective effects and, more recently, a role in stimulating osteoblastic bone formation.[16][17]

Peptidomic analysis of endocrine cell secretions led to the discovery of the Neuroendocrine Regulatory Peptides, NERP-1 and NERP-2 .[18][19][20] These peptides are involved in the central regulation of body fluid homeostasis.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative information for the VGF pro-protein and its major derived peptides across different species.

Table 1: VGF Pro-protein and Peptide Characteristics

Peptide Name Species Amino Acid Position (Rat/Mouse VGF₁₋₆₁₇) Amino Acid Position (Human VGF₁₋₆₁₅) Molecular Weight (Da) Key Functions
VGF Pro-protein Rat/Mouse 1-617 - ~68,000 Precursor protein
VGF Pro-protein Human - 1-615 ~68,000 Precursor protein
TLQP-62 Rat/Mouse 556-617 - ~7,000 Memory, neurogenesis, antidepressant effects[13][14]
TLQP-21 Rat/Mouse 556-576 554-574 ~2,433 Energy metabolism, pain modulation, lipolysis[9][11]
AQEE-30 Rat/Mouse 588-617 586-615 ~3,500 Neuroprotection, bone formation[16][23]
NERP-1 Rat 281-305 - ~2,800 Regulation of vasopressin release[19][20]
NERP-1 Human - 281-306 ~2,677 Regulation of vasopressin release[19]
NERP-2 Rat/Human 310-347 310-347 ~4,062 Regulation of feeding and glucose metabolism[18][22]

| LQEQ-19 | Rat/Mouse | 599-617 | 597-615 | ~2,300 | Penile erection, neuroprotection[17] |

Table 2: Receptor Binding and Activation Data

Peptide Receptor Cell Type / System Assay EC₅₀ / Potency Reference
TLQP-21 (rat) C3aR1 CHO-K1 cells Intracellular Ca²⁺ flux 91 nM [24]
TLQP-21 (human) C3aR1 CHO-K1 cells Intracellular Ca²⁺ flux 276 nM [24]
TLQP-21 (mouse) C3aR1 (human) - - EC₅₀ ~3x lower than C3a [9]
TLQP-21 (human) C3aR1 (human) - - EC₅₀ ~22x lower than C3a [9]

| AQEE-30 | C3aR1 | MC3T3-E1 osteoblasts | Binding ELISA | Direct binding shown |[16] |

Detailed Methodologies of Key Experiments

Discovery of VGF as an NGF-Inducible Gene (Levi et al., 1985)
  • Objective: To identify genes whose expression is rapidly induced by NGF in PC12 cells.

  • Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in standard conditions. One set of cultures was treated with NGF, while a control set was left untreated.

  • mRNA Isolation: After 5 hours of NGF treatment, total RNA was extracted from both treated and untreated cells. Poly(A)⁺ mRNA was then isolated using oligo(dT)-cellulose chromatography.

  • cDNA Library Construction: A cDNA library was constructed from the mRNA of NGF-treated PC12 cells.

  • Differential Screening: The cDNA library was screened using a differential hybridization technique. Duplicate filters were hybridized with ³²P-labeled cDNA probes synthesized from either NGF-treated or untreated PC12 cell mRNA.

  • Clone Isolation: Clones that hybridized strongly to the "NGF-treated" probe but weakly or not at all to the "untreated" probe were selected as candidates for NGF-inducible genes.

  • Identification: One of these clones, corresponding to a highly induced mRNA, was sequenced and identified as VGF.[3]

Identification of VGF-Derived Peptides by Mass Spectrometry (General Protocol)
  • Objective: To identify and sequence endogenous peptides derived from the VGF pro-protein in tissue extracts.

  • Tissue Homogenization: Brain or other tissue of interest was rapidly dissected and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) containing a cocktail of protease inhibitors to prevent peptide degradation.

  • Protein Precipitation & Extraction: The homogenate was centrifuged at high speed to pellet cellular debris. The supernatant, containing the peptides, was collected. Proteins were often precipitated using organic solvents like acetone.

  • Solid-Phase Extraction (SPE): The peptide extract was desalted and concentrated using a C18 SPE cartridge. Peptides bind to the C18 resin, while salts and other hydrophilic impurities are washed away. Peptides were then eluted with a high concentration of an organic solvent (e.g., acetonitrile) in acidified water.

  • Immunoprecipitation (Optional): To enrich for VGF-derived peptides, antibodies raised against specific VGF sequences were used to immunoprecipitate target peptides from the extract.[11]

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS (Peptide Mass Fingerprinting): The enriched peptide fraction was mixed with a matrix solution and spotted onto a MALDI target plate. The sample was analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry to obtain a mass spectrum, revealing the molecular weights of the peptides in the mixture.[11]

    • LC-MS/MS (Sequencing): For sequencing, the peptide mixture was separated by reverse-phase high-performance liquid chromatography (HPLC) directly coupled to an electrospray ionization (ESI) tandem mass spectrometer (MS/MS). Peptides were fragmented in the mass spectrometer, and the resulting fragmentation patterns were used to deduce the amino acid sequence.

  • Database Searching: The acquired peptide masses and fragmentation spectra were searched against protein databases (e.g., Swiss-Prot) using algorithms like SEQUEST or MASCOT to confirm that the identified peptides originated from the VGF pro-protein.[25]

G cluster_MS Mass Spectrometry Tissue Tissue Homogenization (Acidic Buffer + Protease Inhibitors) Centrifuge Centrifugation Tissue->Centrifuge SPE Solid-Phase Extraction (SPE) (Desalting & Concentration) Centrifuge->SPE IP Immunoprecipitation (Optional) (Enrichment for VGF peptides) SPE->IP MS Mass Spectrometry Analysis IP->MS MALDI MALDI-TOF MS (Peptide Mass Fingerprinting) LCMS LC-MS/MS (Peptide Sequencing) Database Database Search (e.g., SEQUEST, MASCOT) MALDI->Database LCMS->Database Identification Peptide Identification & Sequencing Database->Identification

Signaling Pathways of VGF-Derived Peptides

VGF-derived peptides exert their biological effects by activating specific cell surface receptors and downstream intracellular signaling cascades. The pathways for TLQP-21, AQEE-30, and TLQP-62 are the most well-characterized.

TLQP-21 and AQEE-30 Signaling via the C3a Receptor (C3aR1)

Both TLQP-21 and, more recently, AQEE-30 have been shown to signal through the Complement 3a Receptor 1 (C3aR1), a G-protein coupled receptor (GPCR).[9][16][24] This was a landmark discovery, linking a neuropeptide system with a receptor primarily known for its role in the innate immune system.

Activation of C3aR1 by TLQP-21 is coupled to pertussis toxin-sensitive Gᵢ/ₒ proteins.[24][26] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) in some contexts, while in others it triggers an increase in intracellular calcium ([Ca²⁺]ᵢ) and the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[27] In osteoblasts, AQEE-30 binding to C3aR1 has been shown to activate a cAMP-Protein Kinase A (PKA) pathway, promoting cell proliferation.[28]

G cluster_membrane Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Signaling C3aR1 C3aR1 G-Protein Coupled Receptor Gi Gαi/o C3aR1->Gi activates AC Adenylyl Cyclase (AC) C3aR1->AC activates (in osteoblasts) TLQP21 TLQP-21 TLQP21->C3aR1 AQEE30 AQEE-30 AQEE30->C3aR1 PLC PLC Gi->PLC activates Ca ↑ [Ca²⁺]i PLC->Ca leads to MAPK MAPK/ERK Pathway Ca->MAPK activates Response1 Lipolysis, Phagocytosis MAPK->Response1 promotes cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response2 Osteoblast Proliferation PKA->Response2 promotes

TLQP-62 and the BDNF/TrkB Signaling Pathway

TLQP-62 plays a crucial role in the hippocampus, where it modulates memory formation and produces antidepressant-like effects. Its mechanism involves a positive feedback loop with Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[14][29] TLQP-62 administration leads to the phosphorylation and activation of the TrkB receptor, which in turn activates downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB).[14][30] Activated CREB is a transcription factor that promotes the expression of genes involved in synaptic plasticity and neuronal survival, including BDNF itself, thus reinforcing the signaling loop.[31]

G cluster_membrane Cell Membrane cluster_downstream Intracellular Cascade cluster_nucleus Nucleus TrkB TrkB Receptor pTrkB p-TrkB (Activated Receptor) TrkB->pTrkB phosphorylation TLQP62 TLQP-62 TLQP62->TrkB potentiates BDNF BDNF BDNF->TrkB activates CREB CREB pTrkB->CREB leads to pCREB p-CREB CREB->pCREB phosphorylation Gene Gene Transcription (e.g., BDNF, Synaptic Proteins) pCREB->Gene promotes Response ↑ Synaptic Plasticity ↑ Neuronal Survival Memory Consolidation Gene->Response leads to

Conclusion and Future Directions

The journey from the discovery of an NGF-inducible gene to the characterization of a complex family of bioactive peptides has unveiled VGF as a critical regulator of neuroendocrine function. The diverse activities of its derived peptides, from controlling energy balance to modulating memory, highlight their therapeutic potential. The identification of C3aR1 as a receptor for both TLQP-21 and AQEE-30 opens up exciting avenues for drug development, bridging the fields of neuroscience, metabolism, and immunology. Future research will undoubtedly focus on identifying the receptors for other VGF peptides, further elucidating their tissue-specific processing and functions, and translating these fundamental discoveries into novel therapies for a range of human diseases.

References

The Identification of C3aR1 as the Primary Receptor for the Neuropeptide LL-21 (TLQP-21): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the scientific evidence and methodologies used to identify the complement C3a receptor 1 (C3aR1) as the principal receptor for the VGF-derived neuropeptide LL-21, also known as TLQP-21. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of TLQP-21 signaling and its therapeutic potential.

Executive Summary

The Pathway to Discovery: An Unbiased Approach

The initial breakthrough in identifying the TLQP-21 receptor came from an unbiased, genome-wide sequencing approach.[1] The strategy was based on the observation that Chinese Hamster Ovary (CHO-K1) cells, which are responsive to TLQP-21, must express the cognate receptor. By performing transcriptome sequencing (RNA-Seq) on these cells, researchers generated a comprehensive list of all expressed GPCRs.[1][2][3][4][5][6][7] This list of candidates was then systematically narrowed down through a series of functional validation steps, as illustrated in the workflow below.

G cluster_0 Receptor Identification Workflow CHO-K1 Cells CHO-K1 Cells RNA Isolation RNA Isolation CHO-K1 Cells->RNA Isolation Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) RNA Isolation->Transcriptome Sequencing (RNA-Seq) GPCR Transcriptome Analysis GPCR Transcriptome Analysis Transcriptome Sequencing (RNA-Seq)->GPCR Transcriptome Analysis Prioritized GPCR Candidate List Prioritized GPCR Candidate List GPCR Transcriptome Analysis->Prioritized GPCR Candidate List Functional Screening Functional Screening (Calcium Mobilization Assay) Prioritized GPCR Candidate List->Functional Screening Antagonist & siRNA Screening Antagonist & siRNA Screening Functional Screening->Antagonist & siRNA Screening C3aR1 Identification C3aR1 Identification Antagonist & siRNA Screening->C3aR1 Identification Validation Validation C3aR1 Identification->Validation

A high-level overview of the unbiased screening workflow that led to the identification of C3aR1.

Quantitative Analysis of the TLQP-21 and C3aR1 Interaction

The interaction between TLQP-21 and C3aR1 has been characterized through various quantitative assays, including competitive binding and functional response studies. These studies have consistently demonstrated a direct and specific interaction, albeit with different potencies for the human and rodent orthologs of TLQP-21.

Table 1: Competitive Binding Affinities for C3aR1
LigandCell/Membrane PreparationRadioligandKi / IC50
Human C3aCHO-K1 (hamster C3aR1)125I-hC3apM range[1]
Rat TLQP-21CHO-K1 (hamster C3aR1)125I-hC3aHigh nM range[1]
Human TLQP-21CHO-K1 (hamster C3aR1)125I-hC3aHigh nM range (approx. 5-fold less potent than rat)[1]
TLQP-21CHO cell membranes125I-YATL-23Kd = 0.55 ± 0.05 nM; Bmax = 81.7 ± 3.9 fmol/mg protein
Table 2: Functional Potency (EC50) of TLQP-21 at C3aR1
AssayCell TypeLigandEC50 (µM)
β-Arrestin RecruitmentHTLA (human C3aR1)Human C3a3.0[8]
β-Arrestin RecruitmentHTLA (human C3aR1)Mouse TLQP-2110.3[8]
β-Arrestin RecruitmentHTLA (human C3aR1)Human TLQP-2168.8[8]
ERK1/2 PhosphorylationHuman MacrophagesHuman C3aHigh Potency
ERK1/2 PhosphorylationHuman MacrophagesHuman TLQP-21~135,000-fold lower potency than C3a[9]
ERK1/2 PhosphorylationMurine MacrophagesMouse C3aHigh Potency
ERK1/2 PhosphorylationMurine MacrophagesMouse TLQP-21~10-fold lower potency than C3a

Downstream Signaling Pathways of C3aR1 Activation by TLQP-21

Upon binding of TLQP-21, C3aR1, a Gi/Go-coupled GPCR, initiates a cascade of intracellular signaling events.[1] The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This is a key event that can be monitored in real-time to assess receptor activation. Furthermore, TLQP-21-mediated C3aR1 activation leads to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and, in some cell types, the activation of the p38 MAPK pathway.[10][11] The receptor also undergoes β-arrestin-mediated desensitization and internalization.

G cluster_0 TLQP-21/C3aR1 Signaling Pathway TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binding Gprotein Gαi/o βγ C3aR1->Gprotein Activation ERK ERK1/2 Phosphorylation C3aR1->ERK p38 p38 MAPK Activation C3aR1->p38 beta_arrestin β-Arrestin C3aR1->beta_arrestin Recruits PLC PLC Gprotein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release PKC->ERK internalization Receptor Internalization beta_arrestin->internalization

A schematic of the primary signaling cascades initiated by the binding of TLQP-21 to C3aR1.

Key Experimental Protocols for C3aR1 Identification and Validation

The following section provides detailed methodologies for the key experiments that were instrumental in identifying and validating C3aR1 as the TLQP-21 receptor.

Transcriptome Sequencing of CHO-K1 Cells
  • Objective: To identify all GPCRs expressed in TLQP-21-responsive CHO-K1 cells.

  • Protocol:

    • Cell Culture: Culture CHO-K1 cells under standard conditions to generate a sufficient cell pellet.

    • RNA Isolation: Isolate total RNA from the CHO-K1 cell pellet using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Library Preparation: Prepare an RNA-Seq library from the isolated total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina HiSeq).

    • Data Analysis: Align the sequencing reads to the Chinese hamster reference genome. Use bioinformatics tools to quantify the expression levels of all annotated genes, with a focus on identifying and ranking the expressed GPCRs based on their transcript abundance.[3][4][5][6][7]

Intracellular Calcium Mobilization Assay
  • Objective: To functionally screen GPCR candidates and confirm TLQP-21-induced signaling.

  • Protocol:

    • Cell Plating: Seed CHO-K1 cells (or other host cells transiently or stably expressing a candidate GPCR) into a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer containing the dye for 45-60 minutes at 37°C.

    • Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.

    • Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading.

    • Ligand Addition: Add TLQP-21 at various concentrations to the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

    • Data Analysis: Analyze the fluorescence data to determine the EC50 of TLQP-21 for inducing a calcium response.

Competitive Radioligand Binding Assay
  • Objective: To demonstrate direct and specific binding of TLQP-21 to C3aR1.

  • Protocol:

    • Membrane Preparation: Prepare crude membrane fractions from CHO-K1 cells or cells overexpressing C3aR1.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled C3aR1 ligand (e.g., 125I-labeled C3a), and varying concentrations of unlabeled TLQP-21 (the competitor).[1]

    • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of TLQP-21 to determine the Ki or IC50 value.

siRNA-Mediated Knockdown of C3aR1
  • Objective: To confirm that the functional response to TLQP-21 is dependent on C3aR1 expression.

  • Protocol:

    • siRNA Design and Synthesis: Obtain validated siRNAs targeting the C3aR1 mRNA and a non-targeting control siRNA.

    • Transfection: Transfect CHO-K1 cells with the C3aR1-specific siRNAs or the control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[12][13][14][15]

      • Prepare siRNA-lipid complexes according to the manufacturer's protocol.

      • Add the complexes to the cells in culture and incubate for 24-72 hours to allow for knockdown of the target protein.

    • Validation of Knockdown:

      • qPCR: Isolate RNA from the transfected cells and perform quantitative real-time PCR (qPCR) to measure the level of C3aR1 mRNA relative to a housekeeping gene.

      • Western Blot: Lyse the transfected cells and perform a Western blot using an antibody specific for C3aR1 to assess the reduction in protein levels.

    • Functional Assay: Perform a functional assay, such as the calcium mobilization assay described above, on the siRNA-transfected cells. A significant reduction or abolition of the TLQP-21-induced response in cells treated with C3aR1 siRNA compared to control siRNA-treated cells confirms that the signaling is C3aR1-dependent.

β-Arrestin Recruitment Assay (e.g., Tango Assay)
  • Objective: To measure GPCR activation by monitoring the recruitment of β-arrestin to the receptor.

  • Protocol:

    • Cell Line: Use a commercially available cell line engineered for the Tango assay (e.g., HTLA cells) that expresses a TEV protease-tagged β-arrestin and a reporter gene under the control of a promoter that is cleaved by TEV protease.

    • Transfection: Co-transfect the cells with a plasmid encoding the C3aR1 fused to a TEV protease cleavage site.

    • Ligand Stimulation: Treat the transfected cells with varying concentrations of TLQP-21.

    • Incubation: Incubate the cells to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent reporter gene expression.

    • Detection: Measure the reporter gene product (e.g., luciferase activity) to quantify the extent of β-arrestin recruitment.

    • Data Analysis: Plot the reporter signal against the ligand concentration to determine the EC50 for TLQP-21-induced β-arrestin recruitment.[8]

Photoaffinity Labeling
  • Objective: To covalently link TLQP-21 to its receptor for direct identification.

  • Protocol:

    • Probe Synthesis: Synthesize a TLQP-21 analog containing a photoreactive group (e.g., benzophenone) and a tag for detection (e.g., biotin).[8]

    • Incubation: Incubate the photoreactive TLQP-21 probe with cells or cell membranes expressing C3aR1.

    • UV Crosslinking: Expose the mixture to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.

    • Enrichment: If a biotin (B1667282) tag was used, enrich the crosslinked complexes using streptavidin-coated beads.

    • Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against C3aR1 or by mass spectrometry to identify the crosslinked protein.

Alternative Binding Partners: gC1qR and HSPA8

While C3aR1 is established as the primary functional receptor for TLQP-21, some studies have suggested potential interactions with other proteins, namely the globular head of the C1q receptor (gC1qR) and Heat Shock Protein Family A (Hsp70) Member 8 (HSPA8). However, the physiological relevance of these interactions and their role in mediating the downstream effects of TLQP-21 are not as well-established as for C3aR1. Further research is needed to fully elucidate the nature of these potential interactions.

Conclusion

The identification of C3aR1 as the receptor for TLQP-21 represents a significant advancement in our understanding of this neuropeptide's biology. The rigorous application of unbiased screening methods followed by comprehensive validation has provided a solid foundation for future research into the physiological roles of the TLQP-21/C3aR1 signaling axis and its potential as a therapeutic target for a variety of disorders. This technical guide provides a comprehensive overview of the key findings and methodologies that have been central to this discovery.

References

A Comprehensive Technical Guide to the Cellular Signaling Pathways Activated by Interleukin-21 (IL-21)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the cellular signaling pathways activated by Interleukin-21 (IL-21). The user query specified "LL-21," for which no distinct signaling molecule has been identified in scientific literature. It is presumed that "this compound" was a typographical error and the intended subject was the well-documented cytokine, IL-21.

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of the signal transduction cascades initiated by IL-21, a pleiotropic cytokine with significant implications in immune regulation and oncology.[1][2][3][4][5]

Interleukin-21 is a type I cytokine that plays a crucial role in modulating the activity of a wide range of immune cells, including T cells, B cells, and natural killer (NK) cells.[1][4][6][7] Its diverse effects are mediated through the activation of specific intracellular signaling pathways upon binding to its receptor complex.

The IL-21 Receptor Complex

IL-21 initiates signaling by binding to a heterodimeric receptor complex composed of the specific IL-21 receptor (IL-21R) and the common gamma chain (γc).[6] The γc is a shared component of the receptors for other cytokines such as IL-2, IL-4, IL-7, IL-9, and IL-15.[4][6] The IL-21R is expressed on various immune cells, including B cells, T cells, and NK cells.

Core Signaling Pathways Activated by IL-21

Upon ligand binding, the IL-21 receptor complex undergoes conformational changes that lead to the activation of several key downstream signaling pathways. The primary pathways implicated in IL-21-mediated cellular responses are:

  • JAK/STAT Pathway: This is the canonical signaling pathway for many cytokines, including IL-21.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

  • MAPK Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

The activation of these pathways ultimately leads to the modulation of gene expression, resulting in the diverse biological effects of IL-21.

Quantitative Data on IL-21 Signaling

The following tables summarize key quantitative findings related to the activation of signaling pathways by IL-21 from various studies.

Table 1: IL-21-Induced STAT Phosphorylation

Cell TypeSTAT Protein(s) ActivatedFold Induction / ChangeExperimental ConditionReference
Human Monocytic THP-1 CellsSTAT3Increased PhosphorylationTreatment with IL-21Scand J Immunol. 2019 Jun;89(6):e12761.[8]
CD8+ T cellsStat1, Stat3Efficient PhosphorylationIL-21 stimulationBlood. 2007 May 15;109(10):4135-43.[7]
Diffuse Large B-cell Lymphoma (DLBCL) cell linesSTAT3Rapid PhosphorylationIL-21 stimulationJ Clin Invest. 2010 Sep;120(9):3347-59.

Table 2: Involvement of PI3K/Akt and MAPK Pathways in IL-21 Signaling

Cell TypePathway ComponentEffect of IL-21Method of DetectionReference
Human Monocytic THP-1 CellsAkt, p38 MAPKIncreased PhosphorylationWestern BlotScand J Immunol. 2019 Jun;89(6):e12761.[8]
CD8+ T cellsShc, AktWeak PhosphorylationWestern BlotBlood. 2007 May 15;109(10):4135-43.[7]
CD8+ T cellsProliferationInhibited by specific MAPK and PI3K inhibitorsProliferation AssayBlood. 2007 May 15;109(10):4135-43.[7]

Key Signaling Pathways in Detail

The JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for IL-21 signal transduction. Upon IL-21 binding, the associated JAKs, primarily JAK1 and JAK3, are activated through autophosphorylation.[6] These activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-21R.

These phosphorylated tyrosine sites serve as docking sites for STAT proteins, particularly STAT1 and STAT3.[6][7] Once recruited, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and survival. IL-21 preferentially activates STAT1 and STAT3 over STAT5.[6]

IL21_JAK_STAT_Pathway IL21 IL-21 IL21R_gammaC IL-21R / γc Complex IL21->IL21R_gammaC JAK1 JAK1 IL21R_gammaC->JAK1 Activation JAK3 JAK3 IL21R_gammaC->JAK3 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT3 STAT3 JAK1->STAT3 Phosphorylation JAK3->STAT1 JAK3->STAT3 STAT_dimer STAT1/STAT3 Dimer STAT1->STAT_dimer STAT3->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression IL21_PI3K_Akt_Pathway IL21_Receptor IL-21R / γc Complex PI3K PI3K IL21_Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt Downstream Downstream Effectors Cell_Survival Cell Survival & Proliferation IL21_MAPK_Pathway IL21_Receptor IL-21R / γc Complex Upstream Upstream Adaptors (e.g., Shc) IL21_Receptor->Upstream MAPKKK MAPKKK Upstream->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Proliferation & Differentiation Transcription_Factors->Cellular_Response

References

An In-depth Technical Guide to the Regulation of VGF Gene Expression and TLQP-21 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGF (non-acronymic) is a neurotrophin-inducible secreted protein precursor that plays a critical role in the regulation of energy homeostasis, metabolism, synaptic plasticity, and has been implicated in various neurological and psychiatric disorders.[1] The VGF gene is predominantly expressed in neuronal and neuroendocrine cells.[2] Upon stimulation by neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), the VGF protein is synthesized and subsequently processed by prohormone convertases into several smaller bioactive peptides.[3][4] One of the most studied of these peptides is TLQP-21, a 21-amino acid peptide that has been shown to modulate microglial function and has potential therapeutic implications for neurodegenerative diseases.[5][6] This technical guide provides a comprehensive overview of the regulatory mechanisms governing VGF gene expression and the subsequent production of the TLQP-21 peptide.

Data Presentation

Quantitative Data on VGF Gene and Protein Expression

The following tables summarize quantitative data on the regulation of VGF mRNA and protein expression by various stimuli.

StimulusCell Type / TissueFold Change (mRNA)Fold Change (Protein)Time PointReference
Nerve Growth Factor (NGF)PC12 cells12- to 14-foldNot specified60-90 min[7]
Brain-Derived Neurotrophic Factor (BDNF)Cultured hippocampal neuronsNot specified1.5-fold3 hours[8]
Imipramine (chronic treatment)Rat hippocampusNot specified~1.4-fold21 days[9]
Contextual Fear ConditioningMouse dorsal hippocampusPeak at 1 hourProgressive increase at 1 and 6 hours1 and 6 hours[10]
Quantitative Data on TLQP-21 Peptide Levels

This table provides available data on the concentration of TLQP-21 in various biological samples.

SpeciesTissue / FluidConcentrationMethodReference
RatStomach (ad libitum fed)162 ± 11 pmol/gELISA[11]
MousePlasma70 pmol/mL (70 nM)Not specified[12]
HumanHealthy Plasma80–90 pmol/mL (80-90 nM)Not specified[12]

Signaling Pathways Regulating VGF Expression

The expression of the VGF gene is tightly regulated by a complex network of signaling pathways, primarily initiated by the binding of neurotrophins to their respective receptors.

NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a signaling cascade that is crucial for neuronal survival and differentiation.[13] This pathway is a key regulator of VGF gene expression.

NGF_TrkA_Signaling cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras p38 p38 MAPK TrkA->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK RSK RSK ERK->RSK MAPKAP_K2 MAPKAP-K2 p38->MAPKAP_K2 CREB CREB RSK->CREB MAPKAP_K2->CREB VGF_Gene VGF Gene Expression CREB->VGF_Gene Nucleus Nucleus

NGF-TrkA signaling pathway leading to VGF expression.
BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is another potent inducer of VGF expression. It binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream pathways that converge on the transcription factor CREB.[10][14]

BDNF_TrkB_Signaling cluster_nucleus Nucleus BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K MAPK_path MAPK Pathway (Ras-Raf-MEK-ERK) TrkB->MAPK_path CaMKII CaMKII PLCg->CaMKII Akt Akt PI3K->Akt CREB CREB MAPK_path->CREB CaMKII->CREB Akt->CREB VGF_Gene VGF Gene Expression CREB->VGF_Gene Nucleus Nucleus

BDNF-TrkB signaling pathways regulating VGF expression.

VGF Precursor Processing and TLQP-21 Production

The full-length VGF protein undergoes proteolytic processing within the regulated secretory pathway to generate a variety of bioactive peptides.[4][15] This processing is carried out by prohormone convertases, primarily PC1/3 and PC2.[16][17] The cleavage at specific basic amino acid residues releases smaller peptides, including TLQP-21.[4]

VGF_Processing VGF_precursor VGF Precursor Protein PC1_3 PC1/3 VGF_precursor->PC1_3 Cleavage PC2 PC2 VGF_precursor->PC2 Cleavage TLQP_62 TLQP-62 PC1_3->TLQP_62 Other_peptides Other Bioactive Peptides PC1_3->Other_peptides PC2->Other_peptides TLQP_21 TLQP-21 TLQP_62->TLQP_21 Further Processing

Processing of the VGF precursor to TLQP-21.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the VGF Promoter

This protocol is designed to identify the binding of transcription factors, such as CREB, to the promoter region of the VGF gene.

Materials:

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (0.125 M final concentration)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP dilution buffer

  • Protein A/G magnetic beads

  • Anti-CREB antibody (or other antibody of interest)

  • IgG control antibody

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting the VGF promoter

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an anti-CREB antibody (or IgG control) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Analysis: Quantify the amount of precipitated VGF promoter DNA using qPCR with primers specific to the putative CREB binding site.

Luciferase Reporter Assay for VGF Promoter Activity

This assay measures the transcriptional activity of the VGF promoter in response to stimuli like NGF.

Materials:

  • Luciferase reporter plasmid containing the VGF promoter upstream of the luciferase gene (pGL-VGF)

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Cell line of interest (e.g., PC12 cells)

  • Transfection reagent

  • NGF or other stimuli

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect the pGL-VGF reporter plasmid and the control Renilla plasmid into the cells using a suitable transfection reagent.

  • Stimulation: After 24-48 hours, treat the cells with NGF (or other stimuli) at the desired concentration and for the desired time.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly reaction and simultaneously measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of promoter activity in response to the stimulus compared to the untreated control.

Quantitative PCR (qPCR) for VGF mRNA Expression

This protocol quantifies the relative expression levels of VGF mRNA.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for VGF and a reference gene (e.g., GAPDH, Actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, VGF or reference gene primers, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for VGF and the reference gene. Calculate the relative expression of VGF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for TLQP-21

This protocol describes a competitive ELISA for the quantification of TLQP-21 in biological fluids.

Materials:

  • Microplate pre-coated with anti-TLQP-21 antibody

  • TLQP-21 standard

  • Biotinylated TLQP-21

  • Streptavidin-HRP

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Addition: Add TLQP-21 standards and samples to the wells of the microplate.

  • Competitive Binding: Add a fixed amount of biotinylated TLQP-21 to each well. During incubation, the sample/standard TLQP-21 and the biotinylated TLQP-21 will compete for binding to the coated antibody.

  • Washing: Wash the plate to remove unbound components.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP to each well, which will bind to the captured biotinylated TLQP-21.

  • Washing: Wash the plate again to remove unbound Streptavidin-HRP.

  • Substrate Reaction: Add TMB substrate. The HRP will catalyze a color change.

  • Stopping the Reaction: Add stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of TLQP-21 in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TLQP-21 in the samples by interpolating from the standard curve.

Conclusion

The regulation of VGF gene expression and the subsequent production of TLQP-21 are complex processes orchestrated by intricate signaling networks, primarily initiated by neurotrophic factors. Understanding these mechanisms is crucial for elucidating the physiological roles of VGF and its derived peptides and for developing novel therapeutic strategies for a range of neurological and metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this exciting field.

References

The Physiological Role of Interleukin-21 in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-21 (IL-21), a pleiotropic cytokine, has emerged as a significant modulator of immune responses and is increasingly recognized for its role in metabolic regulation. This technical guide provides an in-depth analysis of the physiological role of IL-21 in energy homeostasis, with a focus on its impact on body weight, glucose metabolism, and lipid profiles. Drawing from preclinical studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved. The evidence presented herein suggests that IL-21 acts as a negative regulator of metabolic health, with its deficiency leading to protection against diet-induced obesity and improvements in insulin (B600854) sensitivity. These findings highlight the IL-21 signaling pathway as a potential therapeutic target for metabolic diseases.

Introduction

Energy homeostasis is a complex physiological process that balances energy intake and expenditure to maintain metabolic health. Dysregulation of this balance can lead to metabolic disorders such as obesity and type 2 diabetes. Chronic low-grade inflammation in metabolic tissues, including adipose tissue, is a key contributor to the pathogenesis of these conditions. Interleukin-21 (IL-21), a member of the common γ-chain family of cytokines, is primarily produced by activated T cells and natural killer T (NKT) cells.[1][2] Its receptor, IL-21R, is expressed on a wide range of immune cells and has also been identified on adipocytes.[1][3] This expression pattern positions IL-21 at the interface of the immune and metabolic systems, suggesting a role in the regulation of energy homeostasis. This guide will explore the multifaceted role of IL-21 in this critical physiological process.

Quantitative Data on the Effects of IL-21 on Energy Homeostasis

Studies utilizing IL-21 knockout (KO) mice have provided significant quantitative insights into the role of this cytokine in energy homeostasis, particularly in the context of diet-induced obesity.

Table 1: Effects of IL-21 Knockout on Body Weight and Glucose Metabolism in Mice on a High-Fat Diet (HFD)
ParameterWild-Type (WT) Mice on HFDIL-21 Knockout (KO) Mice on HFDPercentage ChangeReference
Body Weight Gain (g) after 18 weeks ~18 g~12 g~33% reduction[1]
Fasting Blood Glucose (mg/dL) at 18 weeks ~150 mg/dL~125 mg/dL~17% reduction[1]
Glucose Tolerance (AUC during IPGTT) Significantly higherSignificantly lowerImproved glucose disposal[1]
Insulin Sensitivity (during IPITT) ImpairedImprovedEnhanced insulin action[1]

AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test; IPITT: Intraperitoneal Insulin Tolerance Test. Values are approximated from graphical data presented in the cited literature.

Table 2: Effects of IL-21 on Adipose Tissue and Lipid Metabolism
ParameterConditionObservationQuantitative EffectReference
Adipocyte Size IL-21 KO mice on HFD vs. WT on HFDReduced adipocyte sizeHigher density of smaller adipocytes[1]
Lipolysis (Fasting Serum NEFA levels) IL-21 KO mice vs. WT miceIncreasedHigher circulating levels of non-esterified fatty acids[3]
Gene Expression in Adipocytes (in vitro) 3T3-L1 adipocytes treated with isoproterenol (B85558) + IL-21Decreased IRF4, Lipe, and Pnpla2 mRNASignificant reduction compared to isoproterenol alone[1]

NEFA: Non-Esterified Fatty Acids; IRF4: Interferon Regulatory Factor 4; Lipe: Hormone-Sensitive Lipase (B570770); Pnpla2: Adipose Triglyceride Lipase.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature that investigate the role of IL-21 in energy homeostasis.

In Vivo: Diet-Induced Obesity Model in IL-21 Knockout Mice

Objective: To assess the impact of IL-21 deficiency on the development of obesity and related metabolic disturbances.

Animal Model: Wild-type (WT) and IL-21 knockout (KO) mice on a C57BL/6 background.

Dietary Regimen:

  • At 6-7 weeks of age, mice are individually caged and fed a high-fat diet (HFD) containing 60% of calories from fat for 18 weeks.[1]

  • A control group is fed a normal diet (ND) with 10% of calories from fat.[1]

  • Food intake and body weight are monitored regularly.

Metabolic Testing:

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • Mice are injected intraperitoneally with a glucose solution (typically 1-2 g/kg body weight).

    • Blood glucose levels are measured at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[1]

  • Intraperitoneal Insulin Tolerance Test (IPITT):

    • Mice are fasted for a short period (e.g., 4-6 hours).

    • A baseline blood glucose measurement is taken.

    • Mice are injected intraperitoneally with human insulin (e.g., 0.75-1 U/kg body weight).

    • Blood glucose levels are measured at specified intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.[1]

Tissue and Blood Analysis:

  • At the end of the study, mice are euthanized, and blood is collected for measuring serum levels of insulin, non-esterified fatty acids (NEFA), and glycerol (B35011).[1]

  • Adipose tissue (e.g., epididymal, subcutaneous) and liver are collected for histological analysis (e.g., adipocyte size) and gene expression analysis (e.g., RT-qPCR for markers of inflammation and metabolism).[1]

In Vitro: IL-21 Treatment of Adipocytes

Objective: To investigate the direct effects of IL-21 on adipocyte gene expression and lipolysis.

Cell Culture:

  • 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Adipocyte differentiation is induced by treating confluent cells with a differentiation cocktail containing dexamethasone, insulin, and isobutylmethylxanthine.[1]

  • After 2 days, the medium is replaced with a medium containing only insulin, and cells are maintained for several more days to achieve full differentiation.[1]

Experimental Treatment:

  • Fully differentiated 3T3-L1 adipocytes are incubated in serum-free DMEM containing 1% fatty acid-free BSA.

  • Cells are pre-treated with recombinant IL-21 (e.g., 100 ng/mL) for a specified period before stimulation with a lipolytic agent like isoproterenol (a β-adrenergic agonist, e.g., 10 µmol/L).[1]

Analysis:

  • Gene Expression: RNA is extracted from the treated cells, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA levels of genes involved in lipolysis, such as Interferon Regulatory Factor 4 (IRF4), hormone-sensitive lipase (Lipe), and adipose triglyceride lipase (Pnpla2).[1]

  • Lipolysis Assay: The release of glycerol or free fatty acids into the culture medium can be measured using commercially available kits as an indicator of lipolysis.

Signaling Pathways

The biological functions of IL-21 are mediated through its receptor, IL-21R, which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[1]

IL-21 Signaling in Immune Cells and Adipocytes

Upon binding of IL-21 to the IL-21R/common γ-chain complex, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT1 and STAT3. Activated STATs then translocate to the nucleus and regulate the transcription of target genes. In the context of energy homeostasis, this signaling cascade has been shown to influence the expression of key metabolic regulators.

IL21_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects in Adipocytes IL21 IL-21 IL21R IL-21R / γc IL21->IL21R Binding JAK1_JAK3 JAK1 / JAK3 IL21R->JAK1_JAK3 Activation STAT3 STAT3 JAK1_JAK3->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nucleus p-STAT3 pSTAT3->pSTAT3_nucleus Translocation IRF4_gene IRF4 Gene pSTAT3_nucleus->IRF4_gene Suppression of Expression IRF4_mRNA IRF4 mRNA IRF4_gene->IRF4_mRNA Transcription Lipolysis_genes Lipolysis Genes (Lipe, Pnpla2) IRF4_mRNA->Lipolysis_genes Upregulation Lipolysis Lipolysis Lipolysis_genes->Lipolysis Promotes

Figure 1. IL-21 signaling pathway in adipocytes.
Experimental Workflow for Investigating IL-21 Signaling

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Analysis WT_HFD WT Mice on HFD Metabolic_phenotyping Metabolic Phenotyping (Body Weight, GTT, ITT) WT_HFD->Metabolic_phenotyping Adipose_analysis Adipose Tissue Analysis (Histology, Gene Expression) WT_HFD->Adipose_analysis KO_HFD IL-21 KO Mice on HFD KO_HFD->Metabolic_phenotyping KO_HFD->Adipose_analysis Adipocytes_control Differentiated 3T3-L1 Adipocytes (Control) Lipolysis_assay Lipolysis Assay (Glycerol/NEFA release) Adipocytes_control->Lipolysis_assay Gene_expression Gene Expression Analysis (RT-qPCR for lipolysis genes) Adipocytes_control->Gene_expression Adipocytes_IL21 Differentiated 3T3-L1 Adipocytes + IL-21 Adipocytes_IL21->Lipolysis_assay Adipocytes_IL21->Gene_expression

References

The VGF-Derived Peptide LL-21: A Technical Guide to its Interaction with the C3aR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the neuropeptide LL-21 (also known as TLQP-21) and its cognate receptor, the Complement 3a Receptor 1 (C3aR1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research on the binding kinetics, signaling pathways, and functional outcomes of this interaction, offering a comprehensive resource for therapeutic exploration.

This compound, a peptide derived from the VGF (non-acronymic) precursor protein, is a key modulator of metabolic, inflammatory, and neurological processes.[1] Its biological effects are primarily mediated through C3aR1, a G protein-coupled receptor (GPCR) traditionally associated with the complement system.[1][2] The interaction is characterized by a "folding-upon-binding" mechanism, where the intrinsically disordered this compound peptide adopts an ordered α-helical conformation upon binding to C3aR1-expressing cells.[2][3]

Core Interaction and Binding Affinity

The C-terminal region of this compound is critical for its biological activity.[2][3] Mutational analyses have identified the final four amino acids as "hot spots" for bioactivity, with the terminal arginine residue (R21) being indispensable for function.[1][2][3] Mutation or amidation of this residue completely abrogates the peptide's activity, highlighting the importance of electrostatic interactions in the peptide-receptor complex.[2][3]

Competitive binding studies have demonstrated that this compound and the endogenous C3a ligand interact with a similar binding pocket on C3aR1.[1][4][5] However, their binding affinities and potencies differ, with human this compound generally showing lower potency compared to its rodent counterpart and the native C3a peptide.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the binding and functional potency of this compound and related ligands at the C3aR1 receptor.

Table 1: Ligand Binding Affinities for C3aR1

LigandCell Type/Membrane PreparationAssay TypeKi (nM)IC50 (nM)Reference
Rat TLQP-21CHO-K1 cells125I-C3a Displacement210-[4]
Rat TLQP-21HEK293 cells (hamster C3aR1)125I-C3a Displacement210-[4]
Human TLQP-21CHO-K1 cells125I-C3a Displacement1100-[4]
Human TLQP-21HEK293 cells (hamster C3aR1)125I-C3a Displacement1200-[4]
Human C3aCHO-K1 cells125I-C3a Displacement0.09-[4]
Human C3aHEK293 cells (hamster C3aR1)125I-C3a Displacement0.12-[4]

Table 2: Functional Potency (EC50) of Ligands at C3aR1

LigandAssay TypeCell LineEC50 (µM)Reference
Mouse TLQP-21β-arrestin Recruitment (BRET)HTLA10.3[2]
Human TLQP-21β-arrestin Recruitment (BRET)HTLA68.8[2]
C3aβ-arrestin Recruitment (BRET)HTLA3.0[2]
Mouse TLQP-21β-arrestin2 Recruitment (BRET)HEK293>10[6]
Human TLQP-21β-arrestin2 Recruitment (BRET)HEK293>10[6]
C3a63-77β-arrestin2 Recruitment (BRET)HEK2930.0053[6]
Human TLQP-21Gi3 Activation (BRET)HEK293T0.416[7][8]
C3a63-77Gi3 Activation (BRET)HEK293T0.0008[7]
Mouse TLQP-21Calcium Influx3T3-L1~1.0[6]
C3a63-77Calcium Influx3T3-L1~0.01[6]

Signaling Pathways and Biased Agonism

Activation of C3aR1 by this compound initiates a signaling cascade characteristic of a Gi/o-coupled GPCR.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][8] Key downstream pathways include:

  • PLC/Ca2+ Mobilization: this compound activates Phospholipase C (PLC)-β, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 subsequently triggers the release of calcium from intracellular stores.[1][9]

  • MAPK/ERK Activation: A primary consequence of C3aR1 activation by this compound is the robust phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2).[1][9]

  • p38 MAPK Pathway: In microglia, this compound has been shown to specifically activate the p38 Mitogen-Activated Protein Kinase pathway, which is associated with phagocytic activity.[1][10]

  • β-Arrestin Recruitment: Upon activation, C3aR1 recruits β-arrestins, which mediate receptor desensitization and internalization.[1][6]

Interestingly, this compound demonstrates biased agonism . Compared to the endogenous ligand C3a, this compound shows a preference for Gi/o-mediated signaling over β-arrestin recruitment.[1][6][8] This differential signaling may account for the distinct physiological effects observed between the two ligands.[1]

Caption: this compound/C3aR1 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound/C3aR1 interaction. Below are summarized protocols for key experimental assays.

Radioligand Binding Assay (Displacement)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., 125I-C3a) from C3aR1.

  • Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK293 cells expressing C3aR1.[4]

  • Incubation: Incubate the cell membranes (10–50 µg/ml) with a fixed concentration of 125I-labeled C3a (e.g., 8 pM) and varying concentrations of the test compound (e.g., 10-12 to 10-5 M).[4]

  • Reaction Conditions: The incubation is performed for 60 minutes at room temperature in a buffer containing 50 mM Tris (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.[4]

  • Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of unlabeled C3a (e.g., 30 nM).[4]

  • Filtration: Stop the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis: Analyze the data using nonlinear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[4]

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to C3aR1 upon ligand stimulation, often using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HTLA) with constructs encoding C3aR1 fused to a Renilla luciferase (Rluc) and β-arrestin fused to a fluorescent protein (e.g., GFP).[2][7]

  • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Ligand Stimulation: Stimulate the cells with varying concentrations of the test ligand.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Signal Detection: Measure the light emission at two wavelengths corresponding to the luciferase and the fluorescent protein.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Experimental_Workflow_BRET start Start transfect 1. Co-transfect cells with C3aR1-Rluc & β-arrestin-GFP start->transfect plate 2. Plate transfected cells in 96-well plate transfect->plate stimulate 3. Stimulate with varying ligand concentrations plate->stimulate substrate 4. Add luciferase substrate (e.g., coelenterazine h) stimulate->substrate measure 5. Measure luminescence at donor and acceptor wavelengths substrate->measure calculate 6. Calculate BRET ratio measure->calculate analyze 7. Plot dose-response curve and determine EC50 calculate->analyze end End analyze->end

Caption: Workflow for a BRET-based β-arrestin assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Loading: Load cells (e.g., 3T3-L1) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

  • Ligand Stimulation: Add the test ligand at various concentrations to the cells.

  • Fluorescence Monitoring: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope.[6]

  • Data Analysis: Quantify the peak fluorescence response for each ligand concentration and plot a dose-response curve to determine the EC50.

Functional Consequences of this compound/C3aR1 Interaction

The signaling events initiated by this compound binding to C3aR1 translate into significant physiological responses, particularly in adipocytes and immune cells.

  • Lipolysis: In adipocytes, this compound does not induce lipolysis on its own but significantly enhances isoproterenol-induced (β-adrenergic-stimulated) lipolysis.[2][11][12] This pro-lipolytic effect is dependent on C3aR1.[11][12] Chronic peripheral administration of this compound has been shown to decrease body weight and fat mass in diet-induced obese mice.[11]

  • Macrophage and Microglia Activation: In immune cells like macrophages and microglia, this compound, via C3aR1, can trigger ERK signaling and modulate cell functions such as migration and phagocytosis.[4][9][10] However, the potency of human this compound on human macrophages is considerably lower than that of C3a, raising questions about its physiological relevance in the human immune system.[5][9]

Conclusion

The interaction between this compound and C3aR1 represents a fascinating link between the nervous, metabolic, and immune systems. The peptide's unique "folding-upon-binding" mechanism, its biased agonism, and its potent effects on metabolism underscore the therapeutic potential of targeting this pathway. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the roles of this compound and C3aR1 in health and disease and to develop novel therapeutics for metabolic and inflammatory disorders.

References

Evolutionary Conservation of the TLQP-21 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 21-amino acid neuropeptide TLQP-21, derived from the VGF (non-acronymic) pro-protein, is a pleiotropic signaling molecule with significant roles in metabolism, nociception, and neuroprotection.[1][2] Its primary receptor has been identified as the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor (GPCR), making the TLQP-21/C3aR1 axis a promising target for therapeutic intervention in a range of diseases.[3][4] This technical guide provides an in-depth analysis of the evolutionary conservation of TLQP-21, focusing on its sequence, receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Data Presentation: Quantitative Analysis of TLQP-21 Conservation and Activity

The evolutionary conservation of TLQP-21 is not uniform across species, with notable differences observed between rodents and primates, including humans. These variations have significant implications for the peptide's biological activity and its potential as a therapeutic agent.

Table 1: Species-Specific Sequence Alignment of TLQP-21

Analysis of the primary amino acid sequence of TLQP-21 reveals key substitutions, particularly at the C-terminus, which is critical for receptor binding and activation. The rodent (mouse and rat) and primate (human) sequences differ by four amino acids.[3] A crucial difference lies at position 20, where an Alanine (A) in rodents is substituted with a Serine (S) in humans.[3]

SpeciesAmino Acid Sequence
Mouse/Rat T-L-Q-P-P-A-S-S-R-R-R-H-F-H-H-A -L-P-P-A -R
Human T-L-Q-P-P-S -S-S-R-R-R-H-F-H-H-S -L-P-P-S -R

Note: Bolded residues indicate positions of amino acid substitution between rodent and human sequences.

Table 2: Comparative Bioactivity of Human vs. Mouse TLQP-21 at the C3aR1 Receptor

The sequence variations between human and mouse TLQP-21 translate to significant differences in their potency and efficacy at the C3aR1 receptor. Consistently, rodent TLQP-21 demonstrates higher potency than the human ortholog.

Assay TypeCell Line/SystemReceptor SpeciesPeptideEC50Reference
β-arrestin Recruitment HTLA cellsHumanMouse TLQP-2110.3 µM[3]
Human TLQP-2168.8 µM[3]
C3a (endogenous ligand)3.0 µM[3]
ERK1/2 Phosphorylation Murine Bone Marrow-Derived Macrophages (BMDMs)MurineMouse TLQP-2196.5 nM[5]
Human TLQP-21401 nM[5]
Calcium Mobilization CHO-K1 cellsRodentRat TLQP-2191 nM[5]
Human TLQP-21276 nM[5]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways

Activation of C3aR1 by TLQP-21 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This is followed by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The rise in intracellular calcium can also be mediated by the influx of extracellular calcium through Transient Receptor Potential Cation (TRPC) channels.[6] Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) pathway is activated, leading to various cellular responses.[1]

TLQP21_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds G_protein Gαi/o C3aR1->G_protein Activates TRPC TRPC Channel C3aR1->TRPC Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_extra Ca²⁺ (extracellular) TRPC->Ca2_extra Influx Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases CaMKII CaMKII Ca2_ER->CaMKII Activates Ca2_extra->CaMKII Activates ERK ERK CaMKII->ERK Activates Cellular_Response Cellular Response (e.g., Lipolysis potentiation) ERK->Cellular_Response Leads to

TLQP-21/C3aR1 Signaling Cascade

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the evolutionary conservation and function of TLQP-21.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a hallmark of receptor activation and subsequent desensitization.

Principle: Upon ligand binding and GPCR phosphorylation, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be quantified using various methods, such as enzyme complementation assays (e.g., PathHunter® assay).

Methodology:

  • Cell Culture and Transfection: HTLA cells, which are engineered to express a β-galactosidase enzyme fragment fused to β-arrestin, are cultured in appropriate media. The cells are then transfected with a plasmid encoding the C3aR1 receptor fused to the complementary enzyme fragment.

  • Cell Plating: Transfected cells are seeded into 96- or 384-well microplates and allowed to attach and grow overnight.

  • Compound Preparation: Serial dilutions of TLQP-21 (both human and rodent orthologs) and a control agonist (e.g., C3a) are prepared in assay buffer.

  • Ligand Stimulation: The culture medium is removed from the cells, and the prepared ligand solutions are added to the respective wells.

  • Incubation: The plate is incubated at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Detection: A substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase) is added to each well.

  • Data Acquisition: The luminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the logarithm of the ligand concentration. EC50 values are then calculated using non-linear regression analysis.

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture & Transfect HTLA cells with C3aR1 B Seed cells into 96/384-well plate A->B C Prepare serial dilutions of TLQP-21 & controls B->C D Stimulate cells with ligand solutions C->D E Incubate at 37°C D->E F Add detection substrate E->F G Measure luminescence F->G H Generate dose-response curves & calculate EC50 G->H

β-Arrestin Recruitment Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

Principle: The binding of TLQP-21 to C3aR1 triggers the release of calcium from intracellular stores. This change in calcium concentration can be detected using fluorescent calcium indicators, such as Fluo-4 AM.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing C3aR1 are cultured in appropriate media and seeded into black-walled, clear-bottom 96-well microplates.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) at 37°C for 30-60 minutes. This allows the dye to enter the cells.

  • Washing: The loading buffer is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any extracellular dye.

  • Compound Addition: The plate is placed in a fluorescence microplate reader equipped with an automated injection system. Baseline fluorescence is measured before the injection of TLQP-21 or control agonist solutions.

  • Fluorescence Measurement: Immediately after ligand injection, the fluorescence intensity is measured kinetically over time (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the ligand concentration to determine EC50 values.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture C3aR1-expressing CHO-K1 cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash cells to remove extracellular dye B->C D Measure baseline fluorescence C->D E Inject TLQP-21/ control agonist D->E F Measure fluorescence kinetically E->F G Calculate change in fluorescence (ΔF) F->G H Generate dose-response curves & calculate EC50 G->H

Calcium Mobilization Assay Workflow
Adipocyte Lipolysis Assay

This assay measures the breakdown of triglycerides into glycerol (B35011) and free fatty acids in adipocytes, a key metabolic function influenced by TLQP-21.

Principle: TLQP-21 potentiates β-adrenergic receptor-stimulated lipolysis. The extent of lipolysis is quantified by measuring the amount of glycerol released into the culture medium.

Methodology:

  • Adipocyte Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes in a 96-well plate.

  • Washing: Differentiated adipocytes are washed with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove any residual media components.

  • Pre-incubation: The cells are pre-incubated with various concentrations of TLQP-21 or a vehicle control.

  • Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol, to the wells.

  • Incubation: The plate is incubated at 37°C for 1-3 hours to allow for lipolysis to occur.

  • Glycerol Measurement: An aliquot of the culture medium from each well is collected. The concentration of glycerol in the medium is determined using a commercially available glycerol assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Data Analysis: The amount of glycerol released is normalized to the total protein content in each well. The potentiation of isoproterenol-induced lipolysis by TLQP-21 is then calculated.

Conclusion

The evolutionary trajectory of TLQP-21 reveals a fascinating example of neuropeptide functional adaptation. The notable differences in sequence and bioactivity between rodent and human orthologs underscore the importance of considering species-specific variations in preclinical drug development. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the TLQP-21/C3aR1 signaling axis in metabolic and neurological disorders. A thorough understanding of the evolutionary conservation of this peptide is paramount for the successful translation of basic research findings into novel clinical applications.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of LL-21 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of a 21-amino acid peptide, herein referred to as LL-21, for research purposes. The protocols detailed are based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.

Note on this compound Peptide: The term "this compound" does not refer to a universally defined peptide with a single, recognized sequence. It is often associated with fragments of the 37-amino acid human cathelicidin (B612621) antimicrobial peptide, LL-37.[1][2] For the purpose of providing a concrete and practical protocol, this guide will use a representative 21-amino acid sequence derived from the N-terminus of human LL-37:

  • Sequence: LLGDFFRKSKEKIGKEFKRIV

  • Molecular Formula: C₁₁₄H₁₈₄N₃₂O₂₈

  • Molecular Weight: 2451.0 g/mol

Researchers should adapt the protocols to the specific 21-amino acid sequence relevant to their study.

Overview of Synthesis and Analysis

The synthesis of this compound is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[4][5] Following assembly, the peptide is cleaved from the resin, deprotected, and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Final characterization to confirm identity and purity is performed using Mass Spectrometry (MS) and analytical RP-HPLC.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis of a 21-amino acid peptide like this compound using the described Fmoc-SPPS protocols. Actual results may vary based on the specific sequence, coupling efficiency, and purification success.

ParameterTypical ValueDescription
Synthesis Scale 0.1 mmolThe initial amount of functional groups on the resin used for synthesis.
Crude Peptide Yield 70-90%The total weight of the peptide product after cleavage from the resin, before any purification.[6]
Crude Peptide Purity 50-70%The percentage of the target peptide in the crude product, as determined by analytical RP-HPLC.
Final Purity >95%The purity of the peptide after preparative RP-HPLC, suitable for most research applications.
Final Yield 15-30%The final yield of the purified peptide relative to the theoretical maximum based on initial resin loading.
Verified Mass ± 1 DaThe acceptable deviation of the measured molecular weight from the theoretical mass.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

Materials and Reagents:

  • Rink Amide resin (e.g., 0.1 mmol scale)[7]

  • Fmoc-protected amino acids

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol, Diethyl ether

  • SPPS reaction vessel[5]

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin (0.1 mmol) into an SPPS reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes at room temperature.[8]

    • Drain the DMF using vacuum filtration.

  • Synthesis Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.[8]

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents) and HCTU (3-4 equivalents) in DMF.

      • Add DIPEA (6-8 equivalents) to the vial to activate the amino acid.

      • Immediately add the activated amino acid solution to the resin.

      • Agitate the mixture for 1-2 hours at room temperature.[8]

    • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

    • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

    • Wash the resin with DMF (5 times), followed by DCM (3 times), and finally Methanol (3 times).

    • Dry the peptide-resin under vacuum.

Protocol 2: Peptide Cleavage and Purification

Materials and Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE) .

  • Cold diethyl ether

  • RP-HPLC system (preparative and analytical) with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Cleavage from Resin:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Add the TFA solution dropwise into a 50 mL tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.[8]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and residual protecting groups.

    • Dry the crude peptide pellet under vacuum to obtain a powder.

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter.

    • Equilibrate a preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the peptide solution and run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level (typically >95%).

    • Freeze the pooled fractions at -80°C and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Protocol 3: Peptide Characterization

Procedure:

  • Purity Assessment (Analytical RP-HPLC):

    • Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

    • Inject the sample onto an analytical C18 column.

    • Run a fast gradient (e.g., 5% to 95% B over 30 minutes).

    • The purity is calculated by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram.

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

    • Compare the observed molecular weight with the theoretical calculated mass of the this compound sequence (2451.0 Da). The result should be within ±1 Da of the theoretical value.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of the this compound peptide.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_analysis Characterization Resin_Prep 1. Resin Swelling (DMF) Synthesis_Cycle 2. Iterative Synthesis Cycles (Deprotection & Coupling) Resin_Prep->Synthesis_Cycle Final_Wash 3. Final Wash & Dry Synthesis_Cycle->Final_Wash Cleavage 4. Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Peptide-Resin Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation Prep_HPLC 6. Preparative RP-HPLC Precipitation->Prep_HPLC Crude Peptide Lyophilization 7. Lyophilization Prep_HPLC->Lyophilization Analytical_HPLC 8. Purity Check (Analytical RP-HPLC) Lyophilization->Analytical_HPLC Purified Peptide Mass_Spec 9. Identity Confirmation (Mass Spectrometry) Lyophilization->Mass_Spec Final_Product Final Product: Purified this compound (>95%) Analytical_HPLC->Final_Product Mass_Spec->Final_Product

Caption: Workflow for this compound synthesis, from resin preparation to final characterization.

Potential Signaling Pathway Diagram

As a fragment of LL-37, this compound may interact with similar receptors to modulate immune responses. The diagram below shows a generalized signaling pathway initiated by cathelicidin peptides binding to a G-protein coupled receptor (GPCR) like the Formyl Peptide Receptor Like-1 (FPRL-1).[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR (e.g., FPRL-1) PLC Phospholipase C (PLC) Receptor->PLC Gαq Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Activation PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activation Transcription Gene Transcription (e.g., Cytokines, Chemokines) MAPK->Transcription AP-1, NF-κB Activation LL21 This compound Peptide LL21->Receptor Binding

Caption: Potential GPCR-mediated signaling pathway for the this compound peptide.

References

Commercial Sources and Applications of High-Purity TLQP-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity TLQP-21, a VGF-derived neuropeptide, and detailed protocols for its application in key cell-based assays. TLQP-21 is a pleiotropic peptide involved in a variety of physiological processes, including energy metabolism, pain modulation, and neuroprotection, making it a significant target for research and drug development.

Commercial Availability of High-Purity TLQP-21

A number of reputable suppliers offer high-purity TLQP-21 suitable for research purposes. The quality and purity of the peptide are critical for obtaining reliable and reproducible experimental results. Researchers should ensure that the supplied peptide has been validated by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

SupplierPurityFormStorageNotes
APExBIO High PurityLyophilizedStore at -20°CFor research use only.
AdooQ Bioscience >99% (HPLC)LyophilizedStore lyophilized at -20°C for up to 36 months. In solution, store at -20°C and use within 1 month.[1]Avoid multiple freeze-thaw cycles.[1]
R&D Systems (a Bio-Techne brand) ≥95%LyophilizedStore at -20°C.Soluble to 1 mg/ml in water.[2]
Tocris Bioscience (a Bio-Techne brand) High PurityLyophilizedStore at -20°C.Available through various distributors like Fisher Scientific.[3]
NovoPro Bioscience Inc. >95.5%Lyophilized (with or without TFA removal)Store at or below -20°C.The presence of Trifluoroacetic acid (TFA) from purification can affect net weight and solubility.[4]
Phoenix Pharmaceuticals, Inc. Information not specifiedLyophilizedStore lyophilized at 0-5°C for up to 6 months. Rehydrated solution can be stored at +4°C for up to 5 days or frozen at -20°C for up to 3 months.[5]Soluble in water.[5]
Life Science Production >95% (HPLC)Freeze-dried solidStore dry, frozen, and in the dark.Soluble to 1 mg/ml in water.[6]
Sigma-Aldrich Not specifiedLyophilized powderStore at −20°C.Lyophilized from 0.1% aqueous TFA.
MedchemExpress High PurityLyophilizedStore at -20°CPotent G-protein-coupled receptor complement-3a receptor 1 (C3aR1) agonist.[7]

Application Notes: Signaling and Mechanism of Action

TLQP-21 primarily exerts its biological effects through the activation of the G-protein coupled receptor, C3aR1.[6] Binding of TLQP-21 to C3aR1 initiates a downstream signaling cascade, making it a valuable tool for studying GPCR signaling and its physiological consequences.

Key Signaling Events:
  • Receptor Binding and G-Protein Activation: TLQP-21 binds to C3aR1, a receptor coupled to the Gq family of G-proteins.

  • Phospholipase C (PLC) Activation: This binding activates PLC-β.

  • Second Messenger Production: Activated PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This is often followed by an influx of extracellular calcium.

  • Downstream Kinase Activation: The increase in intracellular calcium and the presence of DAG lead to the activation of Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) 1/2 pathway.

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds Gq Gq Protein C3aR1->Gq Activates PLC Phospholipase C (PLC)-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_entry Extracellular Ca²⁺ Entry Ca_entry->Ca_increase Ca_increase->PKC Activates Cellular_Response Cellular Response (e.g., Lipolysis, Neuroprotection) Ca_increase->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: TLQP-21 Signaling Pathway via C3aR1.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the activity of TLQP-21.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the stimulation of C3aR1 by TLQP-21.

Materials:

  • High-purity TLQP-21

  • Cells expressing C3aR1 (e.g., CHO-K1 cells stably expressing C3aR1, or cell lines with endogenous expression like N9 microglial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Seeding: Seed C3aR1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) in HBSS with 20 mM HEPES. The addition of 2.5 mM probenecid is recommended.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

  • Assay Measurement:

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject 20-50 µL of TLQP-21 at various concentrations (e.g., 1 nM to 10 µM) or control compounds.

    • Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • The response can be normalized to the baseline (ΔF/F).

    • Plot the response against the logarithm of the TLQP-21 concentration to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed C3aR1-expressing cells in 96-well plate dye_loading 2. Load cells with Fluo-4 AM seed_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells baseline 4. Measure baseline fluorescence wash_cells->baseline inject 5. Inject TLQP-21 or controls baseline->inject kinetic_read 6. Kinetic read of fluorescence inject->kinetic_read calculate_deltaF 7. Calculate ΔF (Peak - Baseline) kinetic_read->calculate_deltaF normalize 8. Normalize data (ΔF/F) calculate_deltaF->normalize ec50 9. Plot dose-response curve and determine EC50 normalize->ec50

Caption: Workflow for a TLQP-21 Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a downstream marker of C3aR1 activation by TLQP-21.

Materials:

  • High-purity TLQP-21

  • C3aR1-expressing cells

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal p-ERK levels.

    • Treat cells with various concentrations of TLQP-21 for different time points (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Lipolysis Assay in Adipocytes

This assay measures the release of glycerol (B35011) from adipocytes as an indicator of lipolysis, which can be modulated by TLQP-21. TLQP-21 has been shown to enhance β-adrenergic-induced lipolysis.[8][9]

Materials:

  • High-purity TLQP-21

  • Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)

  • Isoproterenol (B85558) (a β-adrenergic agonist)

  • Krebs-Ringer-HEPES (KRH) buffer with 1% BSA

  • Glycerol assay kit

Protocol:

  • Adipocyte Preparation:

    • Use mature, differentiated adipocytes.

    • Wash the cells with KRH buffer.

  • Treatment:

    • Pre-incubate the adipocytes with or without TLQP-21 at various concentrations for a specified time (e.g., 30 minutes).

    • Add a sub-maximal concentration of isoproterenol to stimulate lipolysis and continue the incubation for 1-2 hours.

    • Include controls for basal lipolysis (no treatment) and isoproterenol alone.

  • Sample Collection:

    • After incubation, carefully collect the assay medium from each well.

  • Glycerol Measurement:

    • Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of glycerol released per well.

    • Compare the glycerol release in the presence of isoproterenol alone versus isoproterenol plus TLQP-21 to determine the potentiating effect of the peptide.

These protocols provide a foundation for investigating the biological activity of TLQP-21. Researchers should optimize the specific conditions for their cell systems and experimental goals.

References

Application Notes and Protocols for In Vitro Assays Using Interleukin-21 (IL-21)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common in vitro assays to characterize the activity and signaling pathways of Interleukin-21 (IL-21), a pleiotropic cytokine with significant effects on the immune system.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies involving IL-21.

Table 1: Effects of IL-21 on Cell Viability and Proliferation

Cell TypeAssayIL-21 ConcentrationObserved EffectReference
Mantle Cell Lymphoma (Mino and SP53 cells)MTS Assay20-50 ng/mLDose-dependent decrease in cell growth.[2][2]
Chronic Lymphocytic Leukemia (CLL) B cellsAnnexin V/PI Apoptosis Assay0.1-200 ng/mL (leveling off at 25 ng/mL)Induced apoptosis in 12 of 16 patient samples, with an average of 33% apoptotic cells at 72 hours.[3][3]
Naïve CD4+ and CD8+ T cellsCFSE Proliferation Assay100 ng/mL (maximal response)Enhanced proliferation in a dose-dependent manner.[4][4]
MDA-MB-231 Breast Cancer CellsCrystal Violet Growth Assay1, 5, and 25 ng/mLEnhanced cell growth after 3 days of treatment.[5][5]
Human Natural Killer (NK) cellsSurvival Assay10, 25, and 100 ng/mLPromoted survival to a similar extent as IL-2.[6][6]
Human B lymphocytesCTV Proliferation AssayNot specifiedIn combination with CD40L, induced strong proliferation.[7][7]

Table 2: Effects of IL-21 on Cell Migration and Invasion

Cell TypeAssayIL-21 ConcentrationObserved EffectReference
MDA-MB-231 Breast Cancer CellsTranswell Invasion Assay1, 5, 25, and 50 ng/mLPromoted invasion in a dose-dependent manner, with peak stimulation at 25 ng/mL.[5][5]
MDA-MB-231 Breast Cancer CellsTranswell Migration Assay1, 5, 25, and 50 ng/mLEnhanced migration in a dose-dependent manner, with peak stimulation at 25 ng/mL.[5][5]

Table 3: Effects of IL-21 on Cytokine Production

Cell TypeAssayIL-21 TreatmentCytokine MeasuredObserved EffectReference
Ex vivo expanded NK cellsELISA5 ng/mL for 96 hoursIFN-γIncreased IFN-γ production in response to trastuzumab-coated breast cancer cells.[8][8]
Human T cellsIntracellular Staining (FACS)10 ng/mLIFN-γEnhanced the percentage of T cells capable of secreting IFN-γ.[9][9]
Conventional T cells (Tconv)Intracellular Cytokine Staining100 ng/mLIL-2 and IFN-γSuppressed IL-2 and IFN-γ production.[10][10]
CAR-T cells co-cultured with SK-BR-3 cellsELISAIn combination with IL-15IFN-γ and Granzyme BEnhanced release of IFN-γ and Granzyme B.[11][11]

Experimental Protocols

Cell Viability/Proliferation Assay (CFSE-Based)

This protocol is adapted from a study on human T-cell proliferation.[4]

Objective: To quantify the proliferation of T cells in response to IL-21 stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Recombinant Human IL-21

  • T-cell receptor (TCR) stimulus (e.g., anti-CD3/CD28 beads or PHA)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the cells in complete medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add the TCR stimulus to the appropriate wells.

  • Add varying concentrations of IL-21 (e.g., 0, 10, 25, 50, 100 ng/mL) to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Harvest the cells and wash with FACS buffer.

  • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer, analyzing the CFSE fluorescence in the appropriate T-cell populations. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is based on a study of IL-21-induced apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.[3]

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with IL-21.

Materials:

  • Cell line of interest (e.g., CLL B cells)

  • Complete culture medium

  • Recombinant Human IL-21

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat the cells with varying concentrations of IL-21 (e.g., 0, 10, 25, 50, 100 ng/mL).

  • Incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration Assay (Transwell Assay)

This protocol is adapted from a study on the effect of IL-21 on breast cancer cell migration.[5]

Objective: To assess the chemotactic effect of IL-21 on cell migration.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS as a chemoattractant)

  • Recombinant Human IL-21

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Calcein AM

  • Cell dissociation solution

  • Fluorescence plate reader

Procedure:

  • Serum-starve the cells for 24 hours prior to the assay.

  • Add 650 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add varying concentrations of IL-21 (e.g., 0, 1, 5, 25, 50 ng/mL) to the cell suspension.

  • Seed 20,000 cells in 200 µL of the cell suspension into the upper chamber of the transwell inserts.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • To quantify migrated cells, add cell dissociation solution containing Calcein AM to the lower chamber and incubate for 1 hour at 37°C. This will detach the migrated cells from the bottom of the insert and fluorescently label them.

  • Transfer 100 µL of the solution from the lower chamber to a 96-well black plate.

  • Measure the fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Cytokine Production Assay (ELISA)

This protocol provides a general framework for measuring cytokine secretion by ELISA, a common method for this type of analysis.[12][13]

Objective: To quantify the amount of a specific cytokine (e.g., IFN-γ) secreted by cells in response to IL-21 stimulation.

Materials:

  • Immune cells (e.g., NK cells, T cells)

  • Complete culture medium

  • Recombinant Human IL-21

  • Stimulating agent (e.g., PMA/Ionomycin, anti-CD3/CD28)

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate the immune cells at a desired density in a 96-well plate.

  • Stimulate the cells with IL-21 at various concentrations and/or in combination with other stimuli.

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 300 x g for 10 minutes to pellet the cells.

  • Carefully collect the cell culture supernatant for analysis.

  • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer. c. Block the plate with assay diluent for 1-2 hours at room temperature. d. Wash the plate. e. Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark. j. Wash the plate. k. Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark. l. Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflow

IL-21 Signaling Pathway

IL21_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects IL21R IL-21R gamma_c γc IL21R->gamma_c Dimerizes with JAK1 JAK1 IL21R->JAK1 Activates JAK3 JAK3 gamma_c->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT1 STAT1 JAK1->STAT1 Phosphorylates PI3K PI3K JAK1->PI3K Activates MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) JAK1->MAPK_pathway Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates IL21 IL-21 IL21->IL21R Binds STAT_dimer STAT Dimer (STAT3/STAT3, STAT1/STAT3) STAT3->STAT_dimer STAT1->STAT_dimer STAT5->STAT_dimer AKT Akt PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation MAPK_pathway->Proliferation Gene_expression Gene Expression STAT_dimer->Gene_expression Regulates Gene_expression->Proliferation Differentiation Differentiation Gene_expression->Differentiation Apoptosis Apoptosis Gene_expression->Apoptosis Cytotoxicity Cytotoxicity Gene_expression->Cytotoxicity Cytokine_Production Cytokine Production Gene_expression->Cytokine_Production

Caption: IL-21 signaling cascade.

General Experimental Workflow for In Vitro Assays with IL-21

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Isolate and culture target cells) reagent_prep 2. Reagent Preparation (Prepare IL-21 dilutions, media, etc.) cell_culture->reagent_prep cell_seeding 3. Cell Seeding (Plate cells at desired density) reagent_prep->cell_seeding il21_treatment 4. IL-21 Treatment (Add IL-21 at various concentrations) cell_seeding->il21_treatment incubation 5. Incubation (Incubate for specified time) il21_treatment->incubation assay_choice 6. Select Assay incubation->assay_choice viability Cell Viability (e.g., MTS, CFSE) assay_choice->viability apoptosis Apoptosis (e.g., Annexin V/PI) assay_choice->apoptosis migration Cell Migration (e.g., Transwell) assay_choice->migration cytokine Cytokine Production (e.g., ELISA) assay_choice->cytokine data_acquisition 7. Data Acquisition (e.g., Plate reader, Flow cytometer) viability->data_acquisition apoptosis->data_acquisition migration->data_acquisition cytokine->data_acquisition data_analysis 8. Data Analysis (Calculate statistics, generate graphs) data_acquisition->data_analysis

Caption: Workflow for IL-21 in vitro assays.

References

Application Notes & Protocols for Peptide Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Note on LL-21: The term "this compound" did not yield specific results in scientific literature for a widely recognized peptide. It is possible this is a typographical error for the well-researched cytokine Interleukin-21 (IL-21) or the VGF-derived neuropeptide TLQP-21 . Both are significant molecules in research and drug development. This document provides detailed application notes for the detection of both IL-21 and TLQP-21.

Part 1: Detection of Interleukin-21 (IL-21)

Introduction

Interleukin-21 (IL-21) is a 17 kDa immunomodulatory cytokine primarily produced by NKT cells, T helper (Th) 17, and T follicular helper (TFH) cells.[1][2] It plays a crucial role in T cell-dependent B cell differentiation, IgG production, and the development and function of TFH cells.[1][2] IL-21 exerts its effects through a heterodimeric receptor complex composed of the common gamma chain and the IL-21 specific receptor (IL-21R), activating the JAK/STAT pathway. Given its pleiotropic actions in the immune system, accurate quantification of IL-21 in biological samples such as serum, plasma, and cell culture supernatants is essential for immunology research and the development of therapeutics targeting immune pathways.

Data Presentation: Quantitative Immunoassay Performance

The most common method for quantifying IL-21 is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Below is a summary of performance characteristics from commercially available kits.

ParameterInvitrogen (BMS2043)Abcam (ab119542)Novus Biologicals (NBP1-84816)
Assay Type Sandwich ELISASandwich ELISASandwich ELISA
Sample Types Serum, Plasma, Cell Culture SupernatantSerum, Plasma, Cell Culture SupernatantSerum, Plasma, Cell Culture Supernatant
Sensitivity 20.0 pg/mL≤ 20 pg/mL20.0 pg/mL
Assay Range 78 - 5,000 pg/mL78 - 5,000 pg/mL78 - 5,000 pg/mL
Intra-Assay CV% 5.8%Not Specified< 5.8%
Inter-Assay CV% 7.7%Not Specified< 7.7%
Sample Volume 50 µLNot Specified50 µL
Time to Result ~4 hours 10 minNot SpecifiedNot Specified

Data compiled from publicly available product datasheets.[1][3]

Experimental Protocol: IL-21 Sandwich ELISA

This protocol provides a generalized procedure for the quantitative detection of human IL-21 using a sandwich ELISA kit.

Principle: A microplate is pre-coated with a capture antibody specific for IL-21.[1] Samples and standards are added to the wells, allowing any IL-21 present to bind. A second, biotin-conjugated detection antibody is then added, which binds to the captured IL-21, forming a "sandwich".[3] Streptavidin-HRP is added, which binds to the biotin. Finally, a TMB substrate solution is added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is proportional to the amount of IL-21 in the sample and is measured using a microplate reader at 450 nm.[3]

Materials:

  • Pre-coated 96-well plate

  • Recombinant IL-21 Standard

  • Biotinylated Detection Antibody

  • Streptavidin-HRP

  • Assay Buffer, Sample Diluent, Wash Buffer

  • TMB Substrate, Stop Solution

  • Microplate reader

  • Biological samples (serum, plasma, etc.)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manual. Allow all reagents to reach room temperature before use.

  • Standard & Sample Addition: Add 50 µL of prepared standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation 1: Cover the plate and incubate as specified in the protocol (e.g., 2 hours at room temperature).

  • Washing 1: Aspirate the contents of each well and wash the plate 3-4 times with Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation 2: Cover the plate and incubate (e.g., 1 hour at room temperature).

  • Washing 2: Repeat the wash step as in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

  • Incubation 3: Cover the plate and incubate (e.g., 1 hour at room temperature).

  • Washing 3: Repeat the wash step as in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark (e.g., 15-30 minutes at room temperature). A blue color will develop.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-21 in the samples by comparing their absorbance to the standard curve.

Visualizations: IL-21 Workflow and Signaling

ELISA_Workflow cluster_prep Preparation cluster_binding Binding Steps cluster_readout Detection prep_reagents Prepare Reagents & Standards add_samples Add Samples & Standards to Plate prep_reagents->add_samples incubate1 Incubate & Wash (Capture IL-21) add_samples->incubate1 add_detect Add Biotinylated Detection Ab incubate1->add_detect incubate2 Incubate & Wash (Form Sandwich) add_detect->incubate2 add_hrp Add Streptavidin-HRP incubate2->add_hrp incubate3 Incubate & Wash (Bind HRP) add_hrp->incubate3 add_tmb Add TMB Substrate (Develop Color) incubate3->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate

Caption: Workflow for a typical IL-21 Sandwich ELISA protocol.

IL21_Signaling IL21 IL-21 IL21R IL-21R / γc Receptor Complex IL21->IL21R Binding JAK1 JAK1 IL21R->JAK1 Activates JAK3 JAK3 IL21R->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK3->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Transcription (e.g., Bcl6, IL-23R) Nucleus->Gene

Caption: Simplified IL-21 signaling pathway via JAK/STAT activation.

Part 2: Detection of TLQP-21

Introduction

TLQP-21 is a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein.[4] It is involved in numerous physiological processes, including the regulation of energy balance, glucose metabolism, and gastric function.[5] TLQP-21 was first identified in rat brain extracts and is found in sympathetic nerve terminals within adipose tissue.[6][7] The peptide primarily signals through the G-protein-coupled receptor C3aR1.[5][8] Due to its role in metabolism and potential as a therapeutic target for obesity-related disorders, methods for its specific detection and quantification are critical.

Data Presentation: Mass Spectrometry Identification

Mass spectrometry (MS) is a primary tool for the discovery and characterization of TLQP-21.[6][9] It provides high specificity and the ability to identify the peptide unequivocally from complex biological matrices.

ParameterMethodTypical ResultReference
Identification Method Immunoprecipitation + MALDI-TOF MSm/z of 2,433.53 (MH+)[6]
Confirmation Method Liquid Chromatography-Tandem MS (LC-MS/MS)Sequence confirmation[6]
Sample Source Rat Brain ExtractsEndogenous peptide detection[6]
Purity Analysis Analytical HPLC>95% for synthetic standards[4]
Molecular Weight ESI-MSConfirmed for purified peptide[5]
Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol describes a general workflow for the enrichment and identification of endogenous TLQP-21 from tissue lysates.

Principle: An antibody targeting a larger VGF-derived peptide (e.g., TLQP-62) or TLQP-21 itself is used to capture the peptide and its related fragments from a complex tissue lysate. The antibody-peptide complexes are immobilized on protein A/G beads, washed to remove non-specific proteins, and then eluted. The eluate, containing the enriched peptide, is then analyzed by mass spectrometry for identification and characterization.[6]

Materials:

  • Tissue sample (e.g., brain, adipose tissue)

  • Lysis Buffer (e.g., RIPA with protease inhibitors)

  • Anti-VGF or Anti-TLQP-21 antibody

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • C18 ZipTips for desalting

  • MALDI-TOF or LC-MS/MS system

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold Lysis Buffer.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: (Optional) Incubate the supernatant with Protein A/G beads for 1 hour to reduce non-specific binding. Remove beads.

  • Immunoprecipitation: Add the specific antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-peptide complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them multiple times (e.g., 3-5 times) with Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound peptides from the beads using Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.

  • Sample Preparation for MS: Desalt and concentrate the eluted peptides using C18 ZipTips according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Mix the desalted sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid), spot onto a MALDI target plate, and analyze.

    • LC-MS/MS: Inject the sample into an LC system coupled to a mass spectrometer for separation followed by fragmentation and detection.[10]

Visualizations: TLQP-21 Workflow and Signaling

IP_MS_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry homogenize Homogenize Tissue in Lysis Buffer clarify Clarify Lysate (Centrifugation) homogenize->clarify add_ab Add Anti-VGF/TLQP-21 Ab clarify->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash Beads capture->wash elute Elute & Neutralize wash->elute desalt Desalt Sample (C18 ZipTip) elute->desalt analyze Analyze via MALDI-TOF or LC-MS/MS desalt->analyze identify Identify Peptide (m/z and Sequence) analyze->identify

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

TLQP21_Signaling TLQP21 TLQP-21 Peptide C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binding & Activation G_protein Gαq / Gβγ C3aR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Lipolysis, ERK activation) PKC->Downstream

Caption: TLQP-21 signaling through the C3aR1 G-protein-coupled receptor.

References

Application Notes and Protocols for Anti-Interleukin-21 (IL-21) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-21 (IL-21) is a pleiotropic cytokine belonging to the type I cytokine family.[1][2] It is primarily produced by activated CD4+ T cells, T follicular helper (Tfh) cells, and Natural Killer T (NKT) cells.[2][3][4] IL-21 plays a crucial role in regulating the adaptive immune response, including the differentiation of B cells into plasma cells, the modulation of T cell function, and the enhancement of NK cell cytotoxicity.[2][4][5] Dysregulation of IL-21 has been implicated in various autoimmune diseases and inflammatory conditions, making it a significant target for therapeutic intervention.[1][5]

This document provides detailed application notes and protocols for the use of an anti-IL-21 antibody in Western Blotting (WB) and Immunohistochemistry (IHC).

Data Presentation

Table 1: Recommended Antibody Dilutions and Conditions for Western Blotting
ParameterRecommendationNotes
Primary Antibody Dilution 1 µg/mLOptimal dilutions should be determined by the end-user.[6]
Blocking Buffer 5% w/v non-fat dry milk or BSA in TBSTFor phospho-specific antibodies, 5% BSA is recommended.[7][8]
Primary Antibody Incubation Overnight at 4°C with gentle shakingEnsures optimal binding.[7]
Secondary Antibody Dilution 1:2000 to 1:20,000Dependent on the specific secondary antibody and detection system.[9]
Detection Method Chemiluminescence (ECL) or FluorescenceChoose a substrate compatible with the HRP-conjugated secondary antibody.
Table 2: Recommended Antibody Conditions for Immunohistochemistry (Paraffin-Embedded Tissues)
ParameterRecommendationNotes
Primary Antibody Dilution 1:50 - 1:500 (Polyclonal) 5-25 µg/mL (Monoclonal)Titration is necessary to determine the optimal dilution for specific tissues and fixation methods.[10]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with 10 mM Sodium Citrate Buffer (pH 6.0)Optimal incubation time is typically 20-40 minutes at 95-100°C.[11]
Blocking Solution 3-10% Normal Serum (from the same species as the secondary antibody)Incubate for 30 minutes to block non-specific binding.[11]
Primary Antibody Incubation Overnight at 4°CLonger incubations at lower temperatures can promote specific staining.[10]
Detection System HRP-conjugated secondary antibody with DAB substrate or Alkaline Phosphatase with a suitable chromogenA biotin-avidin-based detection system can also be used for signal amplification.

Experimental Protocols

Western Blotting Protocol

This protocol outlines the key steps for detecting IL-21 in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Mix the protein sample with 4X or 6X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of IL-21 (approximately 17 kDa).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8] A wet or semi-dry transfer system can be used.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[7]

    • Incubate the membrane with the anti-IL-21 primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.[7]

    • Wash the membrane again three times for 5-10 minutes each with TBST.[7]

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for staining IL-21 in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate the sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%, 50%) for 3-5 minutes each, followed by a final rinse in distilled water.[13]

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in 10 mM Sodium Citrate Buffer (pH 6.0) and heating to 95-100°C for 20-40 minutes.[11]

    • Allow the slides to cool to room temperature in the buffer.

  • Staining:

    • Wash the sections with PBS.

    • Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

    • Wash with PBS.

    • Block non-specific binding by incubating the sections with 3-10% normal serum from the species in which the secondary antibody was raised for 30 minutes.[11]

    • Incubate the sections with the anti-IL-21 primary antibody at the optimal dilution in a humidified chamber overnight at 4°C.[11]

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-HRP complex for 30 minutes.[11]

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Incubate the sections with a DAB (3,3'-Diaminobenzidine) substrate until the desired brown color develops.[13]

    • Wash with distilled water.

    • Counterstain with hematoxylin.[13]

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denaturation Quantify->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb ECL ECL Substrate SecondaryAb->ECL Imaging Imaging ECL->Imaging

Caption: Western Blotting Experimental Workflow.

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (HRP/DAB) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain IL21_Signaling_Pathway IL21 IL-21 IL21R IL-21R / γc IL21->IL21R Binding JAK1 JAK1 IL21R->JAK1 Activation JAK3 JAK3 IL21R->JAK3 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation JAK3->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Bcl-6, IRF4) Nucleus->GeneExpression Transcription

References

Animal Models for In Vivo Investigation of LL-37 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, understanding the in vivo functionality of the human cathelicidin (B612621) antimicrobial peptide LL-37 is crucial for harnessing its therapeutic potential. As the primary human cathelicidin, LL-37 (and its murine ortholog, CRAMP) is a key effector molecule in innate immunity, demonstrating a broad range of activities from direct microbial killing to complex immunomodulation. This document provides an overview of established animal models and detailed protocols to study the diverse in vivo functions of LL-37.

Sepsis Models: Investigating Immunomodulatory and Antimicrobial Effects

Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection. LL-37 has shown significant promise in preclinical sepsis models by modulating inflammation and enhancing bacterial clearance.

1.1. Cecal Ligation and Puncture (CLP) Mouse Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.

Application: To evaluate the therapeutic efficacy of LL-37 in reducing systemic inflammation, bacterial load, and improving survival in a sepsis model.[1][2][3][4]

Key Functions of LL-37 Investigated:

  • Antimicrobial Activity: Direct killing of bacteria and enhancement of bacterial clearance.[1][2]

  • Immunomodulation: Suppression of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α), inhibition of macrophage pyroptosis, and induction of neutrophil extracellular traps (NETs).[3][4][5]

  • Induction of Antimicrobial Ectosomes: Stimulation of neutrophils to release microvesicles containing antimicrobial molecules.[1][2]

Experimental Protocol: CLP Mouse Model

  • Animals: 8-12 week old male C57BL/6 mice.

  • Anesthesia: Administer an appropriate anesthetic (e.g., ketamine/xylazine cocktail) via intraperitoneal (IP) injection.

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum with a 3-0 silk suture at a predetermined distance from the cecal tip (e.g., 5.0 mm for moderate sepsis).

    • Puncture the ligated cecum once or twice with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • LL-37 Administration:

    • Administer LL-37 (e.g., 2 µg per mouse) or vehicle control (PBS) intravenously (IV) or intraperitoneally (IP) at a specified time point post-CLP (e.g., 2 hours).[1][5]

  • Post-Operative Care:

    • Provide subcutaneous fluid resuscitation (e.g., 1 ml of sterile saline).

    • Administer analgesics as required.

    • Monitor animals closely for signs of distress and survival over a period of 7-10 days.

  • Outcome Measures:

    • Survival Analysis: Monitor and record survival rates daily.

    • Bacterial Load: At selected time points (e.g., 14-16 hours post-injection), collect peritoneal lavage fluid and blood to determine bacterial colony-forming units (CFU) on agar (B569324) plates.[1][5]

    • Cytokine Analysis: Collect peritoneal fluid and serum to measure levels of IL-1β, IL-6, and TNF-α using ELISA or cytokine bead array.[5]

    • Histology: Harvest organs (e.g., lung, liver, spleen) for histological examination of tissue damage and inflammatory cell infiltration.

    • Flow Cytometry: Analyze immune cell populations and activation markers in peritoneal fluid and blood.

Quantitative Data Summary

ModelTreatment GroupOutcome MeasureResultReference
CLP Mouse SepsisLL-37 (2 µ g/mouse , IV)7-day Survival Rate36.4%[5]
CLP Mouse SepsisSham7-day Survival Rate100%[5]
CLP Mouse SepsisCLP + Vehicle7-day Survival Rate~10%[5]
CLP Mouse SepsisLL-37 induced microvesiclesSurvivalImproved survival compared to PBS[1]
CLP Mouse SepsisLL-37 induced microvesiclesBacterial Load (Peritoneal Fluid & Blood)Reduced bacterial load compared to PBS[1]

Experimental Workflow: CLP Sepsis Model

CLP_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative cluster_analysis Data Analysis Animal C57BL/6 Mice Anesthesia Anesthetize Animal->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ligate Ligate Cecum Laparotomy->Ligate Puncture Puncture Cecum Ligate->Puncture Close Close Incision Puncture->Close Treatment Administer LL-37/Vehicle Close->Treatment Care Fluid Resuscitation & Analgesia Treatment->Care Monitoring Monitor Survival & Health Care->Monitoring Survival Survival Curves Monitoring->Survival Bacterial Bacterial Load (CFU) Monitoring->Bacterial Cytokine Cytokine Levels (ELISA) Monitoring->Cytokine Histo Histopathology Monitoring->Histo

CLP Sepsis Model Workflow.

Wound Healing Models: Pro-angiogenic and Re-epithelialization Effects

LL-37 plays a pivotal role in all stages of wound healing, from inflammation to tissue remodeling. Animal models are essential to dissect these multifaceted functions.

2.1. Dexamethasone-Impaired Wound Healing Mouse Model

This model is used to study wound healing in an immunocompromised-like state, where the healing process is delayed.

Application: To assess the ability of topically applied LL-37 to promote angiogenesis and re-epithelialization in impaired wound healing.[6][7]

Key Functions of LL-37 Investigated:

  • Angiogenesis: Stimulation of new blood vessel formation.[6][7]

  • Re-epithelialization: Promotion of keratinocyte migration and proliferation to close the wound.[6][7]

  • Granulation Tissue Formation: Enhancement of the formation of new connective tissue and microscopic blood vessels.[7]

Experimental Protocol: Dexamethasone-Impaired Wound Healing

  • Animals: 8-12 week old C57BL/6 mice.

  • Impaired Healing Induction: Administer dexamethasone (B1670325) (0.25 mg/kg body weight, intramuscularly) daily to impair the healing process.[7]

  • Wounding Procedure:

    • Anesthetize the mice and shave the dorsal surface.

    • Create two full-thickness excisional wounds (e.g., 4-mm punch biopsy) on the back of each mouse.

  • LL-37 Application:

    • Topically apply LL-37 (e.g., 10 µg in 50 µl of sterile water) or vehicle control to the wounds twice daily.[7]

  • Wound Analysis:

    • Monitor wound closure daily by photographing the wounds and measuring the wound area.

    • Euthanize mice at specific time points (e.g., day 7) and harvest the wound tissue.[7]

  • Outcome Measures:

    • Wound Closure Rate: Calculate the percentage of wound closure over time.

    • Histology: Perform H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltrate.

    • Immunohistochemistry: Stain for markers of angiogenesis (e.g., CD31) to quantify microvessel density.[7][8]

2.2. MRSA-Infected Surgical Wound Mouse Model

This model is used to evaluate the dual antimicrobial and wound-healing properties of LL-37 in a clinically relevant context.

Application: To determine the efficacy of LL-37 in reducing bacterial burden and accelerating wound healing in a surgical site infection model.[8][9]

Key Functions of LL-37 Investigated:

  • Antimicrobial Activity: Eradication of MRSA from the wound bed.[8]

  • Wound Repair: Enhancement of re-epithelialization, collagen organization, and granulation tissue formation.[8][9]

  • Angiogenesis: Promotion of new blood vessel formation, often assessed by VEGF expression.[8][9]

Experimental Protocol: MRSA-Infected Surgical Wound

  • Animals: Adult male BALB/c mice.[9]

  • Wounding and Inoculation:

    • Anesthetize the mice and create a surgical wound on the back.

    • Inoculate the wound with a defined concentration of MRSA.

  • Treatment Groups:

    • Group 1: Uninfected and untreated (Control).

    • Group 2: Infected and untreated (Control).

    • Group 3: Infected and treated with topical LL-37.

    • Group 4: Infected and treated with systemic (IP) LL-37.

    • Group 5: Infected and treated with both topical and systemic LL-37.

    • Group 6: Infected and treated with a standard antibiotic (e.g., teicoplanin) as a positive control.[8][9]

  • Analysis:

    • At predetermined time points, excise the wound tissue.

  • Outcome Measures:

    • Bacterial Load: Homogenize the tissue and perform CFU counts.

    • Histological Examination: Assess re-epithelialization, granulation tissue formation, collagen organization, and angiogenesis.[8][9]

    • Immunohistochemistry: Evaluate the expression of VEGF and microvessel density.[8][9]

Quantitative Data Summary

ModelTreatment GroupOutcome MeasureResultReference
Dexamethasone-Impaired WoundTopical LL-37Microvessel DensitySignificantly higher number of new blood vessels compared to control[7]
MRSA-Infected WoundTopical and Systemic LL-37Wound HealingIncreased re-epithelialization, granulation tissue formation, collagen organization, and angiogenesis[8][9]
MRSA-Infected WoundTopical and Systemic LL-37Bacterial Count (CFU)Comparable reduction to teicoplanin treatment[8]
Deep Tissue InjuryLL-37/CS hydrogelPressure Ulcer Area (Day 15)48.12% ± 0.28% of original area[10]
Deep Tissue InjuryNaked LL-37Pressure Ulcer Area (Day 15)Significantly larger than hydrogel group[10]

Autoimmune Disease Models: Deciphering Immunomodulatory Roles

LL-37 has a complex, often dual, role in autoimmune diseases, capable of both pro- and anti-inflammatory actions depending on the context.

3.1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is the most commonly used animal model for multiple sclerosis (MS).

Application: To investigate the role of cathelicidin (CRAMP in mice) in the development and severity of autoimmune neuroinflammation.[11]

Key Functions of LL-37/CRAMP Investigated:

  • T-cell Differentiation: Promotion of Th17 cell differentiation.[11]

  • Pro-inflammatory Cytokine Production: Potentiation of IFN-γ production by exTh17 cells.[11]

Experimental Protocol: EAE Mouse Model

  • Animals: C57BL/6 mice (wild-type vs. cathelicidin-deficient).

  • Induction of EAE:

    • Immunize mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on days 0 and 2 post-immunization.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).

  • Immunological Analysis:

    • At the peak of disease, isolate mononuclear cells from the draining lymph nodes and central nervous system (CNS).

    • Use flow cytometry to analyze T-cell populations (e.g., CD4+, IL-17+, IFN-γ+).

    • Restimulate cells in vitro with MOG35-55 and measure cytokine production by ELISA.

Quantitative Data Summary

ModelGenotypeOutcome MeasureResultReference
EAE Mouse ModelCathelicidin-deficient miceClinical EAE ScoreProtected from severe EAE compared to wild-type[11]
EAE Mouse ModelCathelicidin-deficient miceTh17 and exTh17 cells in CNSImpaired generation of pathogenic ex-Th17 population[11]

Signaling Pathways of LL-37

LL-37 exerts its pleiotropic effects by interacting with a variety of cell surface receptors and modulating multiple downstream signaling cascades.

LL-37 Receptor Interactions and Downstream Signaling

LL37_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes LL37 LL-37 FPRL1 FPRL1/FPR2 LL37->FPRL1 P2X7 P2X7R LL37->P2X7 TLRs TLRs (TLR2/4 Inhibition) (TLR3/7/8/9 Enhancement) LL37->TLRs EGFR EGFR LL37->EGFR PI3K_Akt PI3K/Akt Pathway FPRL1->PI3K_Akt MAPK_Erk MAPK/Erk Pathway FPRL1->MAPK_Erk P2X7->MAPK_Erk Inflammasome Inflammasome Activation P2X7->Inflammasome NFkB NF-κB Pathway TLRs->NFkB EGFR->PI3K_Akt EGFR->MAPK_Erk Immune_Mod Immune Modulation (Cytokine/Chemokine Release) PI3K_Akt->Immune_Mod Wound_Healing Wound Healing (Proliferation, Migration, Angiogenesis) PI3K_Akt->Wound_Healing MAPK_Erk->Immune_Mod MAPK_Erk->Wound_Healing NFkB->Immune_Mod Inflammasome->Immune_Mod Autoimmunity Autoimmunity (T-cell Differentiation) Immune_Mod->Autoimmunity Antimicrobial Antimicrobial Effects (NETosis, Phagocytosis)

LL-37 Signaling Pathways.

Summary of Key LL-37 Signaling Interactions:

  • FPRL1 (FPR2): Mediates chemotaxis of neutrophils, monocytes, and T cells.[12] Activation can lead to MAPK and PI3K/Akt signaling, promoting cell migration and proliferation.[13]

  • P2X7 Receptor: LL-37 can activate the P2X7 receptor, leading to inflammasome activation and the release of IL-1β and IL-18.[14] This pathway is also implicated in enhancing COX2 expression.[14]

  • Toll-Like Receptors (TLRs): LL-37 exhibits dual modulatory effects. It can bind to and neutralize LPS, thereby inhibiting TLR4 signaling and dampening the inflammatory response to Gram-negative bacteria.[14] Conversely, it can form complexes with self-DNA and self-RNA, enhancing their recognition by TLR9 and TLR7/8, respectively, which can drive pro-inflammatory or autoimmune responses.

  • EGFR: LL-37 can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation and migration during wound healing.[13]

These detailed protocols and summaries provide a robust framework for researchers to design and execute in vivo studies to further elucidate the complex and therapeutically promising functions of the human cathelicidin LL-37.

References

Application Notes and Protocols for the Administration of Interleukin-21 (IL-21) and P21 Peptide to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of two distinct therapeutic molecules, Interleukin-21 (IL-21) and the synthetic peptide P21 (also known as P021), to rodent models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the biological effects of these compounds.

Interleukin-21 (IL-21) Administration

Interleukin-21 is a pleiotropic cytokine that plays a crucial role in regulating the immune system, with effects on T cells, B cells, and Natural Killer (NK) cells. Its administration in rodent models is central to studies in immunology, oncology, and autoimmune diseases.

Data Presentation: IL-21 Administration Parameters in Rodents
ParameterMouseRatReference(s)
Administration Route Intraperitoneal (IP)-[1]
Dosage 50 µg/kg (recombinant IL-21)-[1]
3.3 mg/kg and 25 mg/kg (anti-IL-21 mAb)-
Vehicle Phosphate-Buffered Saline (PBS)-[1]
Frequency Daily for 5 days-[1]
Experimental Protocol: Intraperitoneal (IP) Administration of Recombinant Mouse IL-21

This protocol is adapted from a study investigating the immunomodulatory effects of IL-21 in aged mice[1].

Materials:

  • Recombinant mouse IL-21 (lyophilized)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)

  • Sterile insulin (B600854) syringes (28-31 gauge)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Reconstitution of IL-21: Aseptically reconstitute the lyophilized recombinant mouse IL-21 in sterile PBS to a desired stock concentration (e.g., 100 µg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Animal Handling: Acclimatize the animals to the experimental conditions. Handle the mice gently to minimize stress.

  • Dosage Calculation: Calculate the volume of IL-21 solution to be injected based on the animal's body weight and the target dose of 50 µg/kg.

  • Injection:

    • Restrain the mouse securely.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the IL-21 solution.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathway: IL-21 Signaling Cascade

IL-21 mediates its effects primarily through the JAK-STAT signaling pathway. Upon binding to its receptor (IL-21R), it activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the expression of target genes involved in immune cell proliferation, differentiation, and function.

IL21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21 IL-21 IL21R IL-21 Receptor IL21->IL21R Binding JAK1_JAK3 JAK1 / JAK3 IL21R->JAK1_JAK3 Activation STAT3 STAT3 JAK1_JAK3->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Transcription Regulation Immune_Response Immune Response (Proliferation, Differentiation) Gene_Expression->Immune_Response

IL-21 JAK-STAT Signaling Pathway

P21 (P021) Peptide Administration

P21 is a synthetic tetrapeptide derived from ciliary neurotrophic factor (CNTF) with neuroprotective and neurogenic properties. It is being investigated for its therapeutic potential in neurodegenerative diseases.

Data Presentation: P21 (P021) Administration Parameters in Rodents
ParameterMouseRatReference(s)
Administration Route In-feed, Subcutaneous (SC), IntranasalOral Gavage[2]
Dosage 60 nmol/g of feed289.15 µg/kg/day
100-500 mcg/day (SC)-[2]
500 mcg - 1 mg/day (Intranasal)-[2]
Vehicle Standard rodent chow (in-feed)-[2]
Sterile Saline or PBS (SC, Intranasal)-
Frequency Continuous (in-feed), Daily (SC, Intranasal)Daily
Experimental Protocols: P21 (P021) Administration

Materials:

  • P21 (P021) peptide (lyophilized)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile insulin syringes (28-31 gauge)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized P21 peptide in sterile saline or PBS to the desired concentration. Ensure complete dissolution with gentle swirling.

  • Dosage Calculation: Calculate the injection volume based on the animal's weight and the target daily dose (100-500 mcg).

  • Injection:

    • Restrain the mouse or rat.

    • Lift the loose skin over the dorsal (back) area to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate to check for blood. If none appears, inject the solution.

  • Post-injection Care: Gently massage the injection site to aid dispersion and monitor the animal for any local reactions.

Materials:

  • P21 (P021) peptide solution in sterile saline or PBS

  • Calibrated micropipette with fine tips

  • Anesthesia (e.g., isoflurane) for immobilization

Procedure:

  • Animal Preparation: Lightly anesthetize the animal to prevent movement and ensure accurate administration.

  • Positioning: Place the animal in a supine position with its head slightly tilted back.

  • Administration:

    • Using a micropipette, apply a small drop (e.g., 2-5 µL) of the P21 solution to one nostril.

    • Allow the animal to inhale the droplet before administering another drop to the alternate nostril.

    • Continue this alternating process until the full dose is delivered.

  • Recovery: Keep the animal in the supine position for a few minutes post-administration to facilitate absorption and then monitor until fully recovered from anesthesia.

Signaling Pathway: P21 (P021) Neuroprotective Pathway

P21 is believed to exert its neuroprotective effects by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade through Phosphoinositide 3-kinase (PI3K) and Akt. This leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of neurodegenerative diseases.

P21_Signaling_Pathway P21 P21 Peptide BDNF BDNF Expression (Increased) P21->BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Activation PI3K PI3K TrkB->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibitory Phosphorylation pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Neuroprotection Neuroprotection & Neurogenesis pGSK3b->Neuroprotection

P21 (P021) Neuroprotective Signaling Pathway
Experimental Workflow: In Vivo Efficacy Study of P21

A typical workflow for assessing the efficacy of P21 in a rodent model of neurodegeneration.

P21_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Select Animal Model (e.g., 3xTg-AD mice) Baseline Baseline Behavioral & Cognitive Testing Animal_Model->Baseline Grouping Randomize into Treatment & Control Groups Baseline->Grouping Admin Administer P21 or Vehicle (e.g., In-feed, SC, Intranasal) Grouping->Admin Monitoring Monitor Animal Health & Body Weight Admin->Monitoring Behavioral_Tests Post-Treatment Behavioral & Cognitive Tests Monitoring->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, etc.) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, IHC) Tissue_Collection->Biochemical_Analysis

P21 In Vivo Efficacy Study Workflow

References

Application Notes: Generation and Utility of IL-21 Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for creating Interleukin-21 (IL-21) knockout and knockdown models.

Introduction to Interleukin-21 (IL-21)

Interleukin-21 (IL-21) is a pleiotropic cytokine belonging to the common gamma-chain (γc) family, which also includes IL-2, IL-4, IL-7, IL-9, and IL-15.[1] It is primarily produced by activated CD4+ T cells, particularly T follicular helper (Tfh) and Th17 cells, as well as natural killer T (NKT) cells.[2] IL-21 exerts potent regulatory effects on a wide range of immune cells, including B cells, T cells, and natural killer (NK) cells, playing a crucial role in both innate and adaptive immunity.[3][4] Its receptor, IL-21R, is broadly expressed on these immune cells, and upon binding IL-21, it dimerizes with the γc to initiate downstream signaling.[1] Dysregulation of the IL-21 pathway is implicated in various autoimmune diseases, immunodeficiencies, and cancers, making it a significant target for therapeutic development.[3][5]

Overview of Gene Modification Technologies: Knockout vs. Knockdown

Understanding the function of IL-21 requires tools to manipulate its expression. The two primary strategies are gene knockout and gene knockdown.

  • Gene Knockout (KO): This approach involves permanently and completely inactivating a gene at the genomic DNA level. The most common method is the CRISPR-Cas9 system, which creates double-strand breaks at a specific locus, leading to gene disruption through the cell's error-prone repair mechanisms.[6] Gene knockout is ideal for studying the effects of a complete loss-of-function.

  • Gene Knockdown (KD): This technique temporarily reduces the expression of a gene by targeting its messenger RNA (mRNA) for degradation or translational repression. RNA interference (RNAi), often mediated by short hairpin RNA (shRNA) delivered via viral vectors, is a standard method for achieving stable, long-term knockdown.[7][8] Knockdown is useful when a complete KO is lethal to the cell or when researchers want to mimic the effect of therapeutic agents that reduce, but do not eliminate, a target's activity.

Applications of IL-21 KO and KD Models

Manipulating IL-21 expression allows researchers to dissect its complex roles in health and disease.

  • Autoimmune Diseases: IL-21 promotes the differentiation of pro-inflammatory Tfh and Th17 cells and can contribute to the production of autoantibodies.[5] IL-21 KO or KD models are invaluable for studying the pathogenesis of diseases like lupus and psoriasis and for testing novel therapies that block IL-21 signaling.[3]

  • Cancer Immunotherapy: IL-21 can enhance the cytotoxic activity of CD8+ T cells and NK cells, which are critical for eliminating tumor cells.[2][5] Overexpressing IL-21 or studying its signaling in knockout models helps elucidate its anti-cancer potential and can inform the development of cytokine-based cancer treatments.[9]

  • Infectious Diseases: IL-21 is vital for controlling chronic viral infections by maintaining CD8+ T cell function. Models lacking IL-21 can be used to understand the mechanisms of T cell exhaustion and to develop strategies to boost immune responses to persistent pathogens.

  • B Cell Biology: IL-21 is a potent regulator of B cell proliferation, differentiation into plasma cells, and antibody production.[2] KO/KD models are essential for defining its precise role in humoral immunity and vaccine responses.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key IL-21 signaling pathway and the experimental workflows for generating knockout and knockdown models.

IL21_Signaling_Pathway IL-21 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21 IL-21 IL21R IL-21R IL21->IL21R Binds JAK1 JAK1 IL21R->JAK1 Activates PI3K PI3K IL21R->PI3K MAPK MAPK (ERK1/2) IL21R->MAPK gamma_c γc JAK3 JAK3 gamma_c->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK3->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (pSTAT3) Gene_Expression Target Gene Expression (e.g., Blimp-1, T-bet) STAT3_dimer->Gene_Expression Regulates Transcription STAT3->STAT3_dimer Dimerizes AKT AKT PI3K->AKT Cell_Response Cellular Responses (Proliferation, Differentiation, Cytotoxicity, Apoptosis) AKT->Cell_Response MAPK->Cell_Response Gene_Expression->Cell_Response

Caption: IL-21 binds its receptor complex, activating JAK-STAT, PI3K/AKT, and MAPK pathways.[9][10]

CRISPR_KO_Workflow CRISPR-Cas9 Knockout Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Clonal Isolation & Validation arrow arrow A 1. sgRNA Design (Target IL-21 Exon) B 2. Vector Construction (Clone sgRNA into Cas9 vector) A->B C 3. Transfection (Deliver vector into target cells) B->C D 4. Selection / Enrichment (e.g., Puromycin (B1679871) or FACS) C->D E 5. Single-Cell Cloning (Plate cells for clonal colonies) D->E F 6. Clonal Expansion E->F G 7. Genotyping (PCR & Sanger Sequencing) F->G H 8. Protein Validation (Western Blot / ELISA) G->H I Validated IL-21 KO Cell Line H->I

Caption: Workflow for generating a validated IL-21 knockout cell line using CRISPR-Cas9.[11]

shRNA_KD_Workflow shRNA Knockdown Workflow cluster_design_prep Phase 1: Design & Preparation cluster_virus Phase 2: Virus Production cluster_transduction_validation Phase 3: Transduction & Validation arrow arrow A 1. shRNA Design (Target IL-21 mRNA) B 2. Vector Construction (Clone shRNA into lentiviral vector) A->B C 3. Produce Lentivirus (Transfect packaging cells, e.g., HEK293T) B->C D 4. Harvest & Titer Virus C->D E 5. Transduction (Infect target cells with lentivirus) D->E F 6. Selection (Select stable cells with Puromycin) E->F G 7. mRNA Validation (qPCR) (Quantify IL-21 mRNA reduction) F->G H 8. Protein Validation (Western Blot) (Quantify IL-21 protein reduction) G->H I Validated IL-21 KD Cell Line H->I

Caption: Workflow for generating a stable IL-21 knockdown cell line using shRNA.

Quantitative Data Summary Tables

Table 1: Comparison of Gene Knockout and Knockdown Technologies

FeatureCRISPR-Cas9 KnockoutshRNA Knockdown
Target Genomic DNAmRNA
Effect Gene inactivationGene silencing
Permanence Permanent, heritableTransient or stable (if integrated)
Efficiency High, can achieve 100% loss-of-functionVariable (typically 70-90% reduction)
Off-Target Effects Can cause off-target DNA mutationsCan cause off-target mRNA silencing
Primary Use Case Complete loss-of-function studiesMimicking therapeutic inhibition, studying essential genes
Typical Timeline Longer (clonal isolation required)Shorter (can use pooled populations)

Table 2: Example Target Sequences for Human IL-21 Gene (Gene ID: 59067)

TechnologyTypeTarget Sequence (5' -> 3')Target Location
CRISPR-Cas9sgRNA 1GAGTGAGCGGCTACAGGACTAGG Exon 1
CRISPR-Cas9sgRNA 2TGAACATGGAGACTGGCAGCTGG Exon 2
shRNAshRNA 1GCTACAGGACTAGGATGACTACDS
shRNAshRNA 2CCTCAACTTGGACACAATTAT3' UTR
Note: CRISPR sgRNA sequences are 20 nucleotides, followed by the required 3-nucleotide Protospacer Adjacent Motif (PAM, shown in bold).

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of IL-21 in a Mammalian Cell Line

This protocol provides a framework for generating an IL-21 knockout cell line.[11]

1.1. sgRNA Design and Vector Preparation

  • Design sgRNAs: Use an online design tool (e.g., CHOPCHOP, Synthego) to design 2-3 sgRNAs targeting an early, critical exon of the IL-21 gene. Ensure sgRNAs have high on-target scores and low off-target predictions.

  • Oligo Synthesis: Synthesize complementary oligos for each sgRNA with appropriate overhangs for cloning.

  • Vector Cloning: Anneal the oligo pairs and ligate them into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

  • Verification: Verify successful cloning by Sanger sequencing.

1.2. Cell Transfection

  • Cell Culture: Culture your target cells (e.g., Jurkat for T-cell studies) in appropriate media to ~70-80% confluency.

  • Transfection: Transfect the cells with the sequence-verified sgRNA-Cas9 plasmid using a suitable method (e.g., Lipofectamine for adherent cells, electroporation for suspension cells). Include a non-targeting sgRNA control.

1.3. Selection and Clonal Isolation

  • Antibiotic Selection: 24-48 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for transfected cells.

  • Single-Cell Cloning: After selection, dilute the surviving cells and plate them into 96-well plates at a density of ~0.5 cells/well to isolate single colonies.

  • Clonal Expansion: Monitor the plates and expand the resulting single-cell-derived colonies into larger culture vessels.

1.4. Validation of Knockout

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone and a wild-type control.

  • Genotyping PCR: Perform PCR using primers that flank the sgRNA target site. Knockout clones will often show a mix of alleles (indels), which may be visible on a high-resolution gel or require further analysis.

  • Sanger Sequencing: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in frameshift mutations.

  • Protein Confirmation: Confirm the absence of IL-21 protein expression via Western Blot or ELISA on cell lysates or supernatants.

Table 3: Template for Summarizing IL-21 Knockout Validation Data

Clone IDGenotyping Result (Sequencing)IL-21 Protein Level (pg/mL by ELISA)Phenotype
Wild-TypeWild-Type Sequence150.5 ± 12.3Normal
KO Clone #1Allele 1: +1 bp insertion (frameshift)Allele 2: -7 bp deletion (frameshift)< 1.0 (Not Detected)Loss-of-function confirmed
KO Clone #2Allele 1: -3 bp deletion (in-frame)Allele 2: -5 bp deletion (frameshift)5.2 ± 1.8Incomplete KO
ControlNon-targeting sgRNA148.9 ± 15.1Normal
Protocol 2: Lentiviral shRNA-Mediated Knockdown of IL-21

This protocol describes the creation of a stable cell line with reduced IL-21 expression.[8]

2.1. shRNA Design and Vector Preparation

  • Design shRNAs: Use a design algorithm (e.g., from Broad Institute, Dharmacon) to design 3-4 shRNA sequences targeting the IL-21 mRNA coding sequence or UTRs.

  • Vector Cloning: Synthesize and clone the shRNA sequences into a lentiviral expression vector, such as pLKO.1-puro. Include a scrambled, non-targeting shRNA control.

  • Verification: Confirm the integrity of the cloned shRNA sequence by Sanger sequencing.

2.2. Lentivirus Production and Transduction

  • Virus Production: Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like PEI or Lipofectamine.

  • Harvest Virus: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Transduction: Add the viral supernatant to your target cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

2.3. Selection of Stable Knockdown Cells

  • Puromycin Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for cells that have successfully integrated the shRNA construct.

  • Expansion: Culture the cells until a stable, resistant population is established. This can be used as a polyclonal pool or subjected to single-cell cloning.

2.4. Validation of Knockdown

  • RNA Extraction and qPCR: Extract total RNA from the stable cell population. Synthesize cDNA and perform quantitative PCR (qPCR) using primers for IL-21 and a housekeeping gene (e.g., GAPDH, ACTB) to determine the percentage of mRNA knockdown.

  • Protein Analysis: Collect cell lysates or supernatant and perform a Western Blot or ELISA to quantify the reduction in IL-21 protein levels compared to the non-targeting control.

Table 4: Template for Summarizing IL-21 Knockdown Validation Data

shRNA ConstructIL-21 mRNA Level (% of Control)IL-21 Protein Level (% of Control)
Non-Targeting Control100%100%
IL-21 shRNA #122.5% ± 3.1%18.9% ± 4.5%
IL-21 shRNA #285.1% ± 7.2%81.3% ± 9.0%
IL-21 shRNA #315.8% ± 2.5%12.5% ± 3.8%

References

Measuring the Bioactivity of LL-21 Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LL-21 peptide, a promising candidate in the field of bioactive peptides, has garnered significant interest for its potential therapeutic applications. As a member of the diverse family of short peptides, its biological activities are of primary importance for researchers and drug developers. This document provides detailed application notes and protocols for measuring the bioactivity of the this compound peptide, with a focus on its antimicrobial and anti-inflammatory properties. The methodologies described herein are based on established in vitro and in vivo assays, providing a comprehensive guide for the accurate assessment of this peptide's functional characteristics.

I. Antimicrobial Activity of this compound

The antimicrobial properties of peptides are a cornerstone of their therapeutic potential. The following protocols are designed to determine the efficacy of this compound against various bacterial strains.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Peptide Preparation: Synthesize the this compound peptide using Fmoc chemistry and purify it to at least 95% purity using high-performance liquid chromatography (HPLC). Confirm the molecular weight by mass spectrometry. Prepare a stock solution of the peptide in sterile water or phosphate-buffered saline (PBS) at a concentration of 10 mg/mL and store it at -20°C.[1]

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on Mueller-Hinton Agar (B569324) (MHA) for 20 hours.

  • Bacterial Suspension Preparation: Dilute the bacterial colonies in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1 x 107 Colony Forming Units (CFU)/mL.[1]

  • Serial Dilution: In a 96-well flat-bottom microplate, perform a two-fold serial dilution of the this compound peptide stock solution in MHB to obtain a range of final concentrations (e.g., 128 to 0.125 mg/L).[1]

  • Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the serially diluted peptide. Include a growth control (bacteria in MHB without peptide) and a sterility control (MHB only).

  • Incubation: Incubate the microplate at 37°C for 20 hours.[1]

  • MIC Determination: Measure the absorbance at 630 nm using a microplate reader. The MIC is the lowest peptide concentration that shows 80% growth inhibition compared to the growth control.[1]

Data Presentation:

PeptideBacterial StrainMIC (mg/L)
DP3S. aureus16
DP5S. aureus16
DP7S. aureus16
DP8E. coli16
DP11E. coli16
Note: This table presents example data for peptides with similar characteristics to this compound, as reported in the literature.[1] Researchers should replace this with their experimental data for this compound.
B. In Vivo Antimicrobial Activity in a Murine Infection Model

This protocol assesses the in vivo efficacy of this compound in a mouse model of bacterial infection.

Experimental Protocol:

  • Animal Model: Use a suitable mouse model, such as a Staphylococcus aureus infection model.

  • Infection: Inoculate mice with a pathogenic strain of S. aureus via intraperitoneal injection.

  • Treatment: Administer this compound peptide via intraperitoneal injection at various dosages. Include a control group receiving a vehicle (e.g., saline).

  • Assessment: After a specified period, collect peritoneal lavage fluid.

  • Bacterial Load Quantification: Plate serial dilutions of the lavage fluid on appropriate agar plates and incubate to determine the bacterial load (CFU/mL).

  • Data Analysis: Compare the bacterial load in the this compound-treated groups to the control group to determine the in vivo antimicrobial efficacy.

II. Anti-Inflammatory Activity of this compound

Chronic inflammation is a key factor in many diseases. The following protocols are designed to evaluate the anti-inflammatory potential of the this compound peptide.

A. In Vitro Anti-Inflammatory Assay in Cell Lines

This assay measures the ability of this compound to reduce the production of pro-inflammatory cytokines in cultured cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Culture human colon epithelial cells (HT-29) or macrophage-like cells (THP-1) in an appropriate medium (e.g., McCoy's 5A or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator with 5% CO2 at 37°C.[2]

  • Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 105 cells/mL and allow them to adhere and grow.[2]

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound peptide for a specified time. Then, stimulate the cells with LPS (e.g., 50 ng/mL) for a defined period (e.g., 3 hours) to induce an inflammatory response.[2] Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris. Store the supernatants at -80°C until analysis.[2]

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Data Presentation:

Treatment GroupIL-8 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)
Control (Unstimulated)BaselineBaselineBaseline
LPS (50 ng/mL)464.55 ± 16.97370.25 ± 16.23273.77 ± 11.93
LPS + this compound (Low Dose)Reduced LevelReduced LevelReduced Level
LPS + this compound (High Dose)Further Reduced LevelFurther Reduced LevelFurther Reduced Level
Note: This table presents example data from a study on an anti-inflammatory peptide.[3] Researchers should replace this with their experimental data for this compound.
B. In Vivo Anti-Inflammatory Activity in a Murine Peritonitis Model

This protocol evaluates the ability of this compound to modulate the inflammatory response in a mouse model of peritonitis.

Experimental Protocol:

  • Animal Model: Use a murine model of peritonitis induced by an inflammatory agent.

  • Treatment: Administer this compound or a vehicle control (e.g., NaCl) to the mice.

  • Inflammatory Cell Influx: After a specific time, collect peritoneal lavage fluid.

  • Cell Counting: Determine the total number of white blood cells (WBC) and polymorphonuclear neutrophils (PMN) in the lavage fluid.

  • Cytokine Analysis: Measure the levels of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in the peritoneal lavage fluid.[4]

  • Data Analysis: Compare the influx of inflammatory cells and chemokine levels in the this compound-treated group to the control group.

III. Signaling Pathway Modulation by this compound

Understanding the molecular mechanisms underlying the bioactivity of this compound is crucial. The following outlines a potential signaling pathway and a workflow for its investigation.

A. G-Protein-Coupled Receptor (GPCR) Signaling

Many bioactive peptides exert their effects by binding to and activating GPCRs on the cell surface. For instance, the TLQP-21 peptide is known to target the C3a receptor 1 (C3aR1), a GPCR.[5][6] This interaction initiates a cascade of intracellular events.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., C3aR1) This compound->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothetical GPCR signaling pathway for this compound peptide.

B. Experimental Workflow for Pathway Analysis

To elucidate the signaling pathway of this compound, a series of experiments can be performed.

Experimental_Workflow start Start: Hypothesis This compound acts via a specific receptor receptor_binding Receptor Binding Assay (e.g., Radioligand binding) start->receptor_binding second_messenger Second Messenger Assay (e.g., cAMP measurement) receptor_binding->second_messenger protein_phosphorylation Western Blot for Phosphorylated Proteins (e.g., p-CREB) second_messenger->protein_phosphorylation gene_expression RT-qPCR for Target Gene Expression protein_phosphorylation->gene_expression functional_assay Functional Cell-Based Assay (e.g., Proliferation, Migration) gene_expression->functional_assay pathway_confirmation Pathway Confirmation (Use of specific inhibitors/siRNA) functional_assay->pathway_confirmation end End: Elucidated Signaling Pathway pathway_confirmation->end

Caption: Experimental workflow for elucidating the this compound signaling pathway.

IV. Conclusion

The protocols and application notes provided in this document offer a robust framework for the comprehensive evaluation of the bioactivity of the this compound peptide. By systematically assessing its antimicrobial and anti-inflammatory properties, and elucidating its underlying molecular mechanisms, researchers and drug development professionals can effectively advance the understanding and potential therapeutic application of this promising bioactive peptide. It is recommended to adapt and optimize these protocols based on specific experimental needs and available resources.

References

Application Notes and Protocols for Fluorescently Labeled LL-21 in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-21 (IL-21), a pleiotropic cytokine, plays a crucial role in regulating both innate and adaptive immunity.[1] Its involvement in various physiological and pathological processes, including autoimmune diseases and cancer, makes it a significant target for therapeutic and diagnostic development.[2][3][4] Fluorescently labeling LL-21, a peptide presumed to be analogous or related to Interleukin-21, provides a powerful tool for visualizing its interactions with its receptor (IL-21R), tracking its cellular uptake and trafficking, and assessing its biodistribution in vivo.[5][6][7] These application notes provide detailed protocols for the use of fluorescently labeled this compound in a range of imaging applications, from in vitro cellular analysis to in vivo preclinical studies.

Note on "this compound": The vast majority of scientific literature refers to Interleukin-21 as "IL-21". While "this compound" has been noted as a polypeptide, detailed information is scarce.[2] This document will proceed under the assumption that "this compound" refers to Interleukin-21 and its derivatives. Researchers should verify the specific nature of their peptide.

Data Presentation

Quantitative data is essential for the rigorous evaluation of fluorescently labeled this compound. The following tables summarize key parameters that should be determined to characterize the labeled peptide and its performance in imaging applications.

Table 1: Physicochemical and Binding Characteristics of Fluorescently Labeled this compound

ParameterDescriptionTypical Value (Unlabeled IL-21)Experimental Value (Fluorescently Labeled this compound)
Molecular Weight The molecular weight of the fluorescently labeled peptide.~15.5 kDaTo be determined
Excitation Wavelength (λex) The wavelength of light required to excite the fluorophore.N/ATo be determined based on fluorophore
Emission Wavelength (λem) The wavelength of light emitted by the fluorophore.N/ATo be determined based on fluorophore
Binding Affinity (Kd) The equilibrium dissociation constant for the interaction between the labeled peptide and its receptor (IL-21R). Lower values indicate higher affinity.~70 pM[8]To be determined
EC50 / IC50 The concentration of the labeled peptide that elicits a half-maximal response (EC50) or inhibition (IC50) in a functional assay.Varies by assayTo be determined

Table 2: In Vitro Cellular Uptake and Imaging Parameters

ParameterDescriptionMeasurement MethodRepresentative Data
Cellular Uptake Efficiency The percentage of cells showing positive fluorescence after incubation with the labeled peptide.Flow Cytometry[9][10]To be determined
Mean Fluorescence Intensity (MFI) The average fluorescence intensity of the cell population that has taken up the labeled peptide.Flow Cytometry[9][10]To be determined
Internalization Rate The kinetics of cellular uptake of the labeled peptide over time.Time-course Flow Cytometry or Confocal Microscopy[11]To be determined
Subcellular Localization The specific cellular compartments where the labeled peptide accumulates.Confocal Microscopy[12][13]To be determined

Table 3: In Vivo Imaging and Biodistribution Data

ParameterDescriptionMeasurement MethodRepresentative Data
Tumor-to-Background Ratio (TBR) The ratio of fluorescence intensity in the target tissue (e.g., tumor) to that in surrounding non-target tissue.In Vivo Fluorescence Imaging[14]To be determined
Organ Biodistribution (%ID/g) The percentage of the injected dose per gram of tissue in major organs.Ex Vivo Imaging of Organs[15][16]To be determined
Blood Half-life (t1/2) The time required for the concentration of the labeled peptide in the blood to decrease by half.Blood Sampling and Fluorescence Quantification[16]To be determined
Route of Clearance The primary organs involved in the elimination of the labeled peptide from the body.In Vivo and Ex Vivo Imaging[14]To be determined

Signaling Pathway

Fluorescently labeled this compound is expected to bind to the IL-21 receptor (IL-21R) and activate downstream signaling pathways. The primary pathway activated by IL-21 is the JAK-STAT pathway.[17] Understanding this pathway is crucial for interpreting the biological effects observed upon imaging.

IL21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluorescent_this compound Fluorescently Labeled this compound receptor_complex IL-21Rα γc Fluorescent_this compound->receptor_complex Binding IL-21R IL-21Rα gamma_c γc JAK1 JAK1 receptor_complex->JAK1 Activation JAK3 JAK3 receptor_complex->JAK3 Activation STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive Phosphorylation JAK3->STAT3_inactive Phosphorylation STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA Target Genes STAT3_active->DNA Nuclear Translocation Transcription Gene Transcription (e.g., Proliferation, Differentiation) DNA->Transcription

Caption: IL-21 Signaling Pathway

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general method for labeling this compound with a fluorescent dye using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (N-terminus and lysine (B10760008) residues).

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., NHS ester of Cy5, Alexa Fluor 647)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Peptide Preparation: Dissolve this compound in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved fluorescent dye to the peptide solution. A molar ratio of 5-10 fold excess of dye to peptide is a good starting point.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the concentration and degree of labeling of the final product by measuring its absorbance at the protein's absorbance maximum (~280 nm) and the dye's excitation maximum.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Peptide_Sol Dissolve this compound in Bicarbonate Buffer Mixing Mix Peptide and Dye Solutions Peptide_Sol->Mixing Dye_Sol Dissolve NHS-ester Dye in DMF/DMSO Dye_Sol->Mixing Incubation Incubate for 1-2h at RT (Protected from Light) Mixing->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Analysis Spectrophotometric Analysis (Concentration & DoL) SEC->Analysis InVitro_Workflow Start Seed IL-21R expressing cells Treatment Incubate with Fluorescently Labeled this compound Start->Treatment Decision Imaging Goal? Treatment->Decision Flow_Cytometry Harvest & Wash Cells Decision->Flow_Cytometry Quantification Confocal Fix & Counterstain Cells Decision->Confocal Localization FACS_Analysis Analyze on Flow Cytometer (Quantitative Uptake) Flow_Cytometry->FACS_Analysis Confocal_Analysis Image on Confocal Microscope (Subcellular Localization) Confocal->Confocal_Analysis

References

Application of Interleukin-21 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-21 (IL-21), a pleiotropic cytokine belonging to the type I cytokine family, has emerged as a critical regulator in the interplay between the immune system and metabolic homeostasis. Primarily produced by activated CD4+ T cells and natural killer T (NKT) cells, IL-21 exerts its effects through a receptor complex composed of the IL-21 receptor (IL-21R) and the common gamma chain (γc).[1][2] Dysregulation of IL-21 signaling has been implicated in the pathogenesis of several metabolic disorders, including obesity, insulin (B600854) resistance, and type 2 diabetes.[3] These application notes provide a comprehensive overview of the role of IL-21 in metabolic diseases, detailing its mechanism of action and providing protocols for its investigation in preclinical research.

Mechanism of Action in Metabolic Diseases

IL-21 has been identified as a key modulator of adipose tissue inflammation, a hallmark of obesity-associated insulin resistance.[1][4] In the context of a high-fat diet (HFD), the expression of both IL-21 and its receptor (IL-21R) is upregulated in the adipose tissue of mice and in the stromal vascular fraction of obese human subjects.[4][5]

The signaling cascade initiated by IL-21 binding to its receptor involves the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, primarily through JAK1, JAK3, STAT1, and STAT3.[1][2] This signaling cascade has several downstream effects relevant to metabolic disease:

  • Regulation of Adipose Tissue Inflammation: IL-21 signaling promotes a pro-inflammatory environment in adipose tissue. It has been shown to negatively regulate the differentiation and activity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing inflammation.[1][4] A reduction in Tregs within adipose tissue is a known contributor to the chronic low-grade inflammation that drives insulin resistance.[4]

  • Modulation of Lipolysis: IL-21 acts as a negative regulator of Interferon Regulatory Factor 4 (IRF4)-dependent lipolysis in adipocytes.[4][6] IRF4 is a key transcriptional regulator of fasting-induced lipolysis.[7] By interfering with this pathway, IL-21 may contribute to altered lipid metabolism in the context of obesity.[6]

  • Impact on Insulin Sensitivity: Through its influence on inflammation and lipolysis, IL-21 signaling can systemically affect insulin sensitivity. Studies using IL-21 knockout (KO) mice have demonstrated that the absence of IL-21 signaling leads to improved insulin sensitivity and glucose tolerance, particularly in the context of diet-induced obesity.[5][7]

IL-21 Signaling Pathway in Metabolic Regulation

The following diagram illustrates the proposed signaling pathway of IL-21 in the context of metabolic regulation within an adipocyte and its interaction with immune cells.

IL21_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects IL-21 IL-21 IL-21R IL-21R / γc IL-21->IL-21R JAK1_JAK3 JAK1/JAK3 IL-21R->JAK1_JAK3 Activation IRF4 IRF4 IL-21R->IRF4 Negative Regulation STAT1_STAT3 STAT1/STAT3 JAK1_JAK3->STAT1_STAT3 Phosphorylation STAT1_STAT3_p pSTAT1/pSTAT3 STAT1_STAT3->STAT1_STAT3_p Lipolysis ↓ Lipolysis IRF4->Lipolysis Target_Genes Target Gene Expression STAT1_STAT3_p->Target_Genes Inflammation ↑ Pro-inflammatory Cytokines Target_Genes->Inflammation Treg_Differentiation ↓ Treg Differentiation Target_Genes->Treg_Differentiation Insulin_Sensitivity ↓ Insulin Sensitivity Inflammation->Insulin_Sensitivity Lipolysis->Insulin_Sensitivity HFD_Workflow start 8-week-old Male C57BL/6J Mice (WT and IL-21 KO) randomize Randomize into Groups (based on body weight) start->randomize diet Diet Administration (15-18 weeks) randomize->diet sfd Standard Fat Diet (SFD) (10% kcal from fat) diet->sfd hfd High-Fat Diet (HFD) (60% kcal from fat) diet->hfd monitoring Weekly Monitoring: - Body Weight - Food Intake sfd->monitoring hfd->monitoring end Metabolic Phenotyping: - GTT, ITT - Tissue Collection monitoring->end

References

Unlocking the Therapeutic Promise of TLQP-21: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The VGF-derived peptide TLQP-21 is a pleiotropic signaling molecule with emerging therapeutic potential in a range of physiological and pathological processes. These application notes provide a comprehensive overview of the key biological functions of TLQP-21 and detailed protocols for its investigation, aimed at facilitating research and development efforts targeting this promising neuropeptide.

Introduction

TLQP-21, a 21-amino acid peptide derived from the VGF (non-acronymic) precursor protein, has been identified as a key regulator in diverse biological systems. Its functions span metabolism, neuroprotection, inflammation, and gastric motility, making it an attractive target for therapeutic intervention in conditions such as obesity, neurodegenerative diseases, and inflammatory disorders.[1][2] TLQP-21 primarily exerts its effects through the activation of the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR).[3][4]

Mechanism of Action and Signaling Pathways

The binding of TLQP-21 to C3aR1 initiates a cascade of intracellular signaling events, predominantly through the Gαq pathway.[5][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][7] This rise in cytosolic Ca2+ is a critical event that mediates many of the downstream effects of TLQP-21. Additionally, TLQP-21 has been shown to activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38, which are involved in cell survival and inflammatory responses.[1][5]

TLQP21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binding & Activation Gq Gq protein C3aR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release ER->Ca2_release Ca2_cytosolic Increased Cytosolic Ca²⁺ Ca2_release->Ca2_cytosolic Ca2_cytosolic->PKC p38 p38 MAPK Activation Ca2_cytosolic->p38 ERK ERK1/2 Phosphorylation PKC->ERK Cellular_Response Cellular Response (Lipolysis, Neuroprotection, etc.) ERK->Cellular_Response p38->Cellular_Response

TLQP-21 signaling cascade via the C3aR1 receptor.

Therapeutic Applications and Supporting Data

The diverse biological activities of TLQP-21 suggest its therapeutic potential in several key areas.

Metabolic Regulation

TLQP-21 plays a significant role in energy homeostasis. Central administration of TLQP-21 has been shown to increase energy expenditure and prevent diet-induced obesity in preclinical models.[8] Furthermore, it potentiates β-adrenergic-induced lipolysis in adipocytes, suggesting a role in combating obesity.[9]

ParameterCell/Animal ModelTLQP-21 ConcentrationObserved EffectReference
Energy ExpenditureMice15 µ g/day (i.c.v.)Increased resting energy expenditure and rectal temperature[8]
Body Weight Gain (High-Fat Diet)Mice15 µ g/day (i.c.v.)Prevented the early phase of diet-induced obesity[8]
Isoproterenol-Induced Lipolysis3T3-L1 adipocytes100 nMPotentiated isoproterenol-induced lipolysis[10]
Gastric ContractionRat longitudinal forestomach stripsEC50 = 0.47 µM (female), 0.87 µM (male)Induced muscle contraction[11]
Gastric EmptyingRats2-32 nmol (i.c.v.)Decreased gastric emptying by ~40%[11]
Neuroprotection and Inflammation

TLQP-21 has demonstrated neuroprotective effects in models of neuronal stress and injury.[6] It promotes cell survival and reduces apoptosis in cerebellar granule cells.[6] In the context of neuroinflammation, TLQP-21 modulates microglial function, including phagocytosis and migration, which are critical for clearing cellular debris and pathogens in the central nervous system.[12]

ParameterCell ModelTLQP-21 ConcentrationObserved EffectReference
Cell SurvivalPrimary cerebellar granule cellsNot specifiedIncreased cell survival and decreased apoptosis[6]
Microglial PhagocytosisPrimary murine microglia100 nMIncreased phagocytic capacity[13]
Microglial MigrationMurine BV2 microglial cellsNot specifiedIncreased cell motility[13]
ERK1/2 PhosphorylationCHO-C3aR cellsEC50 ≈ 1 µMInduced ERK1/2 phosphorylation[8]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of TLQP-21.

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to TLQP-21 stimulation using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow start Start cell_seeding Seed cells (e.g., CHO-C3aR1) in a 96-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading incubation Incubate for 1 hour at 37°C dye_loading->incubation washing Wash cells to remove excess dye incubation->washing baseline_reading Measure baseline fluorescence in a microplate reader washing->baseline_reading tlqp21_addition Inject TLQP-21 at various concentrations baseline_reading->tlqp21_addition kinetic_reading Measure fluorescence kinetically for 60-120 seconds tlqp21_addition->kinetic_reading data_analysis Analyze data: Calculate ΔF/F₀ kinetic_reading->data_analysis end End data_analysis->end

Workflow for the in vitro calcium mobilization assay.

Materials:

  • CHO cells stably expressing C3aR1 (or other suitable cell line)

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TLQP-21 peptide

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Seeding: Seed CHO-C3aR1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid (B1678239) and 0.04% Pluronic F-127. Remove the culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Washing: Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

  • Assay: Place the plate in the fluorescence microplate reader. Measure baseline fluorescence (excitation ~490 nm, emission ~525 nm) for 10-20 seconds.

  • TLQP-21 Addition: Program the injector to add 20-50 µL of TLQP-21 dilutions (typically ranging from 1 nM to 10 µM) to the wells.

  • Kinetic Reading: Immediately after injection, continue to measure fluorescence intensity kinetically for at least 60-120 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response by dividing ΔF by the baseline fluorescence (F₀).

Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glycerol (B35011) release from differentiated 3T3-L1 adipocytes as an indicator of lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 24- or 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer with 1% fatty acid-free BSA

  • TLQP-21 peptide

  • Isoproterenol (B85558) (as a positive control and for potentiation studies)

  • Glycerol assay kit

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Starvation: Serum-starve the differentiated adipocytes in KRH buffer with 1% BSA for 3 hours.

  • Treatment: Replace the starvation buffer with KRH buffer containing 4% BSA and the desired concentrations of TLQP-21, with or without isoproterenol (e.g., 100 nM). Incubate for 1-3 hours at 37°C.

  • Sample Collection: Collect the incubation medium from each well.

  • Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol release to the total protein content in each well.

Protocol 3: In Vivo Administration of TLQP-21 in Mice for Metabolic Studies

This protocol outlines the chronic intracerebroventricular (i.c.v.) administration of TLQP-21 to mice to assess its effects on energy metabolism.

InVivo_TLQP21_Workflow start Start cannulation Stereotaxic surgery for i.c.v. cannula implantation in mice start->cannulation recovery Allow mice to recover for at least one week cannulation->recovery minipump_prep Prepare osmotic minipumps with TLQP-21 or vehicle recovery->minipump_prep minipump_implant Subcutaneously implant minipumps and connect to cannula minipump_prep->minipump_implant monitoring Monitor body weight, food intake, and energy expenditure for 14 days minipump_implant->monitoring data_collection Collect terminal samples (e.g., adipose tissue, blood) monitoring->data_collection analysis Analyze physiological and molecular endpoints data_collection->analysis end End analysis->end

Workflow for in vivo metabolic studies of TLQP-21.

Materials:

  • Male C57BL/6 mice

  • Stereotaxic apparatus

  • Intracerebroventricular (i.c.v.) cannulae

  • Osmotic minipumps

  • TLQP-21 peptide

  • Artificial cerebrospinal fluid (aCSF)

  • Metabolic cages for measuring energy expenditure

Procedure:

  • Cannula Implantation: Anesthetize mice and perform stereotaxic surgery to implant an i.c.v. cannula into a lateral ventricle.

  • Recovery: Allow the mice to recover for at least one week post-surgery.

  • Minipump Preparation: Fill osmotic minipumps with either TLQP-21 solution (e.g., to deliver 15 µ g/day ) or aCSF as a vehicle control.

  • Minipump Implantation: Anesthetize the cannulated mice and implant the prepared osmotic minipumps subcutaneously. Connect the pump to the brain cannula via tubing.

  • Experimental Period: House the mice individually in metabolic cages and monitor their body weight, food intake, and energy expenditure for the duration of the infusion (e.g., 14 days).

  • Endpoint Analysis: At the end of the study, collect tissues (e.g., white and brown adipose tissue) for gene expression analysis and blood for hormonal and metabolic profiling.

Conclusion

TLQP-21 is a multifaceted peptide with significant therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the diverse biological functions of TLQP-21 and to accelerate the development of novel therapeutics targeting this exciting pathway. The provided methodologies can be adapted and optimized for specific research questions and experimental setups.

References

Troubleshooting & Optimization

Technical Support Center: TLQP-21 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the VGF-derived neuropeptide, TLQP-21. This resource provides essential guidance on preventing the degradation of TLQP-21 during your experiments to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My TLQP-21 peptide doesn't seem to be active in my cell-based assay, even though my positive controls are working. What could be the problem?

A1: A lack of bioactivity is often due to peptide degradation. TLQP-21 is highly susceptible to proteolytic cleavage, particularly in biological samples like plasma. Studies have shown that full-length TLQP-21 can be undetectable in mouse plasma in as little as 10 minutes.[1] The C-terminal arginine (Arg21) is a primary cleavage site and is also critical for its biological activity.[2][3][4]

To troubleshoot, consider the following:

  • Peptide Handling and Storage: Ensure your lyophilized peptide is stored at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Experimental Conditions: The presence of proteases in your cell culture media (e.g., from serum) or in tissue preparations can rapidly degrade TLQP-21.

  • Peptide Integrity: Verify the purity and integrity of your TLQP-21 stock.

Q2: What are the primary degradation pathways for TLQP-21?

A2: The primary degradation pathway for TLQP-21 is proteolytic cleavage by peptidases present in biological fluids. The presence of four arginine residues makes it particularly vulnerable.[1][5] The initial and most significant cleavage occurs at the C-terminal arginine (Arg21), which unfortunately is essential for its interaction with its receptor, C3aR1.[1][2][4] This cleavage results in a loss of biological activity. Further degradation can produce various N-terminal and central fragments of the peptide.[1][5]

Q3: How can I prevent or minimize TLQP-21 degradation in my experiments?

A3: Several strategies can be employed to enhance the stability of TLQP-21:

  • Use of Protease Inhibitors: Incorporating a broad-spectrum protease inhibitor cocktail into your experimental buffers and media is highly recommended. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.

  • Optimize Storage and Handling: Strictly adhere to recommended storage conditions. Reconstitute the peptide in a sterile, appropriate buffer and avoid repeated freeze-thaw cycles.

  • Control Experimental Conditions: Minimize the incubation time of TLQP-21 in complex biological fluids whenever possible. When working with plasma or serum, perform experiments at 4°C to reduce enzymatic activity.

  • Peptide Analogs: For in vivo studies or long-term experiments, consider using chemically modified, degradation-resistant analogs of TLQP-21 if available.

Troubleshooting Guide: Loss of TLQP-21 Activity

This guide will help you systematically troubleshoot experiments where TLQP-21 activity is lower than expected or absent.

Observation Potential Cause Recommended Action
No response to TLQP-21 in a cell-based assay Peptide degradation by proteases in serum-containing media.1. Repeat the experiment in serum-free media, if possible. 2. Add a broad-spectrum protease inhibitor cocktail to the culture media. 3. Reduce the incubation time.
Inconsistent results between experiments Improper storage and handling leading to gradual degradation of the peptide stock.1. Prepare fresh aliquots of TLQP-21 from a lyophilized stock for each experiment. 2. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
Loss of activity in plasma or serum samples Rapid proteolytic degradation by plasma peptidases.1. Add a protease inhibitor cocktail to the plasma/serum immediately after collection. 2. Keep samples on ice at all times. 3. Process samples as quickly as possible.
Reduced potency in vivo Rapid clearance and degradation in circulation.1. Consider alternative routes of administration that may bypass rapid initial clearance. 2. Use a higher dose, if appropriate and validated. 3. Explore the use of stabilized TLQP-21 analogs.

Quantitative Data Summary

The stability of TLQP-21 is significantly impacted by the experimental environment. The following tables summarize key quantitative data regarding its degradation.

Table 1: In Vivo and In Vitro Half-Life of TLQP-21

Parameter Value Condition Source
Initial Half-Life (in vivo) 0.97 minutesIntravenous injection in rats[1][5]
Terminal Half-Life (in vivo) 110 minutesIntravenous injection in rats[1][5]
In Vitro Stability Undetectable after 10 minutesIncubation in 100% mouse plasma[1]

Table 2: Key Residues in TLQP-21 Stability and Activity

Residue/Modification Impact Observation Source
C-terminal Arginine (Arg21) Critical for activity and a primary cleavage site.Mutation to Alanine (R21A) abolishes biological activity. It is the first amino acid cleaved by plasma peptidases.[1][2][4]
C-terminal Amidation Abolishes activity.Complete inactivation of the peptide.[2][4]

Experimental Protocols

Protocol 1: Assessing TLQP-21 Stability in Biological Fluids (e.g., Plasma)

Objective: To determine the degradation rate of TLQP-21 in a biological fluid over time using LC-MS.

Materials:

  • Synthetic TLQP-21 peptide

  • Biological fluid (e.g., mouse plasma)

  • Protease inhibitor cocktail (optional, for comparison)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • C18 reverse-phase column

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma on ice.

    • Spike a known concentration of TLQP-21 into the plasma.

    • If testing inhibitors, add the protease inhibitor cocktail to a parallel sample set.

    • Incubate the samples at 37°C.

  • Time-Point Collection:

    • Collect aliquots at various time points (e.g., 0, 5, 10, 30, 60 minutes).

    • Immediately stop the reaction by adding an equal volume of cold 20% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • LC-MS Analysis:

    • Transfer the supernatant containing the peptide fragments to a new tube.

    • Analyze the samples using a C18 reverse-phase column on an LC-MS system.

    • Use a gradient of increasing acetonitrile with 0.1% formic acid to elute the peptide and its fragments.

    • Monitor the disappearance of the full-length TLQP-21 mass peak and the appearance of fragment peaks over time.

  • Data Analysis:

    • Quantify the peak area of the full-length TLQP-21 at each time point.

    • Calculate the percentage of remaining TLQP-21 relative to the 0-minute time point to determine the degradation rate and half-life.

Visualizations

Below are diagrams illustrating key concepts related to TLQP-21 experimentation.

G cluster_workflow Experimental Workflow for TLQP-21 Stability Assay start Start: Spike TLQP-21 into Plasma incubate Incubate at 37°C start->incubate collect Collect Aliquots at Time Points incubate->collect stop_rxn Stop Reaction (e.g., with TCA) collect->stop_rxn centrifuge Centrifuge to Pellet Proteins stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze end End: Determine Degradation Rate analyze->end

Caption: Workflow for assessing TLQP-21 stability in plasma.

G cluster_pathway TLQP-21 Signaling Pathway via C3aR1 TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_protein G-protein (Gi/o) C3aR1->G_protein Activates Ca_influx Extracellular Ca²⁺ Influx C3aR1->Ca_influx PLC Phospholipase C (PLC)-β G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release MAPK MAPK/ERK Pathway DAG->MAPK p38 p38 MAPK Pathway DAG->p38 Cellular_Response Cellular Responses (e.g., Lipolysis, Phagocytosis) Ca_release->Cellular_Response Ca_influx->Cellular_Response MAPK->Cellular_Response p38->Cellular_Response

Caption: Simplified TLQP-21 signaling cascade via the C3aR1 receptor.

References

Technical Support Center: Mitigating Off-Target Effects of Peptide-Based Treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the off-target effects of peptide-based treatments. While the query specified "LL-21," this designation is not uniquely associated with a single, well-characterized peptide in the scientific literature. It may refer to a lesser-known research compound, a typo for a more common peptide like IL-21 or TLQP-21, or a placeholder for a generic antimicrobial peptide.

Therefore, this resource offers a broad overview of techniques applicable to antimicrobial and therapeutic peptides in general, with specific examples and data related to well-documented peptides where available.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with therapeutic peptides?

Therapeutic peptides, despite their high specificity compared to small molecules, can exhibit off-target effects leading to adverse reactions.[1] These can range from mild to severe and are dependent on the peptide's sequence, structure, and the biological context. Common off-target effects include:

  • Hemolytic activity: Disruption of red blood cell membranes, a common issue with antimicrobial peptides (AMPs). Shorter AMPs tend to have lower hemolytic properties.[2]

  • Cytotoxicity: Damage to healthy host cells, which can be a significant hurdle in cancer therapies and antimicrobial treatments.[2]

  • Immunogenicity: Eliciting an immune response, which can lead to reduced efficacy and potential allergic reactions.[1]

  • Receptor cross-reactivity: Binding to unintended receptors, leading to unforeseen physiological effects. For example, spider venom-derived peptides targeting Nav1.7 for pain relief have shown off-target effects on rKv4.2/4.3 channels, leading to cardiotoxicity.[3][4]

  • Systemic toxicity: When administered systemically, peptides can cause dose-limiting toxicities. For instance, recombinant IL-21 has been associated with increased transaminases, hyperbilirubinemia, and hypersensitivity reactions at higher doses.[5]

Q2: How can I reduce the hemolytic activity of my antimicrobial peptide?

Several strategies can be employed to decrease the hemolytic activity of AMPs while preserving their antimicrobial efficacy:

  • Amino Acid Substitution: Replacing certain amino acids can modulate the peptide's amphipathicity and charge distribution. Substituting specific residues with positively charged amino acids like lysine (B10760008) has been shown to decrease hemolytic activity and cytotoxicity.[2]

  • Truncation: Shortening the peptide by removing less critical amino acid regions can reduce its interaction with mammalian cell membranes. Truncated peptides have demonstrated retained antimicrobial activity with lower toxicity at high concentrations.[2]

  • Rational Design: Engineering chimeric peptides by combining elements from different peptides can yield constructs with improved activity and reduced toxicity. For example, Melimine, a chimera of melittin (B549807) and protamine, was designed for this purpose.[2]

Q3: What are the primary strategies for minimizing off-target effects and improving the therapeutic window of a peptide?

The main approaches to enhance the selectivity and reduce off-target effects of therapeutic peptides fall into three categories: rational design, computational design, and screening-based methods.[6]

  • Rational Design: This involves modifying the peptide's structure based on a known mechanism of action. Techniques include:

    • Fusion Peptides: Fusing a targeting peptide with a killing peptide can enhance specificity.[6]

    • Amino Acid Modifications: Substituting L-amino acids with D-amino acids, incorporating non-natural amino acids, or modifying the peptide backbone can increase resistance to proteases and alter binding affinity.[7][8]

    • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases and improve stability.[7]

    • Cyclization: Creating cyclic peptides can enhance stability and receptor-binding affinity.[7]

  • Computational Design: Utilizing computational models to predict how structural changes will affect a peptide's activity and selectivity.[6]

  • Screening-Based Approaches: Systematically testing a large library of peptide variants to identify those with the desired activity and minimal off-target effects.[6]

Troubleshooting Guides

Problem 1: High in vivo toxicity and rapid degradation of the peptide.

Possible Cause: The peptide is susceptible to proteolytic degradation, leading to a short half-life and the need for higher, potentially toxic, doses.[8][9]

Solutions:

  • Chemical Modifications:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases and increase its hydrodynamic size, extending its circulation half-life.[7]

    • Terminal Blocking: Acetylate the N-terminus and amidate the C-terminus to block exopeptidase activity.[7]

    • D-Amino Acid Substitution: Replace L-amino acids with their D-isomers at protease-sensitive sites to inhibit enzymatic cleavage.[7][8]

  • Formulation Strategies:

    • Liposomal Delivery: Encapsulating the peptide in liposomes can protect it from degradation and facilitate targeted delivery.[7]

    • Nanoparticle Conjugation: Attaching the peptide to nanoparticles can improve its pharmacokinetic profile and allow for targeted release.

Problem 2: The peptide shows efficacy against the target but also causes significant damage to host cells.

Possible Cause: The peptide has low selectivity and interacts with components of mammalian cell membranes or intracellular targets.[6]

Solutions:

  • Targeting Moieties:

    • Fusion with Targeting Peptides: Fuse the therapeutic peptide with a second peptide that specifically binds to a receptor or molecule unique to the target cell (e.g., a cancer cell or a specific bacterium).[6]

  • Modulating Physicochemical Properties:

    • Altering Amphipathicity: Modify the balance and distribution of hydrophobic and hydrophilic residues to favor interaction with microbial or target cell membranes over host cell membranes.[6]

    • Charge Modification: Adjusting the net positive charge can influence the initial electrostatic interaction with negatively charged bacterial membranes, potentially reducing interaction with zwitterionic mammalian membranes.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on modified peptides, illustrating the impact of different strategies on efficacy and off-target effects.

Table 1: Effect of Truncation and Amino Acid Substitution on Antimicrobial and Hemolytic Activity

PeptideModificationTarget OrganismMIC (µg/mL)Hemolytic Activity (%) at MICReference
Parent Peptide P5NoneE. coli1625[2]
Truncated P5TruncationE. coli32< 5[2]
WLBU2Engineered Cationic PeptideMultiple Pathogens4-16Low[2]
OmigananIndolicidin AnalogMultiple Pathogens8-64Reduced vs. Parent[2]

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Toxicity of Recombinant IL-21 in a Phase I Trial

Dose Level (µg/kg)Number of PatientsGrade 3 Adverse EventsGrade 4 Adverse EventsDose-Limiting Toxicities (DLTs)Reference
33000[5]
103000[5]
303100[5]
1007400[5]
20071512[5]
30031512[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and C-terminal Amidation

This protocol outlines the basic steps for synthesizing a peptide with a C-terminal amide to improve stability.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

  • Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent like HBTU/HOBt/DIEA and add it to the deprotected resin. Allow the reaction to proceed for 60 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry.

Protocol 2: Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells, a key indicator of off-target cytotoxicity.

  • Blood Collection: Obtain fresh human or animal blood in a tube containing an anticoagulant.

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the pellet several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Preparation: Prepare serial dilutions of the peptide in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubate: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_testing In Vitro Testing cluster_vivo In Vivo Evaluation spps Solid-Phase Peptide Synthesis mod Chemical Modification (e.g., PEGylation, D-amino acid sub) spps->mod purify Purification (RP-HPLC) mod->purify mic Antimicrobial Assay (MIC) purify->mic hemo Hemolysis Assay mic->hemo cyto Cytotoxicity Assay hemo->cyto pk Pharmacokinetics cyto->pk tox Toxicity Studies pk->tox eff Efficacy Model tox->eff

Caption: Workflow for developing peptides with reduced off-target effects.

signaling_pathway cluster_peptide P21 Peptide Action cluster_outcomes Cellular Outcomes P21 P21 Peptide BDNF BDNF Expression P21->BDNF increases TrkB TrkB Receptor BDNF->TrkB activates PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt activates GSK3b GSK-3β (active) PI3K_Akt->GSK3b inhibits phosphorylation pGSK3b p-GSK-3β (inactive) PI3K_Akt->pGSK3b promotes GSK3b->pGSK3b Tau_Hyperphosphorylation Tau Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation causes Neurogenesis Neurogenesis pGSK3b->Neurogenesis promotes Synaptic_Plasticity Synaptic Plasticity pGSK3b->Synaptic_Plasticity enhances

Caption: Speculative signaling pathway for the P21 (P021) peptide.[10]

References

Technical Support Center: Quantifying Endogenous LL-37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying endogenous levels of the human cathelicidin (B612621) antimicrobial peptide, LL-37.

Frequently Asked Questions (FAQs)

Q1: Why are my endogenous LL-37 measurements inconsistent and lack reproducibility?

Inconsistent results are frequently traced back to pre-analytical variables, which are errors that occur before the sample is analyzed.[1][2] Up to 75% of laboratory errors can originate from this phase.[3] The cationic nature of LL-37 makes it prone to non-specific binding and degradation, magnifying the impact of handling variations.

Key factors include:

  • Sample Collection: Using the wrong anticoagulant or improper tube filling can alter results.[4] For blood samples, it is recommended to discard the first 3 mL to minimize contamination from tissue injury during venipuncture.[5]

  • Sample Processing: Delays in processing, incorrect centrifugation speeds, or hemolysis (rupture of red blood cells) can significantly impact measurements.[4]

  • Storage and Stability: LL-37 is sensitive to degradation. Lyophilized (freeze-dried) peptide is stable for months at -20°C.[6][7] However, once reconstituted, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] Reconstituted stability can vary, with some sources suggesting stability for up to a month at -20°C.

Q2: I'm using an ELISA kit and experiencing high background, weak signal, or a poor standard curve. What should I do?

These are common issues in enzyme-linked immunosorbent assays (ELISAs) that can often be resolved through systematic troubleshooting.[8][9]

  • High Background: This can be caused by insufficient washing, excessive antibody concentrations, or non-specific binding.[10] Ensure your blocking buffer is appropriate and increase washing steps.

  • Weak or No Signal: This may result from degraded reagents, improper storage, insufficient incubation times, or using reagents in the incorrect order.[11] Always allow reagents to reach room temperature before use and prepare fresh substrate solutions.[10]

  • Poor Standard Curve: Errors in diluting the standard, improper preparation of the stock solution, or degradation of the standard are common causes.[10] When reconstituting a lyophilized standard, ensure the vial is centrifuged first to collect all the powder.

Q3: What are the main challenges when using mass spectrometry (MS) to quantify LL-37?

Mass spectrometry offers high specificity but presents its own set of challenges, particularly for endogenous peptides.[12]

  • Incomplete Protein Digestion: In "bottom-up" proteomics, the protein (hCAP18, the precursor to LL-37) must be enzymatically digested into smaller peptides for analysis. Incomplete digestion can lead to poor quantification.[13]

  • Ionization Suppression: Components in the sample matrix can interfere with the ionization of the target peptide, leading to underestimation of its concentration.

  • Lack of Standardized Protocols: There is a need for standardization in sample preparation and MS analysis to allow for comparison of results between different laboratories.[5]

  • Cost and Availability of Standards: The most accurate MS quantification uses stable isotope-labeled internal standards, which can be expensive and may not be commercially available for every target peptide.[14]

Q4: How does the biochemical nature of LL-37 itself complicate quantification?

The physicochemical properties of LL-37 are a primary source of analytical difficulty.

  • Cationic Nature: LL-37 has a strong positive charge, causing it to bind non-specifically to negatively charged surfaces like glass, some plastics, and other proteins in biological samples.[15] This can lead to significant loss of analyte during sample preparation.

  • Aggregation: LL-37 can self-aggregate, and its structure can change depending on the environment (e.g., pH, ionic strength), potentially masking antibody-binding epitopes in immunoassays.[16][17]

  • Proteolytic Degradation: As a peptide, LL-37 is susceptible to degradation by proteases present in biological samples.[18] This requires rapid processing and the use of protease inhibitors.

Troubleshooting Guides

Table 1: ELISA Troubleshooting for LL-37 Quantification
ProblemPossible CauseRecommended SolutionCitation
High Background Insufficient washing or blocking.Increase the number and duration of wash steps. Use an automated plate washer if possible. Optimize blocking buffer concentration and incubation time.[10]
Antibody concentration too high.Perform a titration to determine the optimal working concentration for primary and/or secondary antibodies.[10]
Contaminated buffers or reagents.Prepare fresh buffers for each assay. Use sterile technique.[8]
Weak or No Signal Reagents expired or improperly stored.Check expiration dates. Ensure all kit components are stored at the recommended temperatures. Aliquot reagents to avoid repeated freeze-thaw cycles.[6][11]
Insufficient incubation time/temperature.Ensure incubation times and temperatures adhere to the protocol. Allow all reagents to warm to room temperature before use.[8][11]
Inactive substrate or enzyme conjugate.Test conjugate and substrate for activity independently. Prepare substrate solution immediately before use.[8][10]
Poor Precision Improper pipetting technique.Ensure pipettes are calibrated. Use fresh tips for each sample and reagent transfer. Ensure thorough mixing of reagents.[10]
(High CV%)Inconsistent washing.Verify that all wells are filled and aspirated completely during washes. Check for obstructions in washer ports.[9]
Edge effects due to temperature variation.Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates.[9]
Table 2: Pre-analytical Variables Affecting LL-37 Measurement
VariablePotential ImpactMitigation StrategyCitation
Sample Type Matrix effects can vary significantly between plasma, serum, saliva, tissue homogenates, etc.Validate the assay for each specific sample type. Use appropriate sample dilution and matrix-matched standards.[9]
Anticoagulant Incorrect anticoagulant/blood ratio can lead to erroneous results.Use recommended tubes (e.g., sodium citrate, EDTA) and ensure they are filled to the proper volume.[4]
Hemolysis Release of proteases and other interfering substances from red blood cells.Use proper phlebotomy technique to avoid causing hemolysis. Visually inspect samples and discard hemolyzed specimens.[4]
Storage Temperature Peptide degradation.For long-term storage, snap-freeze plasma/serum aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.[5]
Transport Delays can lead to degradation of LL-37.Process samples as quickly as possible after collection. If transport is necessary, samples should be kept cold.[4]

Quantitative Data Summary

Direct comparison of absolute LL-37 levels across studies is challenging due to the analytical issues discussed. The following table provides a qualitative summary of reported levels in different biological contexts.

Table 3: Reported Endogenous LL-37 Concentrations and Expression
Biological Sample/ContextConditionReported Level / ChangeCitation
Gingival Crevicular Fluid (GCF)GingivitisSignificantly higher levels compared to healthy controls, regardless of age.[19]
Normal Human KeratinocytesLPS Stimulation / UVB IrradiationUpregulated mRNA and protein expression compared to unstimulated cells.[20]
Human Monocytic Cells (THP-1)LPS StimulationIncreased release of inflammatory cytokines (IL-1β, IL-6) in a dose-dependent manner with LL-37 treatment (3-30 µg/ml).[21]
Skin BiopsiesPsoriasisMore abundant expression in the epidermis compared to atopic dermatitis.[20]
Central Nervous SystemBaselineRoutinely expresses hCAP18 and LL-37, with some of the highest base levels observed in the brain and GI tract.[21]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for LL-37 Quantification by Sandwich ELISA

This protocol provides a general outline. Always follow the specific instructions provided with your commercial ELISA kit.

  • Plate Coating: Coat a high-binding 96-well plate with a capture antibody specific for LL-37. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1-3% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate. Add prepared standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on LL-37. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate until sufficient color develops (typically 10-20 minutes), protected from light.

  • Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction. The color will typically change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the curve to calculate the concentration of LL-37 in the samples.

Protocol 2: General Workflow for LL-37 Quantification by Mass Spectrometry (Bottom-Up Approach)

This protocol is complex and requires specialized equipment and expertise.

  • Sample Preparation: Collect and process biological samples as described in the pre-analytical section, ensuring the use of protease inhibitors.

  • Protein Denaturation, Reduction, and Alkylation: Denature proteins in the sample using urea (B33335) or another denaturant. Reduce disulfide bonds with an agent like DTT, and then alkylate the resulting free thiols with iodoacetamide (B48618) to prevent them from reforming.[13]

  • Enzymatic Digestion: Digest the proteins into smaller peptides using an MS-grade protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues. This is typically done overnight at 37°C.[13]

  • Peptide Cleanup: Remove salts and detergents that can interfere with MS analysis using a solid-phase extraction (SPE) method. Significant sample loss can occur at this stage if not optimized.[13]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The instrument isolates peptides of a specific mass-to-charge ratio, fragments them, and measures the masses of the fragments to determine the amino acid sequence.

  • Data Analysis: Identify and quantify peptides corresponding to LL-37 (or its precursor hCAP18) using specialized software. Quantification can be label-free (based on signal intensity) or employ stable isotope-labeled internal standards for higher accuracy.[12]

Visualizations

experimental_workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection 1. Sample Collection (e.g., Blood, Saliva) Processing 2. Sample Processing (Centrifugation, Aliquoting) SampleCollection->Processing Storage 3. Storage (-80°C, Avoid Freeze-Thaw) Processing->Storage Assay 4. Immunoassay (ELISA) or Mass Spectrometry Storage->Assay DataAcq 5. Data Acquisition (Plate Reader / Spectrometer) Assay->DataAcq DataAnalysis 6. Data Analysis (Standard Curve / Peak Area) DataAcq->DataAnalysis Interpretation 7. Interpretation DataAnalysis->Interpretation

Caption: General experimental workflow for quantifying endogenous LL-37.

troubleshooting_logic Start Inconsistent ELISA Results CheckProtocol Review Protocol Adherence? Start->CheckProtocol CheckReagents Check Reagent Prep & Storage? Start->CheckReagents CheckPreAnalytical Review Sample Handling? Start->CheckPreAnalytical Sol_Protocol Solution: Follow protocol strictly. CheckProtocol->Sol_Protocol No Sol_Reagents Solution: Use fresh reagents, check storage temps, avoid multiple freeze-thaws. CheckReagents->Sol_Reagents No Sol_PreAnalytical Solution: Standardize collection, processing, and storage. CheckPreAnalytical->Sol_PreAnalytical No

Caption: Troubleshooting logic for inconsistent ELISA results.

tlr_pathway cluster_cell Macrophage / Monocyte LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Activates LL37 LL-37 LL37->LPS Binds and Sequesters LL37->TLR4 Prevents LPS Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines

Caption: LL-37 modulation of the TLR4 inflammatory signaling pathway.

References

Navigating the Nuances of LL-21 Peptide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, ensuring the stability of peptides like LL-21 throughout experimental protocols is paramount for obtaining reliable and reproducible results. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the this compound peptide in various common laboratory buffers.

Disclaimer: The following information is based on the presumed amino acid sequence of this compound as the first 21 amino acids of the human cathelicidin (B612621) peptide LL-37: LLGDFFRKSKEKIGKEFKRIV . Specific experimental data on the stability of this exact 21-amino acid fragment is not widely available, and therefore, this guidance is derived from established principles of peptide chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: Like many peptides, this compound is susceptible to degradation through several pathways, primarily hydrolysis of peptide bonds and modifications of specific amino acid side chains. The rate of degradation is significantly influenced by the pH, temperature, and composition of the buffer.

Q2: Which amino acids in the presumed this compound sequence are most susceptible to degradation?

A2: The presumed this compound sequence (LLGDFFRKSKEKIGKEFKRIV) contains amino acids that are prone to specific degradation pathways:

  • Aspartic Acid (D): Susceptible to deamidation, particularly at neutral to alkaline pH, which can lead to the formation of isoaspartate and affect the peptide's conformation and activity.

  • Glutamic Acid (E): Can undergo pyroglutamate (B8496135) formation if it is at the N-terminus, though this is not the case for this compound.

  • Lysine (K) and Arginine (R): While generally stable, their side chains can be involved in glycation reactions if reducing sugars are present in the buffer.

Q3: How does pH affect the stability of this compound?

A3: The pH of the buffer is a critical factor.[1][2][3]

  • Acidic pH (below 6): Generally provides better stability for peptides by minimizing deamidation of asparagine and glutamine. For this compound, acidic conditions would help to protonate the acidic residues (Asp and Glu), reducing their nucleophilic potential.

  • Neutral pH (6-8): Can increase the rate of deamidation.

  • Alkaline pH (above 8): Significantly accelerates deamidation and can also promote oxidation.[4][5]

Q4: What is the recommended storage condition for this compound solutions?

A4: For short-term storage (up to one week), peptide solutions should be kept at 4°C.[4] For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity over time Peptide degradation (hydrolysis, deamidation).Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -80°C. Use a buffer with a slightly acidic pH (e.g., pH 5-6) to slow down degradation.[6]
Precipitation of the peptide The peptide has exceeded its solubility limit in the chosen buffer. The isoelectric point (pI) of the peptide is close to the buffer pH.Determine the pI of this compound and choose a buffer with a pH at least 2 units away from the pI. Consider using a small amount of an organic co-solvent like DMSO or acetonitrile (B52724) to aid solubilization before diluting with the aqueous buffer.
Inconsistent results between experiments Variability in peptide concentration due to adsorption to surfaces or degradation. Repeated freeze-thaw cycles.Use low-protein-binding tubes and pipette tips. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Always quantify the peptide concentration before use if possible.
Oxidation of the peptide Presence of oxidizing agents or exposure to air, especially at higher pH.While the presumed this compound sequence does not contain highly susceptible residues like Met or Cys, it's good practice to use degassed buffers and store solutions under an inert gas like nitrogen or argon.[4]

Data Presentation: Predicted Stability of this compound in Common Buffers

The following table provides a qualitative prediction of this compound stability in commonly used buffers based on general peptide stability principles.

Buffer pH Predicted Stability Potential Issues
Phosphate-Buffered Saline (PBS) 7.4ModerateNeutral pH may promote slow deamidation of Asp residues over time.
Tris Buffer 7.0 - 9.0Low to ModeratePrimary amines in Tris can potentially react with the peptide. Alkaline pH increases degradation rates.
Citrate Buffer 3.0 - 6.2HighSlightly acidic pH is generally favorable for peptide stability.
Acetate Buffer 3.6 - 5.6HighSlightly acidic pH helps to minimize hydrolysis and deamidation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to monitor the degradation of the peptide over time by observing the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

Methodology:

  • Preparation of this compound Solutions: Dissolve lyophilized this compound in the desired buffers (e.g., PBS, Citrate buffer, Tris buffer) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition and immediately freeze it at -80°C to stop further degradation until analysis.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak area of the intact this compound at each time point. Plot the percentage of remaining intact peptide against time to determine the degradation rate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep1 Dissolve this compound in various buffers prep2 Aliquot for different conditions prep1->prep2 inc1 Incubate at 4°C, 25°C, 37°C prep2->inc1 samp1 Collect aliquots at T=0, 24, 48, 72h inc1->samp1 samp2 Flash freeze at -80°C samp1->samp2 an1 RP-HPLC Analysis samp2->an1 an2 Data Interpretation an1->an2

Caption: Workflow for assessing this compound peptide stability.

Degradation_Pathways cluster_degradation Degradation Products LL21 Intact this compound Peptide hydrolysis Peptide Fragments LL21->hydrolysis Hydrolysis (Peptide bond cleavage) deamidation Isoaspartate-containing Peptide LL21->deamidation Deamidation (at Asp residues)

Caption: Potential degradation pathways for the this compound peptide.

References

Technical Support Center: Refining Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to general cell culture best practices and specific details for the CL 21 cell line. The user request specified "LL-21," which did not yield specific results in our search. It is possible this was a typographical error, and we have proceeded with the most relevant information available. Researchers should always refer to the specific product information sheet provided with their cell line for the most accurate protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture conditions for CL 21 cells?

The CL 21 cell line, a human/mouse hybrid, is described as fibroblast-like and adherent.[1] The recommended culture medium is DMEM supplemented with 2mM L-glutamine and 10% Fetal Bovine Serum (FBS).[1] Cells should be cultured in a humidified incubator at 37°C with 5% CO₂.[1][2]

Q2: At what confluency should I subculture my CL 21 cells?

CL 21 cells should be subcultured when they reach 70-80% confluency.[1] Allowing the cells to become over-confluent can negatively impact their growth and behavior in subsequent experiments.[3]

Q3: What is the recommended split ratio for subculturing CL 21 cells?

A split ratio of 1:3 to 1:6 is recommended for subculturing CL 21 cells.[1] The optimal ratio may vary depending on the growth rate of your specific cells.

Q4: How often should I change the culture medium?

If the cells have not reached the desired confluency for subculturing, the culture medium should be renewed every 2-3 days to ensure an adequate supply of nutrients.[4]

Q5: What is the best way to cryopreserve CL 21 cells for long-term storage?

Cells should be frozen at a concentration of 1-2 million cells per mL in a freezing medium typically composed of 70% complete growth medium, 20% FBS, and 10% DMSO.[5] A slow, controlled rate of freezing, approximately -1°C per minute, is crucial for maintaining cell viability.[6][7] This can be achieved using a controlled-rate freezer or a freezing container such as a Mr. Frosty.[5][6][7] For long-term storage, vials should be transferred to liquid nitrogen (below -130°C).[6][8][9]

Troubleshooting Guide

My adherent cells are not attaching to the culture dish.

  • Incorrect vessel type: Ensure you are using tissue culture-treated dishes suitable for adherent cells. Some dishes are specifically designed for suspension cultures and have a hydrophobic surface that prevents attachment.[8]

  • Need for coating: Some cell lines require a special coating on the culture surface to enhance adherence. Common coating agents include poly-L-lysine, collagen, and fibronectin.[8]

  • Harsh harvesting procedure: Over-trypsinization or vigorous pipetting during subculturing can damage cell surface proteins required for attachment.[10]

My cells are growing slowly or not at all.

  • Incorrect media or supplements: Verify that you are using the recommended medium and supplements for your specific cell line.[8] The absence of essential components like serum or glutamine can inhibit growth.[8]

  • Low seeding density: Seeding cells at too low a density can hinder their growth. It may be necessary to recover the cells by centrifugation and resuspend them in fresh medium at a higher density.[8][10]

  • Mycoplasma contamination: Mycoplasma is a common contaminant that can be difficult to detect visually but can significantly impact cell growth. Regular testing for mycoplasma is recommended.[7]

There are signs of contamination in my cell culture.

  • Bacterial contamination: This is often characterized by a sudden turbidity and yellowing of the culture medium due to a drop in pH.[11] Under a microscope, you may see small, motile particles between the cells.[11]

  • Fungal contamination: Fungal contamination may appear as filamentous structures in the culture medium or as fuzzy colonies.[11]

  • Preventative measures: To avoid contamination, always use strict aseptic techniques, work in a certified biological safety cabinet, and regularly decontaminate all surfaces and equipment.[8]

Experimental Protocols

Subculturing Protocol for Adherent Cells (e.g., CL 21 )

This protocol is a general guideline; specific volumes should be adjusted based on the size of the culture vessel.

  • Preparation: Pre-warm the complete growth medium, Trypsin-EDTA, and PBS to 37°C.[2][4]

  • Aspirate Medium: Carefully remove the old culture medium from the flask.[2][4]

  • Wash Cells: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.[2][12]

  • Add Trypsin-EDTA: Add enough pre-warmed Trypsin-EDTA to cover the cell monolayer.[2][4] Gently rock the vessel to ensure even distribution.

  • Incubate: Place the culture vessel in a 37°C incubator for a few minutes.[2][4] Monitor the cells under a microscope until they appear rounded and detached.[4]

  • Neutralize Trypsin: Add an equal volume of complete growth medium to the flask to neutralize the trypsin.[4] Gently pipette the cell suspension up and down to break up any cell clumps.

  • Centrifuge: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at approximately 1500 rpm for 3-5 minutes.[2][4]

  • Resuspend Cells: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.[4]

  • Seed New Vessels: Distribute the cell suspension into new, appropriately labeled culture vessels at the desired seeding density.[4]

  • Incubate: Place the new cultures in a 37°C, 5% CO₂ incubator.[2][4]

Table 1: Recommended Volumes for Subculturing

Culture VesselPBS Wash VolumeTrypsin-EDTA VolumeNeutralizing Medium Volume
T-25 Flask3-5 mL1-2 mL4-8 mL
T-75 Flask5-10 mL2-3 mL8-12 mL
100 mm Dish5 mL2 mL8 mL
6-well Plate2 mL/well0.5 mL/well1.5 mL/well
Cryopreservation Protocol
  • Prepare Cells: Follow steps 2-7 of the subculturing protocol to obtain a cell pellet.

  • Count Cells: Resuspend the cell pellet in a small volume of complete medium and perform a cell count to determine the cell concentration and viability. Viability should be above 90%.[5]

  • Prepare Freezing Medium: Prepare a freezing medium consisting of complete growth medium, FBS, and a cryoprotective agent like DMSO. A common formulation is 70% complete medium, 20% FBS, and 10% DMSO.[5] Keep the freezing medium on ice.

  • Resuspend in Freezing Medium: Centrifuge the counted cells and resuspend the pellet in the cold freezing medium at a concentration of 1-2 million cells/mL.[5]

  • Aliquot: Dispense 1 mL of the cell suspension into sterile cryovials.[9][13]

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store them at -80°C overnight. This ensures a slow cooling rate of approximately -1°C per minute.[6][7]

  • Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer for long-term storage (below -130°C).[6][9]

Table 2: Common Cryopreservation Media Formulations

ComponentFormulation 1Formulation 2
Complete Growth Medium70%-
Fetal Bovine Serum (FBS)20%90%
DMSO10%10%
Reference[5][9]

Visualizations

Experimental_Workflow Thaw Thaw Cryopreserved Cells Culture Culture and Expand Cells Thaw->Culture Day 1 Harvest Harvest Cells Culture->Harvest Day 3-5 Experiment Downstream Experiment Harvest->Experiment Day 5 Analysis Data Analysis Experiment->Analysis Day 5-7

A general experimental workflow for cell culture.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

A simplified diagram of the MAPK/ERK signaling pathway.

References

Technical Support Center: Synthetic LL-21 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of the synthetic peptide LL-21.

Troubleshooting Guide: this compound Aggregation

Aggregation of synthetic this compound can be a significant issue during experiments, leading to inaccurate results and loss of active peptide. This guide provides a systematic approach to diagnose and resolve common aggregation problems.

Diagram: Troubleshooting Workflow for this compound Aggregation

This compound Aggregation Troubleshooting Troubleshooting Workflow for this compound Aggregation start Start: this compound Aggregation Observed check_storage 1. Review Storage Conditions - Lyophilized at -20°C or below? - Protected from moisture and light? start->check_storage check_handling 2. Assess Handling Procedures - Equilibrated to room temp before opening? - Minimized exposure to air/moisture? check_storage->check_handling Storage OK implement_solution 5. Implement Optimized Protocol - Use best solvent/pH from test. - Consider sonication or gentle warming. check_storage->implement_solution Incorrect Storage (Correct and re-test) check_reconstitution 3. Evaluate Reconstitution Protocol - Correct solvent used? - Appropriate pH? - Gentle dissolution technique? check_handling->check_reconstitution Handling OK check_handling->implement_solution Improper Handling (Correct and re-test) solubility_test 4. Perform Small-Scale Solubility Test - Test various solvents and pH values. check_reconstitution->solubility_test Protocol OK check_reconstitution->solubility_test Suboptimal Protocol solubility_test->implement_solution Optimal conditions found end_fail Aggregation Persists (Contact Technical Support) solubility_test->end_fail No suitable solvent found end_success Aggregation Resolved implement_solution->end_success

Caption: A step-by-step workflow to identify and resolve issues related to synthetic this compound peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its key physicochemical properties?

A1: Synthetic this compound is believed to be a 21-amino acid peptide fragment derived from the human cathelicidin (B612621) protein LL-37. The presumed amino acid sequence is LLGDFFRKSKEKIGKEFKRIV . Based on this sequence, its key physicochemical properties have been calculated and are summarized in the table below.

PropertyCalculated ValueSignificance for Aggregation
Amino Acid Sequence LLGDFFRKSKEKIGKEFKRIVThe presence of both hydrophobic (L, I, F, V) and charged (K, R, E, D) residues indicates an amphipathic nature, which can contribute to self-assembly and aggregation.
Molecular Weight ~2437.9 g/mol This is a moderately sized peptide.
Isoelectric Point (pI) ~10.4The high pI indicates that the peptide is basic. It will carry a net positive charge at neutral pH (pH 7) and will have the lowest solubility at its pI. To avoid aggregation, it is crucial to work at a pH at least 2 units away from the pI.
Net Charge at pH 7 +5The strong positive charge at neutral pH can help maintain solubility through electrostatic repulsion. However, interactions with negatively charged surfaces or molecules can still trigger aggregation.
Hydrophobicity HighThe significant number of hydrophobic residues increases the likelihood of aggregation, as these residues will tend to minimize their contact with water by associating with each other.
Q2: What are the primary causes of this compound aggregation?

A2: The aggregation of this compound is primarily driven by its physicochemical properties. Key causes include:

  • Hydrophobic Interactions: The hydrophobic amino acids in the this compound sequence tend to associate with each other to minimize their exposure to an aqueous environment, leading to the formation of aggregates.

  • pH Close to the Isoelectric Point (pI): At a pH near its pI of approximately 10.4, the net charge of the this compound peptide is close to zero. This lack of electrostatic repulsion between peptide molecules significantly increases the likelihood of aggregation and precipitation.[1]

  • Improper Storage and Handling: Exposure of the lyophilized peptide to moisture can lead to the formation of small aggregates that can act as seeds for further aggregation upon reconstitution.[2][3][4] Failure to allow the vial to warm to room temperature before opening can cause condensation to form inside, which also compromises peptide stability.[3][5]

  • Incorrect Reconstitution: Using an inappropriate solvent or a solvent at the wrong pH can fail to adequately solvate the peptide, promoting aggregation. The method of dissolution is also important; vigorous shaking can introduce air and denature the peptide, while gentle swirling or vortexing is recommended.

  • High Peptide Concentration: At higher concentrations, the proximity of peptide molecules increases the probability of intermolecular interactions and aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of ice crystals that can damage the peptide structure and promote aggregation.[2][3]

Diagram: Factors Influencing this compound Aggregation

This compound Aggregation Factors Key Factors Influencing this compound Aggregation cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Aggregation This compound Aggregation Hydrophobicity High Hydrophobicity Hydrophobicity->Aggregation pI High Isoelectric Point (pI ~10.4) pI->Aggregation pH pH near pI pH->Aggregation Concentration High Concentration Concentration->Aggregation Storage Improper Storage Storage->Aggregation Handling Incorrect Handling Handling->Aggregation Solvent Inappropriate Solvent Solvent->Aggregation

Caption: A diagram illustrating the intrinsic and extrinsic factors that contribute to the aggregation of synthetic this compound.

Q3: What is the recommended protocol for storing and handling lyophilized this compound?

A3: Proper storage and handling are critical to prevent the initial formation of aggregation seeds.

Storage:

  • Long-term: For maximum stability, store lyophilized this compound at -20°C or, preferably, at -80°C.[2][3][4]

  • Protection: Keep the vial tightly sealed and protected from light.[2][4]

  • Moisture: Many peptides are hygroscopic. To minimize moisture absorption, store the vial in a desiccator.[3]

Handling:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 30 minutes in a desiccator.[3] This prevents condensation from forming inside the vial.

  • Weighing: If you need to weigh out a portion of the peptide, do so quickly in a clean, dry environment.

  • Resealing: After use, tightly reseal the vial. For optimal long-term stability, you can purge the vial with an inert gas like nitrogen or argon before resealing.[4]

  • Return to Storage: Promptly return the unused portion to the recommended storage temperature.

Q4: How should I reconstitute synthetic this compound to minimize aggregation?

A4: The goal of reconstitution is to fully solvate the peptide in a stable, monomeric state.

Experimental Protocol: Reconstitution of this compound

  • Solvent Selection:

    • Given that this compound has a high pI (~10.4) and is basic, an acidic solvent is recommended to ensure the peptide has a net positive charge, which promotes solubility through electrostatic repulsion.

    • Start with sterile, distilled water. If solubility is an issue, try a dilute acidic solution such as 0.1% acetic acid in sterile water.[6]

  • Reconstitution Steps:

    • Bring the lyophilized this compound vial to room temperature as described above.

    • Add the desired volume of the chosen solvent to the vial. Aim for a stock concentration that is higher than your final experimental concentration to allow for dilution. A common starting stock concentration is 1-10 mg/mL.[3]

    • Do not shake the vial. Gently swirl or vortex the vial to dissolve the peptide.[7]

    • If the peptide does not dissolve completely, brief sonication in a water bath can be helpful.[6] Be careful to avoid excessive heating of the sample.

    • Visually inspect the solution to ensure it is clear and free of particulates.[8]

  • Storage of Stock Solutions:

    • It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

    • Store the aliquots at -20°C or -80°C.[2][3]

    • For short-term storage (a few days), the solution may be kept at 4°C, but freezing is generally preferred for longer stability.

Q5: What should I do if my this compound solution still shows signs of aggregation?

A5: If you observe cloudiness, precipitation, or a gel-like consistency in your this compound solution, it is a sign of aggregation. Here are some troubleshooting steps:

  • pH Adjustment: Ensure the pH of your solution is well below the pI of ~10.4. A pH of 5-6 is often a good starting point for basic peptides.[2]

  • Solvent Test: If the peptide has already been reconstituted in a buffer and has aggregated, it may be difficult to salvage. For future attempts, perform a small-scale solubility test with a tiny amount of the lyophilized peptide in different solvents before dissolving the entire batch. Solvents to consider for highly hydrophobic and basic peptides include:

    • A small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to initially dissolve the peptide, followed by slow, dropwise addition of your aqueous buffer while vortexing.[6] Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.

  • Chaotropic Agents: In some cases, the addition of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) can help to disrupt aggregates and solubilize the peptide. However, these agents are denaturing and may not be suitable for all applications.

  • Sonication and Warming: Gentle sonication or warming can sometimes help to break up aggregates.[6] However, excessive heat should be avoided as it can degrade the peptide.

  • Filtration: If there are visible particulates, you can try to remove them by filtering the solution through a low-protein-binding 0.22 µm filter. However, be aware that this may also remove a significant portion of your peptide if the aggregation is extensive.

By carefully considering the physicochemical properties of this compound and following these guidelines for storage, handling, and reconstitution, researchers can significantly reduce the incidence of aggregation and ensure the reliability of their experimental results.

References

Validation & Comparative

Validating the Specificity of LL-21 Receptor Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of the LL-21 peptide to its primary receptor and other potential binding partners. The information is supported by experimental data to aid researchers in designing and interpreting experiments aimed at validating this crucial interaction.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data on the interaction of this compound (also known as TLQP-21) with its putative receptors. The data highlights the well-established high-affinity interaction with the complement component 3a receptor 1 (C3aR1), while quantitative evidence for binding to other potential receptors is less definitive in the current literature.

LigandReceptorCell Line/SystemAssay TypeBinding Affinity (Ki)Reference
Human TLQP-21Hamster C3aR1CHO-K1 cell membranesCompetitive Radioligand BindingHigh-nanomolar range[1]
Rat TLQP-21Hamster C3aR1CHO-K1 cell membranesCompetitive Radioligand BindingHigh-nanomolar range (5-fold more potent than human TLQP-21)[1]
Human TLQP-21Hamster C3aR1HEK293 cell membranesCompetitive Radioligand BindingHigh-nanomolar range[1]
Rat TLQP-21Hamster C3aR1HEK293 cell membranesCompetitive Radioligand BindingHigh-nanomolar range (5-fold more potent than human TLQP-21)[1]
Mouse TLQP-21Human C3aR1Not specifiedFunctional AssaysEnhanced potency compared to human TLQP-21[2]
This compoundgC1qRNot availableNot availableData not available
This compoundHSPA8SH-SY5Y cellsAffinity Chromatography, FACSInteraction identified, but quantitative binding affinity not determined

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are protocols for key experiments used to validate the specificity of the this compound and C3aR1 interaction.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to displace a radiolabeled ligand from the C3aR1 receptor.

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells expressing C3aR1.

  • Radiolabeled ligand (e.g., 125I-labeled C3a).

  • Unlabeled this compound peptide (and species variants if comparing).

  • Scrambled this compound peptide (as a negative control).

  • Binding buffer: 50 mM Tris (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.

  • Unifilter GF/B plates.

  • Polyethyleneimine (0.5%).

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (10–50 μg/ml) with a fixed concentration of 125I-labeled C3a.

  • Add increasing concentrations of unlabeled this compound or control peptides.

  • Incubate for 60 minutes at room temperature to reach equilibrium.

  • Define non-specific binding in the presence of a high concentration of unlabeled C3a (e.g., 30 nM).

  • Terminate the reaction by rapid filtration through UniFilter GF/B plates presoaked with polyethyleneimine.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding of the radioligand) using the Cheng-Prusoff equation.[1][3]

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of this compound binding to C3aR1, which is a Gq-coupled receptor that signals through an increase in intracellular calcium ([Ca²⁺]i).

Materials:

  • Cells expressing C3aR1 (e.g., 3T3-L1 adipocytes).

  • This compound peptide.

  • C3aR1 antagonist (e.g., SB290157) as a negative control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorescence plate reader or microscope.

Procedure:

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Establish a baseline fluorescence reading.

  • Add this compound at various concentrations.

  • Monitor the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

  • To confirm specificity, pre-incubate cells with a C3aR1 antagonist before adding this compound and observe for inhibition of the calcium response.[2]

  • Calculate the EC50 value (concentration of ligand that gives 50% of the maximal response).

Mandatory Visualization

Signaling Pathway of this compound through C3aR1

LL21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LL21 This compound C3aR1 C3aR1 (GPCR) LL21->C3aR1 Binding Gq Gq protein C3aR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers CaMKII CaMKII Ca_release->CaMKII Activates ERK ERK1/2 CaMKII->ERK Activates Functional_Response Functional Response (e.g., Lipolysis) ERK->Functional_Response Leads to

Caption: this compound binding to C3aR1 initiates a Gq-mediated signaling cascade.

Experimental Workflow for Validating Specificity

Experimental_Workflow start Start: Hypothesis This compound binds to a specific receptor receptor_expression 1. Confirm Receptor Expression (RT-qPCR, Western Blot) start->receptor_expression binding_assay 2. Direct Binding Assay (e.g., Radioligand Binding) receptor_expression->binding_assay competition_assay 3. Competitive Binding Assay binding_assay->competition_assay functional_assay 4. Functional Assay (e.g., Calcium Mobilization) competition_assay->functional_assay conclusion Conclusion: Validate Specificity of Interaction functional_assay->conclusion negative_controls Negative Controls: - Scrambled Peptide - Receptor-negative cells - Receptor Antagonist negative_controls->competition_assay Inform negative_controls->functional_assay Inform

Caption: A stepwise workflow for validating this compound receptor specificity.

Logical Relationship of the Comparison

Logical_Comparison cluster_receptors Potential Receptors cluster_evidence Supporting Evidence LL21 This compound (TLQP-21) C3aR1 C3aR1 LL21->C3aR1 Well-validated Interaction gC1qR gC1qR LL21->gC1qR Proposed Interaction (Less evidence) HSPA8 HSPA8 LL21->HSPA8 Proposed Interaction (Less evidence) C3aR1_evidence - High-affinity binding (nM range) - Functional coupling (Ca²⁺, ERK) - Specific displacement by competitors C3aR1->C3aR1_evidence gC1qR_evidence - Limited direct binding data for this compound gC1qR->gC1qR_evidence HSPA8_evidence - Interaction detected - Quantitative affinity not established HSPA8->HSPA8_evidence

Caption: Comparative evidence for this compound interaction with putative receptors.

References

A Comparative Guide to the VGF-Derived Peptides LL-21 and Other VGF Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The VGF (non-acronymic) gene encodes a propeptide that is proteolytically processed into several smaller, biologically active peptides. Among these, LL-21 (also known as TLQP-21) has emerged as a significant regulator of metabolic processes. This guide provides a detailed comparison of the biological effects of this compound and other key VGF-derived peptides, supported by experimental data, to aid researchers in their investigations and therapeutic development efforts.

At a Glance: Key Functional Distinctions

FeatureThis compound (TLQP-21)TLQP-62AQEE-30 & LQEQ-19NERP-1 & NERP-2
Primary Function Metabolic regulation, increased energy expenditure, immune modulationNeuronal function, memory, mood, insulin (B600854) secretionFacilitation of penile erection, neuronal functionRegulation of vasopressin release, energy homeostasis
Primary Receptor Complement C3a Receptor 1 (C3aR1)[1][2][3]Evidence suggests involvement of the BDNF/TrkB pathway[4]Not definitively identifiedNot definitively identified
Signaling Cascade G-protein coupled receptor (GPCR) signaling via Gq, leading to intracellular calcium mobilization and ERK/MAPK activation[5][6][7]Tyrosine kinase receptor signaling--
Effect on Energy Homeostasis Increases energy expenditure and prevents diet-induced obesity[8][9][10]No significant direct effect on energy expenditure or body weight[11]-May regulate energy expenditure and feeding behavior[9]
Neuronal Effects Modulates microglial activation and neuroinflammationIncreases synaptic charge in hippocampal neurons, modulates neurogenesis, and exhibits antidepressant-like effects[12]Increase synaptic charge in hippocampal neurons-

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies to provide a direct comparison of the effects of this compound and other VGF peptides.

Table 1: Receptor Activation and Binding Affinity

PeptideReceptorAssaySpeciesEC50 / KdReference
Mouse TLQP-21 human C3aR1β-arrestin recruitment-10.3 µM[1][13]
Human TLQP-21 human C3aR1β-arrestin recruitment-68.8 µM[1][13]
C3a human C3aR1β-arrestin recruitment-3.0 µM[1]
Mouse TLQP-21 human C3aR1ERK signaling in human macrophages-High µM range (weaker than C3a)[14]
Human TLQP-21 human C3aR1ERK signaling in human macrophages-High µM range (weaker than mouse TLQP-21)[14]

Table 2: Effects on Energy Expenditure and Food Intake in Mice

PeptideAdministration RouteDoseEffect on Energy ExpenditureEffect on Food IntakeReference
TLQP-21 Intracerebroventricular (i.c.v.)15 µ g/day for 14 daysIncreased resting energy expenditureNo change[10]
NERP-1 Intracerebroventricular (i.c.v.)6 nmol/mouse (acute)No significant changeNo significant change[11]
NERP-2 Intracerebroventricular (i.c.v.)6 nmol/mouse (acute)No significant changeNo significant change[11]
PGH-NH2 Intracerebroventricular (i.c.v.)6 nmol/mouse (acute)No significant changeNo significant change[11]
TLQP-62 Intracerebroventricular (i.c.v.)6 nmol/mouse (acute)No significant changeNo significant change[11]
HHPD-41 Intracerebroventricular (i.c.v.)6 nmol/mouse (acute)No significant changeNo significant change[11]

Signaling Pathways: A Tale of Two Mechanisms

The distinct biological effects of this compound and TLQP-62 can be attributed to their activation of different signaling pathways.

This compound (TLQP-21) Signaling Pathway

This compound primarily signals through the G-protein coupled receptor, C3aR1. This interaction initiates a cascade of intracellular events, including the activation of Gαq, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling culminates in the activation of the ERK/MAPK pathway, which is crucial for many of the metabolic effects of this compound.[5][6][7]

LL21_Signaling cluster_membrane Plasma Membrane C3aR1 C3aR1 Gq Gαq C3aR1->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces LL21 This compound (TLQP-21) LL21->C3aR1 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates ERK_MAPK ERK/MAPK Activation Ca_release->ERK_MAPK PKC->ERK_MAPK Metabolic_Effects Metabolic Effects ERK_MAPK->Metabolic_Effects

This compound (TLQP-21) signaling through the C3aR1 receptor.
TLQP-62 Signaling Pathway

While the definitive receptor for TLQP-62 remains to be identified, evidence suggests its effects are mediated through a pathway involving Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[4] Activation of TrkB by BDNF leads to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream signaling cascades including the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity.[15][16][17][18][19]

TLQP62_Signaling cluster_membrane Plasma Membrane TrkB TrkB Receptor PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt Ras_MAPK Ras-MAPK Pathway TrkB->Ras_MAPK PLCg PLCγ Pathway TrkB->PLCg TLQP62 TLQP-62 BDNF BDNF TLQP62->BDNF modulates BDNF->TrkB activates Neuronal_Effects Neuronal Effects PI3K_Akt->Neuronal_Effects Ras_MAPK->Neuronal_Effects PLCg->Neuronal_Effects

Proposed signaling pathway for TLQP-62 involving BDNF/TrkB.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of VGF peptides.

Intracerebroventricular (ICV) Injection of Peptides in Mice

This technique is used to deliver peptides directly into the central nervous system, bypassing the blood-brain barrier.

Objective: To assess the central effects of VGF-derived peptides on energy homeostasis and behavior.

Workflow:

ICV_Workflow A Anesthetize Mouse B Secure in Stereotaxic Frame A->B C Expose Skull and Identify Bregma B->C D Drill Burr Hole at Target Coordinates C->D E Lower Injection Cannula into Ventricle D->E F Infuse Peptide Solution E->F G Remove Cannula and Suture Incision F->G H Post-operative Care and Monitoring G->H

Workflow for intracerebroventricular (ICV) injection.

Key Parameters:

  • Anesthesia: Typically isoflurane (B1672236) or a ketamine/xylazine cocktail.

  • Coordinates: Stereotaxic coordinates for the lateral ventricles are determined based on a mouse brain atlas (e.g., relative to bregma).

  • Peptide Solution: Peptides are dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or saline.

  • Infusion Rate: Slow infusion rate (e.g., 0.1-0.5 µL/min) is used to prevent increased intracranial pressure.

  • Controls: Vehicle-injected animals serve as controls.

Measurement of Energy Expenditure by Indirect Calorimetry

Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

Objective: To quantify the effect of VGF peptides on whole-body energy metabolism.

Workflow:

Calorimetry_Workflow A Acclimatize Mice to Metabolic Cages B Administer Peptide or Vehicle A->B C Continuously Measure O₂ and CO₂ Exchange B->C E Calculate Respiratory Exchange Ratio (RER) C->E F Calculate Energy Expenditure C->F D Record Locomotor Activity G Data Analysis and Comparison D->G E->G F->G

Workflow for measuring energy expenditure.

Key Parameters:

  • Acclimatization: Mice are typically acclimatized to the metabolic cages for 24-48 hours before data collection.

  • Data Collection: VO2 and VCO2 are measured at regular intervals (e.g., every 15-30 minutes) over a set period (e.g., 24-72 hours).

  • Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2. An RER of ~0.7 indicates fat oxidation, while an RER of ~1.0 indicates carbohydrate oxidation.

  • Energy Expenditure (EE): Calculated using the Weir equation or a simplified formula (EE = (3.815 + 1.232 x RER) x VO2).

  • Normalization: EE is often normalized to body weight or lean body mass.

Primary Neuronal Culture and Treatment

Primary neuronal cultures provide an in vitro system to study the direct effects of peptides on neuronal function and signaling.

Objective: To investigate the molecular mechanisms of VGF peptide action on neurons.

Workflow:

Neuronal_Culture_Workflow A Dissect Brain Region (e.g., Hippocampus, Cortex) B Dissociate Tissue into Single Cells A->B C Plate Neurons on Coated Coverslips B->C D Culture Neurons in Defined Medium C->D E Treat with VGF Peptides at Desired Concentrations D->E F Perform Downstream Assays E->F

Workflow for primary neuronal culture and treatment.

Key Parameters:

  • Source: Embryonic or early postnatal rodents are typically used.

  • Coating: Culture surfaces are coated with substrates like poly-D-lysine and laminin (B1169045) to promote neuronal attachment and growth.

  • Medium: A defined, serum-free medium supplemented with factors like B27 is used to support neuronal survival and maturation.

  • Treatment: Peptides are added to the culture medium at various concentrations and for different durations.

  • Downstream Assays: Include immunocytochemistry for protein localization, Western blotting for signaling protein phosphorylation, calcium imaging, and electrophysiology to measure neuronal activity.

References

LL-21 vs C3a peptide activity at the C3aR1 receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LL-21 and C3a Peptide Activity at the C3aR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activities of two endogenous ligands, the classical complement component C3a and the neuropeptide TLQP-21 (the rodent variant of this compound), at the complement C3a receptor 1 (C3aR1). C3aR1, a G protein-coupled receptor (GPCR), is a key player in inflammatory and metabolic diseases[1]. While C3a is a well-established anaphylatoxin involved in immune responses, the VGF-derived peptide TLQP-21 has emerged as a significant modulator of metabolic processes, also through its interaction with C3aR1[2][3]. Understanding the distinct and overlapping activities of these two peptides is crucial for targeted drug development.

Ligand-Receptor Interactions and Signaling

Both C3a and TLQP-21 bind to and activate C3aR1, but they exhibit different potencies and can induce biased signaling, leading to distinct downstream cellular responses. C3aR1 is known to couple to multiple G protein subtypes, including Gαi/o and Gαq, initiating diverse intracellular signaling cascades[1][4][5].

Upon ligand binding, C3aR1 activation can lead to:

  • G Protein Dissociation: The receptor preferentially couples to Gαi/o/z subtypes, leading to the dissociation of the Gα and Gβγ subunits[4].

  • Calcium Mobilization: Activation of the Gq pathway stimulates phospholipase Cβ (PLCβ), which hydrolyzes PIP2 into IP3 and DAG. IP3 then triggers the release of calcium from the endoplasmic reticulum[6].

  • ERK Phosphorylation: The signaling cascade can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key event in regulating cellular processes like proliferation and inflammation[5][7].

  • β-Arrestin Recruitment: Like many GPCRs, C3aR1 can recruit β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways[4][8].

C3aR1_Signaling_Pathway cluster_membrane Cell Membrane C3aR1 C3aR1 G_protein G_protein C3aR1->G_protein Activates beta_arrestin beta_arrestin C3aR1->beta_arrestin Recruits Ligand This compound or C3a Ligand->C3aR1 Binds PLC PLC G_protein->PLC Activates ERK ERK G_protein->ERK Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes Cellular_Response Cellular_Response ERK->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca_ER IP3->Ca_ER Triggers Ca_increase Ca_increase Ca_ER->Ca_increase Ca_increase->Cellular_Response beta_arrestin->Cellular_Response Modulates

Comparative Quantitative Data

The potency and efficacy of human C3a, human TLQP-21 (hTLQP-21), and mouse TLQP-21 (mTLQP-21) vary significantly depending on the cell type and the specific signaling pathway being assayed. Mouse TLQP-21 is consistently more potent than its human counterpart[7]. C3a is generally the most potent agonist, particularly in immune cells[7].

AssayCell TypeLigandEC50 (nM)Efficacy (% of C3a)Reference
ERK1/2 Phosphorylation CHO-C3aRhC3a0.15100%[5][7]
CHO-C3aRhTLQP-21587.087.0%[7]
CHO-C3aRmTLQP-2183.691.8%[7]
Human Monocyte-Derived Macrophages (HMDM)hC3a0.11100%[7]
HMDMhTLQP-2114,82045.3%[7]
HMDMmTLQP-212,84693.5%[7]
β-Arrestin Recruitment HTLA cells (human C3aR1)hC3a3,000100%[9]
HTLA cells (human C3aR1)hTLQP-2168,800Lower than C3a[9]
HTLA cells (human C3aR1)mTLQP-2110,300Lower than C3a[9]
HEK293 cells (β-arrestin2)C3a (63-77)5.3High[4]
HEK293 cells (β-arrestin2)hTLQP-21>1,000Low[4]
HEK293 cells (β-arrestin2)mTLQP-21>1,000Low[4]
Calcium Mobilization 3T3-L1 AdipocytesC3a (63-77)~10Similar to mTLQP-21[4]
3T3-L1 AdipocytesmTLQP-21~1,000Similar to C3a[4]

Note: EC50 values represent the concentration of a ligand that gives half-maximal response.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method for assessing the activity of GPCRs that couple to the Gq pathway[10].

Methodology:

  • Cell Preparation: Culture cells (e.g., CHO-K1 cells expressing C3aR1) in 96-well black-walled, clear-bottom plates to form a monolayer[6][11].

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This is typically done by incubating the cells with the dye solution for about 1 hour at 37°C[6].

  • Washing: Wash the cells to remove excess extracellular dye[6].

  • Ligand Addition: Prepare serial dilutions of the agonist peptides (this compound, C3a). Use an automated liquid handler (e.g., FLIPR) to add the ligands to the wells[10].

  • Signal Detection: Measure the fluorescence intensity in real-time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium[10][12].

  • Data Analysis: Plot the change in fluorescence against the ligand concentration to determine the EC50 value[11].

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed C3aR1-expressing cells in 96-well plate B 2. Incubate overnight A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Wash to remove excess dye C->D E 5. Add serial dilutions of This compound or C3a peptides D->E F 6. Measure fluorescence in real-time (FLIPR) E->F G 7. Plot fluorescence vs. ligand concentration F->G H 8. Calculate EC50 values G->H

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant. C3a is a known chemoattractant for various immune cells[13][14]. TLQP-21 has also been shown to direct the migration of RAW264.7 cells[3].

Methodology:

  • Plate Setup: Use a multi-well chemotaxis plate (e.g., Transwell) with a porous membrane (e.g., 3 µm pores) separating an upper and lower chamber[15].

  • Chemoattractant Addition: Add the test peptides (this compound, C3a) or control medium to the lower chamber[15].

  • Cell Seeding: Suspend the cells (e.g., HL-60 or primary immune cells) in assay medium and add them to the upper chamber[15][16].

  • Incubation: Incubate the plate for several hours (e.g., 4 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant[15].

  • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye like Calcein AM to measure cell number, or by direct cell counting[15].

  • Data Analysis: Compare the number of migrated cells in response to the peptides with the number of cells that migrated towards the control medium to determine the chemotactic index[15].

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Add chemoattractant (this compound or C3a) to lower chamber of Transwell plate B 2. Seed cells (e.g., immune cells) in upper chamber A->B C 3. Incubate plate for 2-4 hours at 37°C B->C D 4. Cells migrate through porous membrane C->D E 5. Remove non-migrated cells from upper chamber D->E F 6. Quantify migrated cells in lower chamber using fluorescence (Calcein AM) E->F G 7. Calculate Chemotactic Index F->G

Summary and Conclusion

The available data clearly indicate that both C3a and TLQP-21 are functional agonists at the C3aR1, but they exhibit distinct pharmacological profiles.

  • Potency: C3a is generally a more potent agonist than TLQP-21, with EC50 values often in the low nanomolar to sub-nanomolar range, especially in immune cells[7]. TLQP-21's potency is significantly lower, often in the high nanomolar to micromolar range[7]. Notably, mouse TLQP-21 is more potent than human TLQP-21 at both rodent and human receptors[7][9].

  • Efficacy & Biased Agonism: While both peptides can act as full agonists for certain pathways like ERK phosphorylation in recombinant systems, TLQP-21 shows partial agonism in primary human macrophages[5][7]. Furthermore, there is evidence of biased agonism. For instance, C3a appears to be more effective at recruiting β-arrestin compared to TLQP-21, which shows a preference for G i/o-mediated signaling[4][8]. This differential signaling may explain the distinct physiological roles of the two peptides, with C3a being predominantly pro-inflammatory and TLQP-21 having more pronounced metabolic effects[1][17].

These differences highlight the complexity of C3aR1 signaling and present an opportunity for the development of biased agonists or antagonists that can selectively target either the inflammatory or metabolic arms of the receptor's function for therapeutic benefit.

References

A Comparative Guide to the Cross-Species Function of TLQP-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the function of the VGF (non-acronymic)-derived peptide TLQP-21 across different species, with a focus on its interaction with the complement C3a receptor 1 (C3aR1). The information presented is supported by experimental data from peer-reviewed studies to aid researchers in understanding the nuanced, species-specific activities of this pleiotropic neuropeptide.

Core Functional Differences: Human vs. Rodent TLQP-21

TLQP-21, a 21-amino acid peptide processed from the VGF precursor protein, is implicated in a wide array of physiological processes, including energy metabolism, pain, and inflammation.[1][2] Its primary receptor has been identified as C3aR1, a G-protein coupled receptor (GPCR) also activated by the complement component C3a.[1][3] A critical finding in TLQP-21 research is the significant discrepancy in bioactivity between the human and rodent orthologs of the peptide.

Rodent (mouse and rat) and primate (human, chimpanzee, and macaque) TLQP-21 sequences differ by four amino acids.[1] These differences have a profound impact on receptor activation and subsequent biological effects. Studies consistently demonstrate that mouse TLQP-21 is a more potent agonist at both human and rodent C3aR1 compared to human TLQP-21.[1][4][5] This enhanced potency of the mouse peptide has been attributed to co-evolution between TLQP-21 and its receptor's binding pocket within the Murinae subfamily of rodents.[5][6]

Quantitative Comparison of TLQP-21 Activity

The following tables summarize the quantitative data on the potency and efficacy of human and mouse TLQP-21 in various in vitro assays.

Table 1: Potency (EC₅₀) of TLQP-21 and C3a on Human C3aR1

LigandAssayCell LineEC₅₀ (µM)Source
Human TLQP-21β-Arrestin RecruitmentHTLA cells68.8[1][7]
Mouse TLQP-21β-Arrestin RecruitmentHTLA cells10.3[1][7]
Human C3aβ-Arrestin RecruitmentHTLA cells3.0[1]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Relative Potency of Human vs. Mouse TLQP-21

Species ReceptorAssay SystemRelative Potency (Human vs. Mouse)FindingSource
Rodent C3aR1Not Specified5-fold less potentHuman TLQP-21 is 5-fold less potent than rodent TLQP-21.[1]
Human C3aR1ERK Signaling in CHO cells~7-fold more potentMouse TLQP-21 is ~7-fold more potent than human TLQP-21.[4]
Human C3aR1ERK Signaling in human macrophages135,000-fold less potent (vs. C3a)Human TLQP-21 is significantly less potent than C3a and only a partial agonist.[4][8]
Murine C3aR1ERK Signaling in murine macrophages~10-fold reduced potency (vs. C3a)Mouse TLQP-21 is a potent, near-full agonist, but less so than C3a.[4][8]

Signaling Pathways and Physiological Functions

Upon binding to C3aR1, TLQP-21 activates a conserved signaling cascade, although the magnitude of the response varies between species. The primary pathway involves the activation of G-protein-coupled receptor signaling, leading to intracellular calcium mobilization and the activation of the ERK/MAPK cascade.[2][9][10]

Key Physiological Roles:
  • Metabolic Regulation : In adipocytes, TLQP-21 potentiates adrenergic-induced lipolysis.[1][2] This effect is mediated by C3aR1 activation, leading to calcium influx through TRPC channels and subsequent activation of the CaMKII/ERK signaling pathway.[5] Chronic administration of TLQP-21 in obese rodents has been shown to decrease adipocyte size and improve metabolic parameters.[1] Intracerebroventricular infusion in mice can increase energy expenditure and prevent diet-induced obesity.[11]

  • Neuroinflammation and Pain : TLQP-21 modulates microglial function, such as motility and phagocytosis, through C3aR1.[3] It also plays a role in inflammatory and nerve injury-induced pain, where it can induce thermal hyperalgesia.[12][13] This process involves the p38 MAP kinase pathway.[12][14]

  • Gastric Function : In rats, TLQP-21 stimulates gastric muscle contraction and, when administered centrally, can decrease gastric emptying.[9][15]

TLQP21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TLQP21 TLQP-21 (Human or Mouse) C3aR1 C3aR1 TLQP21->C3aR1 Binds TRPC TRPC Channels TLQP21->TRPC Activates GPCR Gq Protein C3aR1->GPCR Activates PLC PLC GPCR->PLC Activates Ca_influx TRPC->Ca_influx Mediates Ca²⁺ influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca²⁺ release ER->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates ERK ERK1/2 CaMKII->ERK Activates Response Cellular Responses (e.g., Potentiation of Lipolysis, Microglial Activation) ERK->Response Leads to

Caption: TLQP-21 signaling cascade via the C3aR1 receptor.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is used to quantify GPCR activation by measuring the recruitment of β-arrestin to the activated receptor.

  • Cell Line : HTLA cells (a HEK293 derivative) stably expressing a β-arrestin2-luciferase fusion protein and transiently transfected with the human C3aR1 receptor are used.[1]

  • Procedure :

    • Cells are plated in 96-well plates.

    • The cells are then stimulated with varying concentrations of a ligand (e.g., human TLQP-21, mouse TLQP-21, or C3a).

    • Following incubation, a substrate for the luciferase is added.

    • The recruitment of β-arrestin to the activated C3aR1 brings the luciferase into proximity with a fusion partner, generating a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value for each ligand.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate HTLA cells expressing C3aR1 and β-arrestin-luciferase B Add varying concentrations of TLQP-21 (human or mouse) or C3a A->B C Incubate to allow for receptor activation and β-arrestin recruitment B->C D Add luciferase substrate C->D E Measure luminescence with a plate reader D->E F Normalize data and generate dose-response curves E->F G Calculate EC₅₀ values F->G

Caption: Workflow for a β-Arrestin Recruitment Assay.
Adipocyte Lipolysis Assay

This assay measures the breakdown of triglycerides into free fatty acids and glycerol (B35011), a key function of adipocytes.

  • Cell Line : Differentiated 3T3-L1 adipocytes are commonly used.[1][5]

  • Procedure :

    • Differentiated adipocytes are pre-treated with TLQP-21 for a specified period.

    • Cells are then stimulated with a β-adrenergic agonist like isoproterenol (B85558) to induce lipolysis.

    • The cell culture medium is collected after incubation.

  • Data Analysis : The concentration of glycerol released into the medium is quantified using a commercially available kit. The results are typically expressed as the amount of glycerol released relative to the total protein content of the cells. This method determines whether TLQP-21 potentiates isoproterenol-induced lipolysis.[1]

Conclusion

The biological function of TLQP-21 exhibits significant species-dependent variations, primarily in its potency at the C3aR1 receptor. Mouse TLQP-21 is a substantially more potent agonist than its human counterpart at both rodent and human receptors. This has critical implications for drug development and the translation of findings from rodent models to human applications. Researchers should consider these species-specific differences when designing experiments and interpreting data. The mouse peptide's higher potency may serve as a valuable template for developing therapeutic agonists for C3aR1.[1] However, the very low potency of human TLQP-21 at C3aR1 on human immune cells like macrophages suggests that its physiological roles in humans may not be exclusively mediated by this receptor, or that its effects are context- and cell-type-specific.[4]

References

Confirming the Downstream Targets of IL-21 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-21 (IL-21) is a pleiotropic cytokine with significant implications for the activity of a wide range of immune cells. As a member of the common gamma-chain (γc) family of cytokines, it plays a crucial role in both innate and adaptive immunity.[1] Dysregulation of IL-21 signaling has been implicated in various autoimmune diseases and cancers, making its downstream pathways attractive targets for therapeutic intervention. This guide provides a comparative analysis of the primary downstream signaling pathways activated by IL-21, supported by experimental data and detailed methodologies for target validation.

Primary Downstream Signaling Pathways of IL-21

Upon binding to its receptor complex, composed of the IL-21 receptor (IL-21R) and the common γ-chain, IL-21 activates three major intracellular signaling cascades:

  • JAK/STAT Pathway: This is the most extensively studied pathway in IL-21 signaling. IL-21 binding leads to the activation of Janus kinases, primarily JAK1 and JAK3.[2] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. While IL-21 can activate STAT1, STAT3, and to a lesser extent STAT5, STAT3 is considered the major mediator of its biological effects.[1][3][4]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important downstream effector of IL-21 signaling. Activation of this pathway is associated with cell proliferation, survival, and metabolic regulation.[1][4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is also activated by IL-21 and contributes to its effects on cell proliferation and differentiation.[1][3]

The interplay of these three pathways dictates the diverse and context-dependent cellular responses to IL-21.

Comparative Analysis of Downstream Pathways

The functional outcomes of IL-21 signaling are determined by the differential activation and integration of its downstream pathways. The following tables summarize the key characteristics and roles of each pathway.

Table 1: Comparison of Key Signaling Molecules Activated by IL-21

Signaling PathwayKey Activated MoleculesPrimary Functions in IL-21 SignalingKinetics of Activation
JAK/STAT JAK1, JAK3, STAT1, STAT3 , STAT5T-cell and B-cell differentiation, immunoglobulin production, cytotoxicity of CD8+ T and NK cells.[1] STAT3 activation is sustained and critical for many IL-21 functions.[4][5] STAT1 and STAT3 can have opposing roles in regulating gene expression.[5]Rapid and sustained, particularly for STAT3 phosphorylation.[4][5]
PI3K/Akt PI3K, AktCell proliferation, survival, and metabolism. Contributes to IL-21-mediated cell growth.[1][4]Activation is also observed, though kinetics may vary depending on the cell type.
MAPK Ras, Raf, MEK, ERK1/2 Cell proliferation, differentiation. Contributes to IL-21-mediated proliferative responses.[1][6]Activated by IL-21, contributing to the overall cellular response.[6]

Table 2: Functional Comparison of IL-21 Downstream Pathways in Different Immune Cells

Immune Cell TypeRole of JAK/STAT (STAT3)Role of PI3K/AktRole of MAPK/ERK
B Cells Promotes differentiation into plasma cells, class-switch recombination, and immunoglobulin production.[7]Contributes to proliferation and survival signals.Involved in proliferative responses.
CD4+ T Cells Crucial for the differentiation of T follicular helper (Tfh) and Th17 cells.[1]Supports proliferation and survival.Contributes to T-cell activation and proliferation.
CD8+ T Cells Enhances cytotoxicity and effector functions.[1]Promotes proliferation and survival.Contributes to the expansion of CD8+ T cells.
NK Cells Augments cytotoxic activity.[1][8]Supports survival and activation.Involved in NK cell activation.

Comparison with Other Common γ-Chain Cytokines

While all common γ-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) utilize the γc receptor subunit and JAK3, they activate distinct downstream signaling molecules, leading to different functional outcomes.

Table 3: Comparison of Downstream Signaling of IL-21 with Other γc Cytokines

CytokinePrimary STAT ActivatedKey Biological Functions
IL-21 STAT3 , STAT1Tfh and Th17 differentiation, B-cell help, CD8+ T-cell and NK cell cytotoxicity.[1][9]
IL-2 STAT5T-cell proliferation, regulatory T-cell (Treg) development and maintenance.[9]
IL-7 STAT5T-cell development and homeostasis.[9]
IL-15 STAT5NK cell development and homeostasis, memory CD8+ T-cell survival.[9]

This differential activation of STAT proteins is a key determinant of the unique biological roles of each cytokine. For instance, while both IL-2 and IL-21 can promote T-cell proliferation, IL-2 predominantly activates STAT5, which is crucial for Treg function, whereas IL-21 strongly activates STAT3, driving Tfh and Th17 differentiation.[9]

Experimental Protocols for Target Validation

Confirming the activation of downstream targets of IL-21 signaling is crucial for understanding its mechanism of action and for the development of targeted therapies. Western blotting is a widely used technique to detect the phosphorylation of key signaling proteins, which is indicative of their activation.

This protocol outlines the general steps for detecting the phosphorylation of STAT3 (Tyr705), Akt (Ser473), and ERK1/2 (Thr202/Tyr204) in response to IL-21 stimulation.

1. Cell Culture and Stimulation:

  • Culture immune cells of interest (e.g., primary T cells, B cells, or relevant cell lines) in appropriate media.

  • Prior to stimulation, cells may be serum-starved for a defined period (e.g., 4-12 hours) to reduce basal phosphorylation levels.

  • Stimulate cells with recombinant IL-21 at a predetermined concentration (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess the kinetics of signaling.

2. Cell Lysis and Protein Quantification:

  • After stimulation, place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by gel electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-Akt, or anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST to remove unbound secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.

  • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and/or a loading control protein such as β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

Visualizing the IL-21 Signaling Network

To provide a clear overview of the downstream targets of IL-21, the following diagrams illustrate the main signaling pathways and a typical experimental workflow for their validation.

IL21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21 IL-21 IL21R IL-21R IL21->IL21R gamma_c γc IL21R->gamma_c JAK1 JAK1 IL21R->JAK1 activates PI3K PI3K IL21R->PI3K activates Ras Ras IL21R->Ras activates JAK3 JAK3 gamma_c->JAK3 activates STAT3_inactive STAT3 JAK1->STAT3_inactive phosphorylates STAT1_inactive STAT1 JAK3->STAT1_inactive phosphorylates Akt_inactive Akt PI3K->Akt_inactive activates Raf Raf Ras->Raf STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT1_active p-STAT1 STAT1_inactive->STAT1_active Akt_active p-Akt Akt_inactive->Akt_active MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_active p-ERK ERK->ERK_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer STAT1_dimer STAT1 Dimer STAT1_active->STAT1_dimer Gene_expression Gene Expression (e.g., Blimp-1, Bcl-6) Akt_active->Gene_expression regulates ERK_active->Gene_expression regulates STAT3_dimer->Gene_expression regulates STAT1_dimer->Gene_expression regulates

Caption: IL-21 Signaling Pathway.

Western_Blot_Workflow A 1. Cell Stimulation with IL-21 B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pSTAT3) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Stripping & Re-probing (Total Protein & Loading Control) H->I J 10. Densitometry Analysis I->J

Caption: Western Blot Experimental Workflow.

References

A Guide to the Reproducibility of Published LL-21 Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to reproduce scientific findings is a cornerstone of credible research, ensuring the reliability and validity of experimental results. This guide provides a comparative overview of published research on the hypothetical molecule LL-21, with a focus on the reproducibility of key findings. We present a detailed examination of the experimental data, methodologies, and signaling pathways associated with this compound to offer a comprehensive resource for researchers in the field.

Comparative Analysis of this compound Efficacy

The following tables summarize quantitative data from key studies on the efficacy of this compound in comparison to alternative compounds. These tables are designed to provide a clear and concise overview of the reported findings, facilitating a direct comparison of the performance of this compound.

Table 1: In Vitro IC50 Values for this compound and Competitor Compounds

CompoundTarget ReceptorCell LineIC50 (nM)95% Confidence IntervalStudy
This compound Hypothetical Receptor A HEK293 15.2 (12.8, 18.1) [Fictional Study 1]
Competitor XHypothetical Receptor AHEK29325.8(22.1, 30.2)[Fictional Study 1]
Competitor YHypothetical Receptor AHEK29319.5(16.7, 22.8)[Fictional Study 1]
This compound Hypothetical Receptor A A549 21.7 (18.9, 24.9) [Fictional Study 2]
Competitor XHypothetical Receptor AA54933.4(29.5, 37.8)[Fictional Study 2]
Competitor YHypothetical Receptor AA54928.1(24.6, 32.1)[Fictional Study 2]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupAnimal ModelDose (mg/kg)Tumor Growth Inhibition (%)p-valueStudy
This compound BALB/c nude mice 10 65.3 < 0.01 [Fictional Study 3]
Competitor XBALB/c nude mice1048.2< 0.05[Fictional Study 3]
Vehicle ControlBALB/c nude mice-0-[Fictional Study 3]
This compound NOD/SCID mice 10 72.1 < 0.01 [Fictional Study 4]
Competitor YNOD/SCID mice1055.8< 0.05[Fictional Study 4]
Vehicle ControlNOD/SCID mice-0-[Fictional Study 4]

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability Assay
  • Cell Culture: HEK293 and A549 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Competitor X, or Competitor Y for 72 hours.

  • Viability Assessment: Cell viability was assessed using the MTT assay. Briefly, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

In Vivo Xenograft Model
  • Animal Models: All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female BALB/c nude mice or NOD/SCID mice were used for the studies.

  • Tumor Implantation: 1 x 10^6 A549 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment Protocol: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), competitor compounds (10 mg/kg), or vehicle control were administered daily via intraperitoneal injection for 21 days.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

  • Statistical Analysis: Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Visualizing this compound's Mechanism of Action and Experimental Design

To further elucidate the biological context and experimental approach for this compound, the following diagrams illustrate its proposed signaling pathway and a standard experimental workflow.

LL21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LL21 This compound ReceptorA Receptor A LL21->ReceptorA Binds Kinase1 Kinase 1 ReceptorA->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Reporting CellCulture Cell Line Culture (HEK293, A549) Treatment Compound Treatment (this compound, Competitors) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 DataComp Comparative Data Analysis IC50->DataComp Xenograft Xenograft Model (BALB/c, NOD/SCID) TumorImplant Tumor Cell Implantation Xenograft->TumorImplant DrugAdmin Drug Administration TumorImplant->DrugAdmin TumorMeasure Tumor Growth Measurement DrugAdmin->TumorMeasure Efficacy Efficacy Analysis TumorMeasure->Efficacy Efficacy->DataComp Report Publication of Findings DataComp->Report

Comparative Analysis of Interleukin-21 in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of Interleukin-21 (IL-21) performance across various disease models, supported by experimental data. IL-21, a pleiotropic cytokine, has demonstrated significant, though sometimes contrasting, roles in modulating immune responses in autoimmune diseases and cancer.

This analysis synthesizes findings from preclinical and clinical studies to elucidate the therapeutic potential and mechanistic underpinnings of IL-21. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the complex biological processes.

IL-21 in Autoimmune Diseases: A Double-Edged Sword

Elevated levels of IL-21 are a common feature in the tissues and sera of patients with autoimmune diseases.[1] It plays a crucial role in promoting the activation and differentiation of B cells into antibody-producing plasma cells, a key process in many autoimmune conditions.[2] Consequently, blockade of IL-21 signaling is a promising therapeutic strategy.

Psoriasis
Treatment ClassDrugPrimary EndpointEfficacyStudy
IL-12/23 Inhibitor Ustekinumab (45mg or 90mg)PASI 75 at Week 1266.4% - 67.1%PHOENIX I
IL-17A Inhibitor Secukinumab (300mg)PASI 75 at Week 1277.1%FIXTURE
IL-17A Inhibitor Ixekizumab (80mg Q2W)PASI 75 at Week 12~90%UNCOVER-1, -2, -3

PASI 75 indicates a 75% reduction in the Psoriasis Area and Severity Index.

Rheumatoid Arthritis

In rheumatoid arthritis (RA), IL-21 is understood to contribute to the inflammatory environment. A phase 1 study evaluated the safety and tolerability of an anti-IL-21 monoclonal antibody (NNC0114-0005). While the study was not designed for efficacy, a numerically favorable but not statistically significant reduction in DAS28-CRP (Disease Activity Score 28 using C-reactive protein) was observed at the highest dose compared to placebo.[3] In a mouse model of collagen-induced arthritis, a combination therapy of anti-IL-6 and anti-IL-21 was more effective at reducing disease development than monotherapy with either agent alone and was as effective as anti-TNF treatment.[4]

IL-21 in Cancer Immunotherapy: A Potent Adjuvant

In contrast to its role in autoimmunity, IL-21 is a potent stimulator of anti-tumor immunity. It enhances the proliferation, survival, and effector functions of CD8+ T cells and Natural Killer (NK) cells, which are critical for tumor cell destruction.[5]

Metastatic Melanoma

Clinical trials have investigated recombinant human IL-21 (rIL-21) as a monotherapy for metastatic melanoma. The overall response rates (ORR) have been modest but have shown durable responses in some patients.

TreatmentPatient PopulationOverall Response Rate (ORR)Median Overall Survival (OS)Study
rIL-21 (30 µg/kg/day) Treatment-naïve Metastatic Melanoma22.5% (9 partial responses)12.4 monthsPhase II (NCT00338221)[6]
High-Dose IL-2 Metastatic Melanoma16%11.4 monthsMeta-analysis
IFN-α Metastatic Melanoma~16%-Multiple Phase I/II studies[7]
Combination Therapies in Preclinical Cancer Models

Preclinical studies have demonstrated that IL-21 can synergize with other immunotherapies to enhance anti-tumor effects. In murine models, the combination of IL-21 with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 has shown enhanced tumor growth delay and increased survival compared to monotherapy.[8] Furthermore, studies comparing IL-21 with IL-2 for the ex vivo expansion of CD8+ T cells for adoptive cell therapy have shown that while IL-2 promotes proliferation and a cytolytic phenotype, IL-21 enhances the long-term persistence and anti-tumor efficacy of the transferred cells.[1]

Signaling Pathways and Experimental Workflows

IL-21 Signaling Pathway

IL-21 exerts its effects by binding to a receptor complex consisting of the IL-21 receptor (IL-21R) and the common gamma chain (γc). This binding activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, primarily through JAK1 and JAK3, leading to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival.

IL21_Signaling cluster_receptor IL21 IL-21 IL21R_complex IL-21R / γc IL21->IL21R_complex Binds JAK1 JAK1 IL21R_complex->JAK1 Activates JAK3 JAK3 IL21R_complex->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK3->STAT3 pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Regulates

Caption: IL-21 signaling through the JAK-STAT pathway.

Experimental Workflow: In Vivo Administration of IL-21 in a Murine Tumor Model

This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of IL-21 in a mouse model.

experimental_workflow start Start tumor_implant Tumor Cell Implantation (e.g., B16 Melanoma, s.c.) start->tumor_implant tumor_growth Allow Tumor Establishment (e.g., 7-10 days) tumor_implant->tumor_growth treatment Treatment Administration (e.g., rIL-21, i.p. or i.v.) tumor_growth->treatment monitoring Tumor Growth Monitoring (Calipers, every 2-3 days) treatment->monitoring endpoint Endpoint Analysis (Tumor volume, Survival) monitoring->endpoint immuno_analysis Immunological Analysis (Flow cytometry of TILs) endpoint->immuno_analysis end End endpoint->end immuno_analysis->end

Caption: Workflow for in vivo IL-21 efficacy testing.

Experimental Protocols

In Vivo Administration of Recombinant IL-21 in Mice

This protocol is adapted from studies evaluating the anti-tumor effects of IL-21 in murine models.[9]

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Line: B16F10 melanoma cells.

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 B16F10 cells in 100 µL of PBS into the flank of each mouse.

  • Treatment Protocol:

    • Allow tumors to establish for 7-10 days until they are palpable.

    • Prepare recombinant murine IL-21 (rIL-21) in sterile PBS.

    • Administer rIL-21 via intraperitoneal (i.p.) injection at a dose of 50 µg/kg daily for five consecutive days.

    • The control group receives an equal volume of PBS.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).

    • Monitor animal weight and overall health.

    • The primary endpoint may be tumor growth delay or overall survival.

    • At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

In Vitro T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of IL-21 on T-cell proliferation.[10]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Label PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions.

  • Cell Culture and Stimulation:

    • Plate the labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads to provide a primary T-cell activation signal.

    • Add recombinant human IL-21 at various concentrations (e.g., 10, 50, 100 ng/mL). Include an unstimulated control and a positive control with a known T-cell mitogen like Phytohaemagglutinin (PHA).

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and assessing the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division. The proliferation index can be calculated using appropriate software.

Conclusion

Interleukin-21 demonstrates a context-dependent dual role in immunity, acting as a pathogenic driver in several autoimmune diseases while serving as a potent enhancer of anti-tumor responses. The therapeutic strategy, therefore, hinges on either inhibiting its action in the former or augmenting its effects in the latter. While direct comparative efficacy data against all existing therapies are still emerging, the available evidence underscores the significant potential of modulating the IL-21 pathway. Further research, particularly head-to-head clinical trials, will be crucial to precisely position IL-21-based therapies within the existing treatment landscapes for both autoimmune disorders and cancer.

References

A Comparative Guide to the Pro-Lipolytic Mechanism of TLQP-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-lipolytic peptide TLQP-21 with other lipolytic agents. It includes a detailed examination of its mechanism of action, supporting experimental data, and comprehensive protocols for key validation assays.

Unveiling the Pro-Lipolytic Action of TLQP-21

TLQP-21, a peptide derived from the VGF (non-acronymic) protein, has emerged as a novel modulator of adipocyte function. Unlike classical lipolytic agents, TLQP-21 does not directly stimulate lipolysis. Instead, it acts as a potent enhancer of β-adrenergic receptor (β-AR)-mediated lipolysis.[1][2][3][4] This unique mechanism of action presents a promising alternative for therapeutic strategies aimed at increasing fat breakdown.

The pro-lipolytic effect of TLQP-21 is initiated by its binding to the complement C3a receptor 1 (C3aR1) on the surface of adipocytes.[1][2][3] This interaction triggers a downstream signaling cascade that is distinct from the canonical cyclic AMP (cAMP) pathway activated by β-adrenergic agonists like isoproterenol (B85558). The TLQP-21/C3aR1 signaling axis involves the mobilization of intracellular calcium (Ca2+) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][2][3][5] Activated ERK then phosphorylates and activates Hormone Sensitive Lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol (B35011).[1][2][3][5]

A critical structural feature for the biological activity of TLQP-21 is the presence of an arginine residue at position 21 (Arg-21) at its C-terminus. Mutation of this residue to alanine (B10760859) (R21A) has been shown to abolish its ability to potentiate isoproterenol-induced lipolysis.

Comparative Analysis of Pro-Lipolytic Agents

To understand the unique properties of TLQP-21, it is essential to compare its mechanism and efficacy with other well-characterized pro-lipolytic agents.

AgentTarget Receptor/EnzymeSecond MessengerKey Downstream KinasePrimary Lipolytic Enzyme
TLQP-21 C3aR1Ca2+ERKHormone Sensitive Lipase (HSL)
Isoproterenol β-Adrenergic ReceptorscAMPProtein Kinase A (PKA)Hormone Sensitive Lipase (HSL)
Natriuretic Peptides (ANP, BNP) Natriuretic Peptide Receptor-A (NPR-A)cGMPProtein Kinase G (PKG)Hormone Sensitive Lipase (HSL)
Forskolin Adenylyl Cyclase (direct activator)cAMPProtein Kinase A (PKA)Hormone Sensitive Lipase (HSL)
Methylxanthines (e.g., Caffeine, Theophylline) Adenosine Receptors (antagonist), Phosphodiesterases (inhibitor)cAMP (indirectly increased)Protein Kinase A (PKA)Hormone Sensitive Lipase (HSL)

Quantitative Data Summary

The following table summarizes the experimental data validating the pro-lipolytic effect of TLQP-21 in combination with the β-adrenergic agonist isoproterenol in 3T3-L1 adipocytes.

TreatmentGlycerol Release (Fold Change over Basal)Reference
Basal1.0[3][6]
Isoproterenol (50 nM)~4.5[3][6]
TLQP-21 (100 nM)~1.0[3][6]
Isoproterenol (50 nM) + TLQP-21 (100 nM)~7.0[3][6]

These data clearly demonstrate that while TLQP-21 alone has no significant effect on lipolysis, it robustly potentiates the lipolytic action of isoproterenol.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of TLQP-21 and other compounds on glycerol and free fatty acid release from cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 24-well plates)

  • Krebs-Ringer Bicarbonate Buffer with 1% BSA (KRB)

  • TLQP-21, Isoproterenol, and other test compounds

  • Glycerol and Free Fatty Acid Assay Kits

Protocol:

  • Wash differentiated 3T3-L1 adipocytes twice with warm PBS.

  • Pre-incubate the cells in KRB buffer for 1-2 hours at 37°C.

  • Remove the pre-incubation buffer and add fresh KRB buffer containing the test compounds (e.g., vehicle, isoproterenol, TLQP-21, isoproterenol + TLQP-21).

  • Incubate the cells for 2-3 hours at 37°C in a humidified incubator with 5% CO2.

  • Collect the incubation medium for the analysis of glycerol and free fatty acid content.

  • Measure glycerol and free fatty acid concentrations using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.

  • Normalize the results to the total protein content of the cells in each well.

Ex Vivo Lipolysis Assay in Murine Adipose Tissue

Objective: To assess the lipolytic response of intact adipose tissue to various stimuli.

Materials:

  • Epididymal or subcutaneous adipose tissue from mice

  • Krebs-Ringer Bicarbonate Buffer with 4% BSA (KRB)

  • TLQP-21, Isoproterenol, and other test compounds

  • Glycerol and Free Fatty Acid Assay Kits

Protocol:

  • Excise adipose tissue from mice and immediately place it in warm KRB buffer.

  • Mince the tissue into small fragments (approximately 10-20 mg).

  • Place the tissue fragments into individual wells of a 24-well plate containing fresh warm KRB buffer.

  • Add test compounds to the respective wells.

  • Incubate the tissue explants for 2 hours at 37°C with gentle shaking.

  • Collect the incubation medium for the analysis of glycerol and free fatty acid release.

  • Quantify glycerol and free fatty acid levels using appropriate assay kits.

  • Normalize the results to the weight of the tissue explants.

Western Blot for ERK Phosphorylation in Adipocytes

Objective: To determine the effect of TLQP-21 on the activation of the ERK signaling pathway.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat differentiated 3T3-L1 adipocytes with test compounds for the desired time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms discussed, the following diagrams have been generated using the DOT language.

G Signaling Pathway of TLQP-21 in Adipocytes TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds to CaM Ca2+ Mobilization C3aR1->CaM Activates MEK MEK CaM->MEK Activates ERK ERK MEK->ERK Phosphorylates HSL HSL (inactive) ERK->HSL Phosphorylates pHSL pHSL (active) HSL->pHSL Lipolysis Lipolysis pHSL->Lipolysis Catalyzes

Caption: TLQP-21 enhances lipolysis via the C3aR1/Ca2+/ERK/HSL pathway.

G In Vitro Lipolysis Assay Workflow Start Differentiated 3T3-L1 Adipocytes Wash Wash with PBS Start->Wash Preincubate Pre-incubate in KRB Buffer Wash->Preincubate Treat Treat with Compounds (e.g., TLQP-21, Isoproterenol) Preincubate->Treat Incubate Incubate for 2-3 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Measure Glycerol & Free Fatty Acids Collect->Assay Normalize Normalize to Protein Content Assay->Normalize End Results Normalize->End

Caption: Workflow for measuring in vitro lipolysis in 3T3-L1 adipocytes.

G Western Blot Workflow for pERK Start Treat Adipocytes with Compounds Lyse Cell Lysis Start->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with anti-pERK Ab Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Analyze & Normalize to Total ERK Detect->Analyze End Results Analyze->End

Caption: Key steps for detecting ERK phosphorylation by Western blot.

Conclusion

TLQP-21 represents a novel approach to stimulating lipolysis by sensitizing adipocytes to β-adrenergic stimulation. Its unique C3aR1-mediated signaling pathway, which converges on the activation of HSL via ERK, distinguishes it from traditional lipolytic agents that primarily act through the cAMP/PKA pathway. The experimental data robustly supports this mechanism, and the provided protocols offer a framework for further investigation into the therapeutic potential of TLQP-21 and related compounds in the context of metabolic diseases.

References

A Comparative Guide to the Synthesis of LL-37, a Key Human Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-quality synthesis of antimicrobial peptides (AMPs) is a critical step in advancing novel therapeutics. This guide provides a side-by-side comparison of the primary synthesis methods for the human cathelicidin (B612621) LL-37, a well-researched AMP with broad-spectrum antimicrobial and immunomodulatory properties.

LL-37 is a 37-amino acid peptide, and while the specific term "LL-21" may refer to a fragment or a related peptide, the synthesis principles remain largely the same. This comparison focuses on the two predominant methodologies: chemical synthesis and recombinant production. Each method presents distinct advantages and challenges in terms of yield, purity, cost, and scalability.

Comparative Analysis of LL-37 Synthesis Methods

The choice of synthesis method for LL-37 is often dictated by the intended application, required scale, and available resources. Chemical synthesis offers precision and the ability to incorporate unnatural amino acids, while recombinant expression is generally more cost-effective for large-scale production.

FeatureChemical Synthesis (Solid-Phase Peptide Synthesis - SPPS)Recombinant Production (e.g., in E. coli)
Principle Stepwise addition of amino acids to a growing peptide chain on a solid support.Biosynthesis of the peptide by genetically engineered microorganisms.
Typical Yield Milligrams to grams.Milligrams to multiple grams per liter of culture.
Purity High, but requires extensive purification (e.g., HPLC) to remove deletion and truncated sequences.Variable, requires purification to remove host cell proteins and other contaminants.
Cost High, due to expensive reagents (amino acid derivatives, coupling agents) and solvents.Lower for large-scale production, but initial setup costs for vector construction and process development can be significant.
Time Relatively fast for small-scale synthesis (days to weeks).Longer initial setup time (weeks to months), but faster for subsequent large-scale production runs.
Scalability Limited by the capacity of synthesis reactors and the cost of reagents.Highly scalable to large bioreactors.
Modifications Easily allows for the incorporation of unnatural amino acids, fluorescent labels, and other modifications.Limited to natural amino acids; post-translational modifications can be challenging and host-specific.

Experimental Protocols: A Closer Look

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for chemically producing peptides like LL-37. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.

Workflow for SPPS of LL-37:

Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Activate & Add next Fmoc-AA Wash1 4. Washing Coupling->Wash1 Capping 5. Capping (Optional) Wash1->Capping Deprotection2 6. Repeat Deprotection Capping->Deprotection2 Coupling_Cycle 7. Coupling Cycle (36x) Deprotection2->Coupling_Cycle Repeat steps 3-5 Cleavage 8. Cleavage from Resin Coupling_Cycle->Cleavage Final Deprotection Purification 9. Purification (HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spec) Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis Workflow for LL-37.

Key Experimental Steps:

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid on the resin is removed using a base, typically piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups on the peptide chain are acetylated to prevent the formation of deletion sequences.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the LL-37 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The final product is analyzed for purity and identity using techniques like mass spectrometry and analytical HPLC.

Recombinant Production in E. coli

Recombinant production of LL-37 in Escherichia coli is a cost-effective alternative for producing larger quantities. This method involves expressing the peptide as a fusion protein to protect it from proteolytic degradation and to facilitate purification.

Workflow for Recombinant Production of LL-37:

Vector 1. Construct Expression Vector (e.g., pET with fusion tag) Transformation 2. Transform E. coli Vector->Transformation Culture 3. Culture & Induce Expression (e.g., with IPTG) Transformation->Culture Harvest 4. Harvest Cells Culture->Harvest Lysis 5. Cell Lysis Harvest->Lysis Purification1 6. Purify Fusion Protein (e.g., Affinity Chromatography) Lysis->Purification1 Cleavage 7. Cleave Fusion Tag (e.g., with specific protease) Purification1->Cleavage Purification2 8. Purify LL-37 (e.g., Ion Exchange/RP-HPLC) Cleavage->Purification2 Analysis 9. Analysis (SDS-PAGE, Mass Spec) Purification2->Analysis

Fig. 2: Recombinant Production Workflow for LL-37 in E. coli.

Key Experimental Steps:

  • Vector Construction: The DNA sequence encoding LL-37 is cloned into an expression vector, often with a fusion partner (e.g., thioredoxin, GST, or SUMO) to enhance expression and solubility. A cleavage site for a specific protease is typically included between the fusion tag and the LL-37 sequence.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: The bacterial culture is grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Harvest and Lysis: The cells are harvested by centrifugation and lysed to release the intracellular fusion protein.

  • Purification of Fusion Protein: The fusion protein is purified from the cell lysate, commonly using affinity chromatography that targets the fusion tag.

  • Cleavage of Fusion Tag: The purified fusion protein is treated with a specific protease to release the LL-37 peptide.

  • Purification of LL-37: The released LL-37 is further purified from the fusion tag and the protease using methods like ion-exchange chromatography and/or RP-HPLC.

  • Analysis: The purity and identity of the final LL-37 peptide are confirmed by SDS-PAGE and mass spectrometry.

Signaling Pathways Involving LL-37

LL-37 exerts its immunomodulatory effects by interacting with various cell surface receptors, leading to the activation of downstream signaling pathways. Understanding these pathways is crucial for the development of LL-37-based therapeutics.

cluster_downstream Downstream Signaling cluster_effects Cellular Effects LL37 LL-37 FPRL1 FPRL1/FPR2 LL37->FPRL1 P2X7 P2X7R LL37->P2X7 EGFR EGFR LL37->EGFR transactivation TLR TLR-DNA/RNA Complex LL37->TLR MAPK MAPK Pathway (ERK, p38) FPRL1->MAPK PI3K_Akt PI3K/Akt Pathway FPRL1->PI3K_Akt Inflammasome Inflammasome Activation P2X7->Inflammasome EGFR->MAPK EGFR->PI3K_Akt NFkB NF-κB Pathway TLR->NFkB Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine Cytokine/Chemokine Production MAPK->Cytokine Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Wound_Healing Wound Healing PI3K_Akt->Wound_Healing NFkB->Cytokine Inflammation Inflammation Modulation Inflammasome->Inflammation

Fig. 3: Simplified Signaling Pathways of LL-37.

LL-37 can signal through multiple receptors, including formyl peptide receptor-like 1 (FPRL1/FPR2), the P2X7 receptor, and the epidermal growth factor receptor (EGFR), to activate key intracellular pathways such as the MAPK and PI3K/Akt pathways. Additionally, LL-37 can form complexes with self-DNA and self-RNA, which are then recognized by Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway and modulation of the immune response.

This comparative guide provides a foundational understanding of the primary methods for synthesizing LL-37. The choice between chemical synthesis and recombinant production will depend on the specific research or development goals, with each method offering a unique set of advantages and disadvantages.

Benchmarking Interleukin-21 (LL-21) Activity Against Known Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Interleukin-21 (IL-21) and its known agonists, offering a framework for benchmarking their biological activity. IL-21 is a pleiotropic cytokine with significant immunomodulatory effects, making it a key target in therapeutic development for cancer and autoimmune diseases. This document outlines its signaling pathways, presents comparative data for various agonists, and provides detailed experimental protocols for assessing their activity.

Introduction to Interleukin-21 (LL-21)

Interleukin-21 (IL-21) is a Type I cytokine that plays a crucial role in regulating the adaptive immune response. It is primarily produced by activated CD4+ T cells and Natural Killer T (NKT) cells. IL-21 exerts its effects by binding to the IL-21 receptor (IL-21R), which forms a heterodimer with the common gamma chain (γc). This interaction activates downstream signaling pathways, most notably the JAK-STAT pathway, leading to the modulation of immune cell proliferation, differentiation, and effector functions.

Known Agonists of the IL-21 Receptor

The primary agonist for the IL-21 receptor is the native IL-21 protein. For research and therapeutic purposes, several recombinant and engineered forms of IL-21 have been developed to enhance its activity, stability, and targeting. This guide focuses on comparing the activity of the following agonists:

  • Recombinant Human IL-21 (rhIL-21): The standard form of the cytokine used in in-vitro and in-vivo studies.

  • IL-21-αHSA Fusion Protein: An engineered IL-21 with an extended half-life due to its fusion with a human serum albumin-binding nanobody.[1]

  • Anti-PD-1-IL-21 Fusion Protein: A bifunctional molecule that combines the immune checkpoint inhibitory function of an anti-PD-1 antibody with the immunostimulatory effects of IL-21, targeting the cytokine activity to the tumor microenvironment.[2][3][4]

IL-21 Signaling Pathway

Upon binding to its receptor, IL-21 triggers the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in immune cell function. Other signaling pathways, including PI3K and MAPK, can also be activated by IL-21.

IL21_Signaling_Pathway IL-21 Signaling Pathway cluster_receptor Cell Membrane IL21R IL-21R JAK1 JAK1 IL21R->JAK1 activates gamma_c γc JAK3 JAK3 gamma_c->JAK3 activates IL21 IL-21 Agonist IL21->IL21R binds STAT3_inactive STAT3 JAK1->STAT3_inactive phosphorylates JAK3->STAT3_inactive STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, Effector Function) Nucleus->Gene_Expression regulates

Caption: IL-21 signaling cascade.

Comparative Activity of IL-21 Agonists

The activity of IL-21 agonists can be benchmarked across several key cellular functions. The following tables summarize available quantitative data for rhIL-21 and provide a qualitative comparison for the fusion proteins based on published literature.

Table 1: In-Vitro Activity of IL-21 Agonists

AssayAgonistCell LineEC50 / ActivityReference
STAT3 Phosphorylation rhIL-21Hut78 T-cellsBaseline activity[2]
Anti-PD-1-IL-21PD-1+ Hut78 T-cellsIncreased potency vs. rhIL-21[5]
B-Cell Proliferation rhIL-21B9 (mouse hybridoma)5.0 - 50.0 ng/mL[6]
rhIL-21Mino cells< 0.5 ng/mL[7]
IL-21-αHSA-Retained bioactivity[1]
Anti-PD-1-IL-21-Maintained biological activity[3]
NK Cell Cytotoxicity rhIL-21NK-921 - 5 ng/mL (for IFN-γ secretion)
rhIL-21K562 target cellsEnhanced cytotoxicity[8]
IL-21-αHSA-Increased expression of cytotoxicity genes[1]
Anti-PD-1-IL-21-Enhanced NK cell activation

Table 2: In-Vivo Activity of IL-21 Agonists

AssayAgonistTumor ModelOutcomeReference
Tumor Growth Inhibition rhIL-21B16 Melanoma, MCA205 FibrosarcomaSignificant inhibition of tumor growth[9][10]
IL-21-αHSASyngeneic mouse modelsEnhanced anti-tumor efficacy[1][11]
Anti-PD-1-IL-21Humanized mouse model of cancerProtection against refractory tumors[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the benchmarking of novel IL-21 agonists.

In-Vitro Assays

1. STAT3 Phosphorylation Assay

This assay measures the immediate downstream signaling event following IL-21 receptor activation.

STAT3_Phosphorylation_Workflow STAT3 Phosphorylation Assay Workflow start Start cell_culture Culture IL-21R expressing cells (e.g., Hut78, primary T-cells) start->cell_culture starve Serum starve cells cell_culture->starve stimulate Stimulate with IL-21 agonists (various concentrations) starve->stimulate lyse Lyse cells stimulate->lyse western_blot Western Blot for pSTAT3 and total STAT3 lyse->western_blot flow_cytometry or Intracellular Flow Cytometry for pSTAT3 lyse->flow_cytometry analyze Analyze data and determine EC50 western_blot->analyze flow_cytometry->analyze end End analyze->end

Caption: STAT3 Phosphorylation Assay Workflow.

  • Cell Culture: Culture human peripheral blood T-cells or a suitable cell line (e.g., Hut78) expressing the IL-21 receptor in appropriate media.[12]

  • Stimulation: Plate cells and stimulate with a dose range of the IL-21 agonist for 15-30 minutes.[12]

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.[12]

  • Flow Cytometry (Alternative): Alternatively, fix and permeabilize cells, then stain with a fluorescently labeled anti-pSTAT3 antibody for analysis by flow cytometry.[12]

  • Data Analysis: Quantify the pSTAT3/total STAT3 ratio and plot against the agonist concentration to determine the EC50 value.

2. B-Cell Proliferation Assay

This assay assesses the ability of IL-21 agonists to co-stimulate the proliferation of B-cells.

  • Cell Isolation: Isolate human peripheral blood B-cells using standard methods.

  • Cell Culture: Culture the B-cells in the presence of a primary stimulus, such as anti-CD40 antibody, and a dilution series of the IL-21 agonist.[13][14]

  • Proliferation Measurement: After 3-5 days, measure cell proliferation using a standard method such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

  • Data Analysis: Plot the proliferation signal against the agonist concentration to calculate the EC50.

3. Natural Killer (NK) Cell Cytotoxicity Assay

This assay evaluates the capacity of IL-21 agonists to enhance the tumor-killing ability of NK cells.

NK_Cell_Cytotoxicity_Workflow NK Cell Cytotoxicity Assay Workflow start Start isolate_nk Isolate human NK cells start->isolate_nk label_target Label target tumor cells (e.g., K562) with 51Cr or CFSE start->label_target activate_nk Activate NK cells with IL-21 agonists isolate_nk->activate_nk coculture Co-culture activated NK cells with labeled target cells activate_nk->coculture label_target->coculture measure_lysis Measure target cell lysis (51Cr release or flow cytometry) coculture->measure_lysis analyze Analyze data and determine % specific lysis measure_lysis->analyze end End analyze->end

Caption: NK Cell Cytotoxicity Assay Workflow.

  • Effector Cell Preparation: Isolate human NK cells from peripheral blood and activate them by overnight culture with the IL-21 agonist.[8][15]

  • Target Cell Preparation: Label a target tumor cell line (e.g., K562) with a detectable marker such as 51Cr or a fluorescent dye like CFSE.[8][15]

  • Co-culture: Co-culture the activated NK cells with the labeled target cells at various effector-to-target ratios for 4 hours.[8]

  • Cytotoxicity Measurement:

    • 51Cr Release Assay: Measure the amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells.[8]

    • Flow Cytometry-based Assay: Use flow cytometry to quantify the percentage of lysed target cells (e.g., by identifying cells that have lost their fluorescent dye).[16][17]

  • Data Analysis: Calculate the percentage of specific lysis for each agonist concentration and effector-to-target ratio.

In-Vivo Assay

1. Tumor Growth Inhibition Model

This assay evaluates the anti-tumor efficacy of IL-21 agonists in a living organism.

  • Tumor Implantation: Subcutaneously implant a suitable tumor cell line (e.g., B16 melanoma, MCA205 fibrosarcoma) into immunocompetent mice.[9][10]

  • Agonist Administration: Once tumors are established, administer the IL-21 agonist systemically (e.g., intravenously or intraperitoneally) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Data Analysis: Compare the tumor growth curves between the agonist-treated groups and a control group to determine the extent of tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

Conclusion

This guide provides a framework for the systematic benchmarking of IL-21 agonists. By utilizing the described signaling pathway information, comparative data tables, and detailed experimental protocols, researchers can effectively evaluate the potency and efficacy of novel IL-21-based therapeutics. The provided diagrams offer a visual representation of the key biological processes and experimental workflows, aiding in the design and execution of these studies. Consistent and standardized methodologies are crucial for generating reliable and comparable data in the development of next-generation immunotherapies.

References

independent verification of LL-21's role in obesity

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of Interleukin-21's Role in Obesity: A Comparative Guide

A note on terminology: The initial query referred to "LL-21." Based on a comprehensive review of the scientific literature, it is highly probable that this is a typographical error and the intended subject is Interleukin-21 (IL-21), a cytokine with a documented role in metabolic regulation. This guide will proceed under that assumption, providing a detailed analysis of IL-21's function in obesity and comparing it with other therapeutic targets.

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation and a state of chronic low-grade inflammation, which contributes to the development of insulin (B600854) resistance and type 2 diabetes.[1][2] The immune system, particularly in adipose tissue, plays a critical role in orchestrating this inflammatory response.[3] Recent research has identified Interleukin-21 (IL-21), a cytokine produced by activated T cells, as a key player in the pathology of obesity-induced inflammation and insulin resistance. This guide provides an independent verification of IL-21's role in obesity, comparing its mechanism to other therapeutic targets and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Interleukin-21 (IL-21): A Negative Regulator in Adipose Tissue Homeostasis

Experimental evidence strongly suggests that IL-21 and its receptor (IL-21R) are upregulated in the adipose tissue of mice fed a high-fat diet (HFD) and in the stromal vascular fraction of obese human subjects.[4] This increased IL-21 signaling is associated with the progression of obesity and the development of insulin resistance.[1]

Mechanism of Action

IL-21 exerts its pro-obesity effects through a multi-faceted mechanism primarily centered on the modulation of immune cells within adipose tissue and direct effects on adipocytes.

  • Suppression of Regulatory T cells (Tregs): IL-21 is known to negatively regulate the differentiation and activity of Tregs, a specialized subpopulation of T cells that suppress inflammatory responses.[1][4] In the context of obesity, a reduction in Treg numbers in adipose tissue is a hallmark of insulin resistance.[5] By inhibiting Tregs, IL-21 promotes a pro-inflammatory environment in adipose tissue.[1]

  • Inhibition of IRF4-Dependent Lipolysis: IL-21 acts as a major negative regulator of Interferon Regulatory Factor 4 (IRF4), a key transcriptional regulator of fasting lipolysis in adipocytes.[4] This suggests that IL-21 may interfere with the normal process of fat breakdown for energy.

  • Promotion of Th17 Cell Development: IL-21 promotes the development of Th17 cells, another subset of T helper cells that are involved in inflammatory responses.[1] This contributes to the chronic low-grade inflammation characteristic of obese adipose tissue.

The signaling pathway of IL-21 in the context of obesity involves its binding to the IL-21 receptor on various cell types within adipose tissue, including adipocytes and immune cells. This interaction triggers downstream signaling cascades that ultimately lead to the observed effects on Tregs, IRF4, and Th17 cells.

IL21_Pathway cluster_Adipose_Tissue Adipose Tissue in Obesity IL21 ↑ IL-21 IL21R IL-21R IL21->IL21R binds Treg Regulatory T cells (Tregs) IL21R->Treg inhibits IRF4 IRF4 IL21R->IRF4 inhibits Th17 Th17 Cells IL21R->Th17 promotes Inflammation Chronic Inflammation Treg->Inflammation suppresses Lipolysis Lipolysis IRF4->Lipolysis promotes InsulinResistance Insulin Resistance Inflammation->InsulinResistance leads to Th17->Inflammation promotes

Caption: IL-21 Signaling Pathway in Obesity. Max Width: 760px.

Experimental Evidence from Animal Models

Studies using IL-21 knockout (KO) mice have provided crucial insights into the role of this cytokine in obesity.

ParameterWild-Type (WT) Mice on HFDIL-21 Knockout (KO) Mice on HFDReference
Body Weight IncreasedLower than WT[4]
Insulin Sensitivity DecreasedImproved compared to WT[4]
Adipose Tissue Inflammation IncreasedDecreased compared to WT[4]
Hepatic Inflammation IncreasedDecreased compared to WT[4]
Treg Infiltration in Adipose Tissue ReducedLarger infiltration than WT[4]
IRF4 Induction LowerHigher induction than WT[4]

These findings demonstrate that the absence of IL-21 protects mice from diet-induced obesity and its metabolic complications, highlighting its potential as a therapeutic target.[3][5]

Experimental Protocols

High-Fat Diet (HFD) Induced Obesity Model: Wild-type and IL-21 KO mice are fed a high-fat diet (e.g., 60 kcal% fat) for a period of 16-18 weeks to induce obesity.[1][6] Control groups are fed a standard diet. Body weight, food intake, and metabolic parameters are monitored throughout the study.

Gene Expression Analysis: mRNA expression of IL-21, IL-21R, and inflammatory markers in adipose tissue and its fractions (adipocytes and stromal vascular fraction) is quantified using real-time RT-PCR.[6]

Metabolic Characterization: Insulin sensitivity is assessed through glucose and insulin tolerance tests. Plasma levels of glucose, insulin, and lipids are measured.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating IL-21 in Obesity start Select WT and IL-21 KO Mice diet High-Fat Diet (18 weeks) start->diet monitoring Monitor Body Weight & Metabolism diet->monitoring analysis Tissue Collection & Analysis monitoring->analysis gene_exp Gene Expression (RT-PCR) analysis->gene_exp metabolic Metabolic Tests (GTT, ITT) analysis->metabolic histology Histology of Adipose & Liver analysis->histology conclusion Compare WT vs. IL-21 KO gene_exp->conclusion metabolic->conclusion histology->conclusion

Caption: General Experimental Workflow. Max Width: 760px.

Comparison with Other Therapeutic Targets in Obesity

While targeting IL-21 presents a novel immunomodulatory approach to treating obesity, several other pathways are being actively explored.

Target/PathwayMechanism of ActionKey Molecules/DrugsReferences
Interleukin-21 (IL-21) Promotes adipose tissue inflammation by suppressing Tregs and IRF4.(Preclinical)[1][4]
GLP-1 Receptor Agonism Mimics the effects of the incretin (B1656795) hormone GLP-1 to increase insulin secretion, suppress glucagon (B607659) release, and promote satiety.Liraglutide, Semaglutide, Retatrutide[7][8]
Dual/Triple Receptor Agonism Combines GLP-1 agonism with GIP and/or glucagon receptor activation for enhanced weight loss and metabolic benefits.Tirzepatide (GLP-1/GIP), Retatrutide (GLP-1/GIP/Glucagon)[7]
Fibroblast Growth Factor 21 (FGF21) Analogs FGF21 is a key regulator of metabolic homeostasis, reducing fat mass and improving insulin sensitivity.PF-05231023[9][10][11]
Peripheral Cannabinoid CB1 Receptor Antagonism Blocks CB1 receptors in peripheral tissues to reduce food intake and modulate lipid metabolism.LH-21[6]
Activin Type II (ActRII) Antagonism Inhibits myostatin/activin signaling to preserve muscle mass while reducing fat mass.Bimagrumab[12]

Conclusion

The independent verification of Interleukin-21's role in obesity points to it being a significant pro-inflammatory cytokine that contributes to the pathogenesis of insulin resistance. By negatively regulating Tregs and IRF4 in adipose tissue, IL-21 fosters a local inflammatory environment that is conducive to metabolic dysfunction. The protection against diet-induced obesity observed in IL-21 knockout mice provides a strong rationale for exploring the therapeutic potential of targeting the IL-21 pathway.

Compared to current leading obesity therapies that primarily target hormonal pathways to reduce appetite and improve glucose metabolism, an anti-IL-21 approach would represent a novel immunomodulatory strategy. Such a therapy could potentially be used in combination with existing treatments to address the inflammatory component of obesity more directly. Further research is warranted to validate these preclinical findings in human subjects and to develop safe and effective IL-21 antagonists for the treatment of obesity and related metabolic disorders.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Interleukin-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Interleukin-21 (IL-21), a pleiotropic cytokine with significant regulatory impacts on the immune system. The information presented herein is supported by experimental data to aid in the design and interpretation of studies involving IL-21.

Summary of IL-21 Effects: In Vitro vs. In Vivo

Interleukin-21 exerts a wide range of effects on various immune cell populations. While in vitro studies provide a controlled environment to dissect specific cellular responses, in vivo experiments offer insights into the complex interplay of these effects within a whole organism.

FeatureIn Vitro EffectsIn Vivo Effects
Primary Target Cells B cells, T cells (CD4+ and CD8+), Natural Killer (NK) cells, Dendritic Cells (DCs)[1][2]B cells, T cells, NK cells, Myeloid cells[1][3]
B Cell Regulation Promotes proliferation, differentiation into plasma cells, and antibody class switching.[2][4]Induces germinal center formation and production of donor-specific antibodies.[4]
T Cell Regulation Enhances CD8+ T cell expansion, cytotoxicity, and IFN-γ production. Promotes differentiation of naïve T cells into T follicular helper (Tfh) cells.[4]Sustains CD8+ T cell effector activity in chronic viral infections. Increases the number of tumor-antigen-specific T cells.[5][6]
NK Cell Regulation Increases cytotoxicity in a concentration-dependent manner by up-regulating IFN-γ and Granzyme-B. Promotes maturation and proliferation.[7]Enhances cytotoxic activity and production of granzyme B and perforin.[3]
Dendritic Cell (DC) Regulation) Can inhibit DC activation and maturation (lower MHC class II expression). Stimulates granzyme B secretion by pDCs.[4]Induces IL-1β expression via a STAT3-dependent pathway in cDCs.[3]
Inflammation Induces Erk-1/2 phosphorylation in HL-60 cells. Increases CXCL8 production in monocyte-derived macrophages.[8]Induces inflammation characterized by the recruitment of neutrophils and monocytes.[8]
Megakaryopoiesis Increases the number of colony-forming unit megakaryocytes and the number of megakaryocytes differentiated from CD34+ progenitors.[9]Increases the density of bi-potent megakaryocyte progenitors and bone marrow megakaryocytes, and platelet generation.[9]

Key Signaling Pathways of IL-21

IL-21 primarily signals through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. Upon binding to its receptor (IL-21R), which dimerizes with the common gamma chain (γc), IL-21 activates JAK1 and JAK3. This leads to the phosphorylation and activation of STAT3, and to a lesser extent STAT1 and STAT5. IL-21 also activates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways.[1][3][10]

IL21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21 IL-21 IL21R_gc IL-21R / γc IL21->IL21R_gc JAK1_JAK3 JAK1 / JAK3 IL21R_gc->JAK1_JAK3 Activation PI3K PI3K IL21R_gc->PI3K MAPK MAPK IL21R_gc->MAPK STAT3 STAT3 JAK1_JAK3->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., Tbx21, IFN-γ) pSTAT3->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression ERK ERK1/2 MAPK->ERK ERK->Gene_Expression

Caption: IL-21 Signaling Pathway.

Experimental Protocols

In Vitro: Assessment of IL-21 on NK Cell Cytotoxicity

This protocol outlines a general procedure for evaluating the effect of IL-21 on the cytotoxic function of Natural Killer (NK) cells.

1. Isolation of NK Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for NK cells (CD56+CD3-) using a negative selection magnetic-activated cell sorting (MACS) kit.

2. Cell Culture and Stimulation:

  • Culture the purified NK cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and IL-2.

  • Treat the NK cells with varying concentrations of recombinant human IL-21 (e.g., 10, 50, 100 ng/mL) for 24-48 hours. Include an untreated control group.

3. Cytotoxicity Assay (e.g., using K562 target cells):

  • Co-culture the IL-21-treated and control NK cells with a target cell line (e.g., K562) at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • After a 4-hour incubation, measure target cell lysis using a standard chromium-51 (B80572) release assay or a non-radioactive lactate (B86563) dehydrogenase (LDH) release assay.

4. Analysis of Activation Markers and Cytokine Production:

  • Stain the NK cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD107a) and intracellular cytotoxic molecules (e.g., Granzyme B, Perforin).

  • Analyze the expression of these markers by flow cytometry.

  • Measure the concentration of IFN-γ in the culture supernatants by ELISA.

InVitro_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Donor Blood Start->Isolate_PBMCs Purify_NK_Cells Purify NK Cells (CD56+CD3-) Isolate_PBMCs->Purify_NK_Cells Culture_Stimulate Culture and Stimulate with IL-21 Purify_NK_Cells->Culture_Stimulate Cytotoxicity_Assay Cytotoxicity Assay (e.g., 51Cr Release) Culture_Stimulate->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry for Activation Markers Culture_Stimulate->Flow_Cytometry ELISA ELISA for IFN-γ Production Culture_Stimulate->ELISA Analyze_Data Analyze Data Cytotoxicity_Assay->Analyze_Data Flow_Cytometry->Analyze_Data ELISA->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Experimental Workflow.

In Vivo: Murine Air Pouch Model of Inflammation

This protocol describes a method to assess the pro-inflammatory effects of IL-21 in a mouse model.

1. Animal Model:

  • Use 8-10 week old male BALB/c mice.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

2. Air Pouch Formation:

  • Inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.

  • Three days later, inject another 2 mL of sterile air into the pouch to maintain its structure.

3. IL-21 Administration:

  • On day 6, inject 1 mL of sterile saline containing recombinant murine IL-21 (e.g., 1 µg) directly into the air pouch.

  • Use a control group injected with sterile saline only.

4. Pouch Lavage and Cell Analysis:

  • Six to 24 hours after injection, euthanize the mice and carefully dissect the air pouch.

  • Wash the pouch with 2 mL of sterile PBS.

  • Collect the lavage fluid and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to identify and count neutrophils and monocytes.

5. Cytokine Analysis:

  • Use the cell-free supernatant from the lavage fluid to measure the levels of various cytokines and chemokines (e.g., IL-6, CCL3, CCL5, CXCL2) by ELISA or a multiplex bead array.

InVivo_Workflow Start Start Create_Air_Pouch Create Dorsal Air Pouch in Mice Start->Create_Air_Pouch Inject_IL21 Inject IL-21 or Saline into Pouch Create_Air_Pouch->Inject_IL21 Euthanize_Lavage Euthanize and Perform Pouch Lavage Inject_IL21->Euthanize_Lavage Cell_Analysis Cell Count and Differential Analysis Euthanize_Lavage->Cell_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Euthanize_Lavage->Cytokine_Analysis Analyze_Data Analyze Data Cell_Analysis->Analyze_Data Cytokine_Analysis->Analyze_Data End End Analyze_Data->End

Caption: In Vivo Experimental Workflow.

References

Safety Operating Guide

Unidentified Substance: "LL-21" Disposal Procedures Cannot Be Provided Without Accurate Identification

Author: BenchChem Technical Support Team. Date: December 2025

.

Providing proper disposal procedures for the substance designated "LL-21" is not possible at this time due to the inability to definitively identify the chemical compound from available information. Without a precise chemical name, CAS number, or other specific identifiers, outlining disposal protocols would be irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals.

Initial searches for "this compound" have not yielded a clear and unambiguous identification of a specific chemical substance. While results have included various compounds with "21" in their designation, such as the insulating compound "(co-21)", the kinase inhibitor "Leucettinib-21", and the cytokine "Interleukin-21" (IL-21), none are definitively labeled simply as "this compound." The audience for this information—professionals in research and drug development—underscores the critical need for accuracy, as misidentification could lead to improper handling and disposal, with potentially hazardous consequences.

The core of the user's request is to obtain essential safety and logistical information, specifically operational and disposal plans for "this compound." Given that disposal procedures are highly dependent on the specific chemical and physical properties of a substance, as well as its potential biological and environmental hazards, any attempt to provide such guidance without a positive identification would be purely speculative and unsafe.

For the safety of all personnel and to ensure compliance with regulatory requirements, it is imperative that the user provide a more specific identifier for "this compound." Once the substance is accurately identified, a comprehensive and reliable guide to its proper disposal can be developed, including the necessary data presentation, experimental protocols, and visualizations as originally requested.

Essential Safety and Handling Guide for the Peptide LL-21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern when working with novel compounds like the peptide LL-21 is maintaining a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of personnel. Although specific hazard data for this compound may not be fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling this compound in both lyophilized (powder) and solubilized forms.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2] Must meet appropriate national standards (e.g., ANSI Z87.1).[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2][3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Lyophilized this compound:

  • Preparation: Before opening, allow the vial to reach room temperature to prevent condensation.[4]

  • Weighing: Conduct the weighing of the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5]

  • Reconstitution: When reconstituting, slowly add the appropriate solvent down the side of the vial to avoid foaming.[4] Gently swirl the vial to dissolve the peptide; do not shake.[4]

Handling Solubilized this compound:

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted this compound.[4]

  • Secondary Containment: When handling larger volumes, use secondary containment to mitigate spills.[2]

Storage:

  • Lyophilized Form: For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container to protect from moisture and light.[4][6]

  • In Solution: Once reconstituted, store aliquots at -20°C or -80°C.[4] Avoid repeated freezing and thawing.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for handling the peptide this compound from receipt to experimental use.

LL21_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_use Experimental Use Receipt Receipt Acclimatize Acclimatize to Room Temperature Receipt->Acclimatize Inspect Inspect Vial Acclimatize->Inspect Weigh Weigh Powder (in fume hood) Inspect->Weigh Store_Powder Store Lyophilized Peptide at -20°C Inspect->Store_Powder Store before use Reconstitute Reconstitute with Solvent Weigh->Reconstitute Aliquot Aliquot for Single Use Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C / -80°C Aliquot->Store_Solution Experiment Use in Experiment Aliquot->Experiment Immediate use Store_Powder->Acclimatize Store_Solution->Experiment

General experimental workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[3]

Solid Waste:

  • Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

Liquid Waste:

  • Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1]

  • Do not dispose of this compound solutions down the drain.[2]

Container Disposal:

  • Empty vials should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected as liquid hazardous waste.[2] After thorough rinsing, the vials can be disposed of as regular laboratory glass waste, ensuring any labels are defaced.[2]

Spill Management and First Aid

Accidental Release:

  • In the event of a spill, evacuate the area.[7]

  • Wear appropriate PPE, including a respirator, chemical safety goggles, and gloves, before cleaning up the spill.[6][7]

  • For a solid spill, carefully sweep up the material, place it in a sealed bag, and hold for waste disposal.[6] Avoid raising dust.[6]

  • For a liquid spill, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.[7]

First Aid:

  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult, seek medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the area with soap and plenty of water.[3][7]

  • Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[7] Seek medical attention.[7]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[7] Call a physician.[7]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.